molecular formula C7H11ClN2O2S B1520013 3-amino-N-methylbenzenesulfonamide hydrochloride CAS No. 1170865-45-8

3-amino-N-methylbenzenesulfonamide hydrochloride

Cat. No.: B1520013
CAS No.: 1170865-45-8
M. Wt: 222.69 g/mol
InChI Key: FBGAJIAJOYTJJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-methylbenzenesulfonamide hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2O2S and its molecular weight is 222.69 g/mol. The purity is usually 95%.
The exact mass of the compound 3-amino-N-methylbenzenesulfonamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-amino-N-methylbenzenesulfonamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-methylbenzenesulfonamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-N-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-9-12(10,11)7-4-2-3-6(8)5-7;/h2-5,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGAJIAJOYTJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170865-45-8
Record name 3-amino-N-methylbenzene-1-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-amino-N-methylbenzenesulfonamide Hydrochloride: Properties, Structure, and Scientific Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-amino-N-methylbenzenesulfonamide hydrochloride, a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, offering in-depth insights into its chemical properties, structure, synthesis, and potential applications.

Introduction: The Significance of Aminobenzenesulfonamides in Drug Discovery

The sulfonamide functional group is a cornerstone in modern medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The strategic placement of an amino group on the benzenesulfonamide scaffold introduces a critical site for further chemical modification, enabling the synthesis of large libraries of compounds for drug screening. 3-amino-N-methylbenzenesulfonamide, as a substituted aminobenzenesulfonamide, represents a valuable building block for the development of novel therapeutics. Its hydrochloride salt form is often preferred in drug development to enhance aqueous solubility, stability, and bioavailability.[2]

Chemical Structure and Properties

The chemical structure of 3-amino-N-methylbenzenesulfonamide comprises a benzene ring substituted with an amino group at the meta-position relative to an N-methylsulfonamide group. The hydrochloride salt is formed by the protonation of the basic amino group.

Chemical Structure

Caption: Chemical structure of 3-amino-N-methylbenzenesulfonamide hydrochloride.

Physicochemical Properties
PropertyValue (Predicted/Inferred)Source/Rationale
Molecular Formula C₇H₁₁ClN₂O₂S-
Molecular Weight 222.70 g/mol -
Appearance White to off-white solid (predicted)General appearance of similar compounds
Melting Point Not available. Expected to be higher than the free base due to ionic character.-
Solubility Expected to have good solubility in water and polar protic solvents.Hydrochloride salts are generally more water-soluble than their corresponding free bases.[2]
pKa The pKa of the anilinium ion is expected to be in the range of 3-5.The electron-withdrawing sulfonamide group decreases the basicity of the amino group.

Synthesis and Manufacturing

A plausible synthetic route to 3-amino-N-methylbenzenesulfonamide hydrochloride involves a multi-step process, leveraging established sulfonamide chemistry. The general strategy involves the sulfonation of a protected aniline derivative, followed by amidation and deprotection.

Proposed Synthetic Pathway

Synthesis_Pathway start 3-Nitroaniline intermediate1 3-Nitrobenzenesulfonyl chloride start->intermediate1 1. Diazotization 2. SO2/CuCl2 intermediate2 3-Nitro-N-methylbenzenesulfonamide intermediate1->intermediate2 Methylamine (CH3NH2) product_free_base 3-Amino-N-methylbenzenesulfonamide intermediate2->product_free_base Reduction (e.g., Fe/HCl or H2/Pd-C) product_hcl 3-Amino-N-methylbenzenesulfonamide HCl product_free_base->product_hcl HCl in a suitable solvent (e.g., Ether, IPA)

Caption: Proposed synthetic pathway for 3-amino-N-methylbenzenesulfonamide hydrochloride.

Experimental Protocol (Illustrative)

The following is a generalized, illustrative protocol based on common organic synthesis methodologies for similar compounds.[3][4] Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.

Step 1: Synthesis of 3-Nitrobenzenesulfonyl chloride

  • Diazotization: 3-Nitroaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Sulfonylation: The cold diazonium salt solution is added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(II) chloride. The reaction mixture is stirred until the evolution of nitrogen gas ceases. The product, 3-nitrobenzenesulfonyl chloride, is then isolated by extraction.

Step 2: Synthesis of 3-Nitro-N-methylbenzenesulfonamide

  • 3-Nitrobenzenesulfonyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF).

  • The solution is cooled in an ice bath, and an excess of methylamine (as a solution in a suitable solvent or as a gas) is added slowly.

  • The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

  • The product is isolated by washing the reaction mixture with dilute acid and water, followed by drying and evaporation of the solvent.

Step 3: Reduction of the Nitro Group to Synthesize 3-Amino-N-methylbenzenesulfonamide

  • 3-Nitro-N-methylbenzenesulfonamide is dissolved in a suitable solvent such as ethanol or acetic acid.

  • A reducing agent is added. Common methods include:

    • Iron in acidic medium: Iron powder and a catalytic amount of hydrochloric acid are added, and the mixture is heated.[4]

    • Catalytic hydrogenation: The compound is hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Upon completion of the reaction, the catalyst (in the case of hydrogenation) or iron salts are removed by filtration.

  • The solvent is removed under reduced pressure to yield the free base, 3-amino-N-methylbenzenesulfonamide.

Step 4: Formation of the Hydrochloride Salt

  • The crude 3-amino-N-methylbenzenesulfonamide is dissolved in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

  • A solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield 3-amino-N-methylbenzenesulfonamide hydrochloride.

Spectroscopic Characterization (Predicted)

While experimental spectra for the target compound are not available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-amino-N-methylbenzenesulfonamide hydrochloride in a solvent like DMSO-d₆ is expected to show the following signals:

  • Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring.

  • N-Methyl Protons: A singlet or a doublet (due to coupling with the N-H proton) for the methyl group attached to the sulfonamide nitrogen, typically in the region of δ 2.5-3.0 ppm.

  • Amine/Ammonium Protons: A broad singlet for the protons of the amino/ammonium group, the chemical shift of which will be concentration and temperature dependent. The sulfonamide N-H proton will also be present as a broad signal.

¹³C NMR Spectroscopy

The carbon NMR spectrum is expected to show distinct signals for each of the seven carbon atoms in the molecule:

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm).

  • N-Methyl Carbon: One signal in the aliphatic region (δ 25-35 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule:

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H Stretch (Ammonium)3200-2800 (broad)
N-H Stretch (Sulfonamide)~3300
C-H Stretch (Aromatic)3100-3000
C-H Stretch (Aliphatic)3000-2850
C=C Stretch (Aromatic)1600-1450
S=O Stretch (Sulfonamide)1350-1300 and 1160-1120 (two bands)
Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, the compound is expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺. Fragmentation patterns of arylsulfonamides can be complex and may involve the loss of SO₂.[5]

Applications in Research and Drug Development

3-amino-N-methylbenzenesulfonamide hydrochloride is a valuable intermediate for the synthesis of a variety of more complex molecules with potential therapeutic applications. The presence of the primary amino group allows for a wide range of chemical transformations, including:

  • Acylation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form disulfonamides.

  • Diazotization: Conversion of the amino group to a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction).

These transformations enable the generation of diverse chemical libraries for screening against various biological targets. The sulfonamide moiety itself is known to interact with a number of enzymes, most notably carbonic anhydrases, which are targets for diuretics, anti-glaucoma agents, and anti-cancer drugs.[6]

Safety and Handling

As with all chemicals, 3-amino-N-methylbenzenesulfonamide hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Based on data for similar compounds, it may be harmful if swallowed and may cause skin and eye irritation.[7][8] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-amino-N-methylbenzenesulfonamide hydrochloride is a strategically important chemical building block for the synthesis of novel compounds in the field of drug discovery. Its chemical structure, featuring a reactive amino group and a biologically relevant sulfonamide moiety, makes it a versatile starting material for creating diverse molecular architectures. While detailed experimental data for this specific salt is limited in the public domain, its properties and reactivity can be reliably inferred from established chemical principles and data from closely related analogs. This guide provides a foundational understanding for researchers and scientists working with this and similar compounds, facilitating its effective use in the pursuit of new therapeutic agents.

References

  • Journal of Organic Chemistry. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene.
  • Google Patents. (1991). Method for preparing 3-amino methanesulfonanilide. KR910003640B1.
  • Google Patents. (2016). Preparation method of 3-amino-4-methoxybenzaniline. CN105753731A.
  • PubChem. (n.d.). Benzenesulfonamide, 3-amino-. National Center for Biotechnology Information. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-N-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2016). Synthetic method of p-aminobenzenesulfonamide. CN105237446A.
  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Microwave assisted sulfonylation of amino acid esters hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • National Institutes of Health. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

Sources

Technical Guide: Physicochemical Characterization of 3-amino-N-methylbenzenesulfonamide hydrochloride (CAS 1170865-45-8)

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive framework for the experimental determination of the core physicochemical properties of 3-amino-N-methylbenzenesulfonamide hydrochloride. As a Senior Application Scientist, this document moves beyond a simple data sheet, offering in-depth methodologies and the scientific rationale behind the experimental choices, empowering researchers to generate high-quality, reliable data for this compound.

Executive Summary

3-amino-N-methylbenzenesulfonamide hydrochloride (CAS 1170865-45-8) is a substituted aromatic sulfonamide. While commercially available from several suppliers, its detailed physicochemical properties are not extensively documented in public literature.[1] This guide serves as a foundational technical manual for researchers, outlining the necessary experimental protocols to thoroughly characterize its solubility, acidity constants (pKa), and lipophilicity (LogP). The methodologies described herein are industry-standard and designed to produce robust and reproducible results critical for applications in medicinal chemistry, drug discovery, and materials science.

Compound Identity and Core Properties

The first step in any physicochemical assessment is to confirm the identity and fundamental properties of the material. Vendor-supplied information provides a baseline for this compound.

Table 1: Core Compound Specifications

PropertyValueSource
CAS Registry Number 1170865-45-8[1]
Chemical Name 3-amino-N-methylbenzenesulfonamide hydrochloride[1]
Molecular Formula C₇H₁₁ClN₂O₂S[1]
Molecular Weight 222.69 g/mol [1]
Physical Form Powder
Purity Typically ≥95%[1]
Storage Room Temperature
InChIKey FBGAJIAJOYTJJN-UHFFFAOYSA-N

Note: The properties listed are based on supplier data and should be independently verified upon receipt of the material.

Aqueous Solubility Determination: A pH-Dependent Profile

As a hydrochloride salt of an amine-containing compound, the aqueous solubility of 3-amino-N-methylbenzenesulfonamide hydrochloride is expected to be highly dependent on pH. The protonated amino group enhances solubility in acidic to neutral conditions. However, as the pH increases above the pKa of the anilinic amine, the free base will precipitate, leading to a sharp decrease in solubility. The industry-standard shake-flask method is the definitive technique for determining equilibrium solubility.[2][3]

Scientific Rationale for Method Selection

The shake-flask method determines the thermodynamic equilibrium solubility, which is the most stable and relevant measure for intrinsic bioavailability and formulation development. It ensures that the solution is truly saturated with the compound in its most stable crystalline form. Analysis of the supernatant by High-Performance Liquid Chromatography (HPLC) is chosen for its specificity and ability to detect any potential degradation of the compound during the equilibration period.[4]

Experimental Protocol: pH-Solubility Profile
  • Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) covering a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).

  • Sample Preparation: Add an excess amount of 3-amino-N-methylbenzenesulfonamide hydrochloride to vials containing each buffer. The excess solid should be clearly visible.

    • Expert Insight: The goal is to create a slurry, ensuring the solution remains saturated throughout the experiment. A starting concentration of 2-10 mg/mL is typically sufficient.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a defined period, typically 24-48 hours, to allow the system to reach equilibrium.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 30 minutes for the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF) to remove all undissolved solids.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze by a validated HPLC-UV method against a standard curve of the compound to determine the concentration.

  • Solid-State Analysis: After the experiment, recover the remaining solid from a few vials, dry it, and analyze using a technique like Powder X-Ray Diffraction (PXRD) to confirm that no change in crystal form has occurred.[4]

Visualization of Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Prepare pH Buffers (pH 2.0 - 9.0) B Add Excess Compound to each buffer vial A->B Create Slurry C Agitate at Constant Temp (24-48 hours) B->C Shake to Equilibrium D Filter Supernatant (0.22 µm Syringe Filter) C->D Separate Phases F Analyze Remaining Solid (PXRD) C->F Verify Solid Form E Quantify by HPLC-UV D->E Determine Concentration

Caption: Workflow for pH-dependent solubility determination.

Ionization Constants (pKa) Determination

The compound possesses two key ionizable centers: the acidic sulfonamide N-H proton and the basic aromatic amino group. Determining their respective pKa values is crucial for predicting solubility, absorption, and receptor interactions.

  • pKa₁ (Anilinic Amine): The -NH₂ group will be protonated (-NH₃⁺) at low pH. Its pKa will describe the equilibrium between the protonated and neutral forms.

  • pKa₂ (Sulfonamide): The sulfonamide proton (-SO₂NH-) is weakly acidic and will deprotonate at higher pH values.

Scientific Rationale for Method Selection

Potentiometric titration is a robust and accurate method but can be challenging for sparingly soluble compounds. A UV-metric titration is an excellent alternative, leveraging the change in the compound's UV-visible absorbance spectrum as it ionizes.[5][6] This method requires less material and is highly sensitive.

Experimental Protocol: UV-Metric Titration
  • Stock Solution: Prepare a concentrated stock solution of the compound in a co-solvent like methanol or DMSO.

  • Titration Setup: In a quartz cuvette, add a small aliquot of the stock solution to a starting buffer (e.g., 0.1 M HCl, pH 1). The final concentration should be low enough to ensure solubility and provide a good UV absorbance signal (typically 50-100 µM).

  • Automated Titration: Use an automated titrator to incrementally add a strong base (e.g., 0.1 M NaOH) to the cuvette.

  • Spectral Acquisition: After each addition of titrant and a brief equilibration period, record the full UV-Vis spectrum (e.g., 200-400 nm) and the precise pH of the solution.

  • Data Analysis: Plot the absorbance at several different wavelengths against the measured pH. The resulting sigmoidal curves are analyzed using specialized software to solve for the pKa values corresponding to the inflection points. Two distinct transitions should be observable for the two pKa values.

Visualization of pKa Determination

G A Compound in Low pH Buffer (Fully Protonated) B Neutral Species A->B pH > pKa₁ (Amine Deprotonation) C Anionic Species (Fully Deprotonated) B->C pH > pKa₂ (Sulfonamide Deprotonation)

Caption: Ionization states of the compound as a function of pH.

Lipophilicity (LogP) Determination

Lipophilicity, the measure of a compound's partitioning between an oily (octanol) and an aqueous phase, is a critical predictor of its pharmacokinetic behavior. The octanol-water partition coefficient (LogP) is the standard measure. While the shake-flask method is the gold standard, a Reverse-Phase HPLC (RP-HPLC) method is a rapid, reliable, and material-sparing alternative suitable for drug discovery settings.[7][8]

Scientific Rationale for Method Selection

RP-HPLC correlates a compound's retention time on a hydrophobic C18 column with its LogP value.[8][9] More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with a set of standards with known LogP values, the LogP of the unknown compound can be accurately interpolated.[9] This method is fast, automated, and insensitive to impurities.[10]

Experimental Protocol: RP-HPLC Method
  • System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer at pH 7.4 to measure LogD₇.₄) and an organic solvent like acetonitrile or methanol.

  • Calibration Standards: Prepare solutions of 5-7 reference compounds with known LogP values that bracket the expected LogP of the test compound.

  • Calibration Run: Inject the mixture of calibration standards and record their retention times (t_R).

  • Sample Run: Inject the 3-amino-N-methylbenzenesulfonamide hydrochloride solution and record its retention time under the identical chromatographic conditions.

  • Calculation:

    • Calculate the capacity factor (k) for each standard and the test compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Plot the known LogP values of the standards against their calculated log(k) values.

    • Perform a linear regression on the calibration data to generate a standard curve.

    • Use the equation of the line and the log(k) value of the test compound to calculate its LogP.

Visualization of LogP Determination Workflow

G A 1. Inject Calibration Standards (Known LogP) B 2. Measure Retention Times (tR) A->B C 3. Plot Known LogP vs. log(k) (Create Calibration Curve) B->C F 6. Calculate LogP from Calibration Curve C->F D 4. Inject Test Compound (CAS 1170865-45-8) E 5. Measure its Retention Time D->E E->F

Caption: Workflow for LogP determination via RP-HPLC.

Conclusion

While published experimental data for 3-amino-N-methylbenzenesulfonamide hydrochloride is scarce, its complete physicochemical profile can be robustly determined using the standard, validated methodologies detailed in this guide. The systematic determination of its pH-dependent solubility, ionization constants, and lipophilicity will provide the critical data required by researchers in drug development and chemical sciences to effectively utilize this compound in their work. Adherence to these protocols will ensure the generation of high-quality, reliable, and reproducible data.

References

  • AccelaChem. (n.d.). 1170865-45-8, 3-amino-N-methylbenzenesulfonamide hydrochloride. Retrieved January 26, 2026, from [Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Box, K. J., Völgyi, G., Baka, E., Stuart, M., Takács-Novák, K., & Comer, J. E. A. (2006). Equilibrium versus kinetic measurements of aqueous solubility, and the ability of compounds to supersaturate in solution—a validation study. Journal of Pharmaceutical Sciences, 95(6), 1298–1307.
  • ECETOC. (n.d.). Assessment of reverse-phase chromatographic methods for determining partition coefficients. Retrieved January 26, 2026, from [Link]

  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16.
  • Higuchi, T., & Connors, K. A. (1965). Phase solubility techniques.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 26, 2026, from [Link]

  • O'Hagan, S., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Physical Chemistry Chemical Physics, 21(39), 21858-21867*.
  • Patel, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(4), 856-865.
  • Subirats, X., et al. (2012). Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Chilean Chemical Society, 57(2), 1135-1139.
  • U.S. Pharmacopeia. (n.d.). <1236> SOLUBILITY MEASUREMENTS.
  • Wang, Z., et al. (2015). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Planta Medica, 81(16), 1510-1516.
  • Zissis, A. P., et al. (2002). U.S. Patent Application No. US20020009388A1. Google Patents.

Sources

An In-depth Technical Guide to the Reactivity of the Amino Group in 3-amino-N-methylbenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, this guide is crafted to provide a deep dive into the chemical reactivity of the amino group in 3-amino-N-methylbenzenesulfonamide hydrochloride. This molecule, possessing both a nucleophilic amino group and an electron-withdrawing sulfonamide moiety, presents a unique chemical profile. Understanding its reactivity is paramount for its effective utilization in synthetic chemistry, particularly in the development of novel pharmaceutical agents and other functional organic molecules. This document moves beyond a simple recitation of protocols, offering insights into the underlying principles that govern its chemical behavior and providing a practical framework for its application in a laboratory setting.

Molecular Structure and Electronic Profile

3-amino-N-methylbenzenesulfonamide hydrochloride is an aromatic amine characterized by a primary amino group positioned meta to an N-methylsulfonamide group on a benzene ring. The hydrochloride salt form indicates that the amino group is protonated, which has significant implications for its reactivity.

Structure:

The reactivity of the amino group is fundamentally influenced by the electronic effects of the N-methylsulfonamide substituent. The sulfonamide group is strongly electron-withdrawing through both inductive (-I) and resonance (-M) effects. This deactivation of the aromatic ring reduces the nucleophilicity of the amino group compared to aniline. The protonation of the amino group in the hydrochloride salt further deactivates it towards electrophilic attack. Therefore, in most reactions, the free base must be generated in situ or used directly.

Key Reactions of the Amino Group

The amino group of 3-amino-N-methylbenzenesulfonamide is a versatile functional handle that can participate in a variety of chemical transformations. The following sections will detail the most pertinent reactions, providing both mechanistic insights and practical experimental protocols.

Diazotization: A Gateway to Diverse Functionalities

Diazotization of the primary aromatic amino group is a cornerstone reaction, converting the amine into a highly versatile diazonium salt. This intermediate can then be subjected to a wide array of subsequent reactions, including Sandmeyer, Schiemann, and azo coupling reactions, to introduce a variety of functional groups.

Mechanism of Diazotization:

The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1] The nitrous acid is then protonated and loses water to form the nitrosonium ion (NO⁺), which is the active electrophile. The amino group of 3-amino-N-methylbenzenesulfonamide attacks the nitrosonium ion, and after a series of proton transfers and elimination of water, the diazonium salt is formed.[1]

Experimental Protocol: Synthesis of 3-(N-methylsulfamoyl)benzenediazonium chloride

  • Materials:

    • 3-amino-N-methylbenzenesulfonamide hydrochloride

    • Sodium nitrite (NaNO₂)

    • Concentrated hydrochloric acid (HCl)

    • Distilled water

    • Ice

  • Procedure:

    • In a beaker, suspend one molar equivalent of 3-amino-N-methylbenzenesulfonamide hydrochloride in a mixture of distilled water and 2.5-3 molar equivalents of concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice bath with continuous and vigorous stirring.

    • In a separate beaker, prepare a solution of 1.1 molar equivalents of sodium nitrite in cold distilled water.

    • Slowly add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature between 0-5 °C throughout the addition to ensure the stability of the diazonium salt.[2]

    • After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.[2] The resulting solution contains the 3-(N-methylsulfamoyl)benzenediazonium chloride and should be used immediately in subsequent reactions.

Logical Flow of Diazotization and Subsequent Coupling:

diazotization_coupling cluster_diazotization Diazotization cluster_coupling Azo Coupling Amine 3-amino-N-methyl- benzenesulfonamide HCl NaNO2_HCl NaNO2, HCl 0-5 °C Amine->NaNO2_HCl Diazonium 3-(N-methylsulfamoyl)- benzenediazonium chloride NaNO2_HCl->Diazonium Coupling_Partner Electron-rich Aromatic (e.g., N,N-dimethylaniline) Diazonium->Coupling_Partner NaOH Azo_Dye Azo Compound Coupling_Partner->Azo_Dye

Caption: Workflow for diazotization and subsequent azo coupling.

Acylation: Formation of Amides

Acylation of the amino group to form an amide is a common and important transformation. This reaction is often used to protect the amino group during other synthetic steps or to introduce new functionalities into the molecule. Common acylating agents include acid chlorides and acid anhydrides.

Rationale for Experimental Conditions:

Due to the reduced nucleophilicity of the amino group, acylation may require forcing conditions or the use of a base to deprotonate the amino group (or the ammonium salt) and increase its reactivity. The choice of base and solvent is critical to the success of the reaction.

Experimental Protocol: N-Acetylation with Acetic Anhydride

  • Materials:

    • 3-amino-N-methylbenzenesulfonamide hydrochloride

    • Acetic anhydride

    • Sodium acetate or a tertiary amine (e.g., triethylamine or pyridine)

    • Suitable solvent (e.g., dichloromethane, tetrahydrofuran, or water)

  • Procedure (in an organic solvent):

    • Suspend one molar equivalent of 3-amino-N-methylbenzenesulfonamide hydrochloride in a suitable organic solvent.

    • Add at least two molar equivalents of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloride and deprotonate the resulting ammonium salt.

    • Add 1.1 to 1.5 molar equivalents of acetic anhydride dropwise to the stirred mixture.

    • The reaction can be monitored by thin-layer chromatography (TLC). If the reaction is sluggish at room temperature, gentle heating may be applied.

    • Upon completion, the reaction mixture is typically washed with water and a mild aqueous base (e.g., sodium bicarbonate solution) to remove excess acetic anhydride and acid byproducts. The organic layer is then dried and the solvent removed to yield the N-acetylated product.

Alternative Aqueous Conditions:

Interestingly, acylation with highly reactive acylating agents like acetyl chloride can be performed in an aqueous medium, such as a brine solution, in the presence of a weak base like sodium acetate.[3] This offers a more environmentally friendly approach.

Mechanism of Acylation with Acetic Anhydride:

Caption: General mechanism of amine acylation with an anhydride.

N-Alkylation: Synthesis of Secondary and Tertiary Amines

N-alkylation introduces alkyl groups onto the nitrogen atom of the amino group. This transformation can be challenging due to the possibility of over-alkylation to form tertiary amines and even quaternary ammonium salts. The reduced nucleophilicity of the amino group in 3-amino-N-methylbenzenesulfonamide also necessitates careful selection of reaction conditions.

Strategies for Controlled N-Alkylation:

  • Direct Alkylation: This involves the reaction of the amine with an alkyl halide. To favor mono-alkylation, a large excess of the amine can be used, or the reaction can be carried out under dilute conditions. The use of a base is necessary to scavenge the HX produced.[2]

  • Reductive Amination: This is a two-step, one-pot procedure that involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding alkylated amine. This method offers excellent control over the degree of alkylation.

Experimental Protocol: N-Methylation with Methyl Iodide

  • Materials:

    • 3-amino-N-methylbenzenesulfonamide hydrochloride

    • Methyl iodide

    • A non-nucleophilic base (e.g., potassium carbonate or triethylamine)

    • A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

  • Procedure:

    • Dissolve one molar equivalent of 3-amino-N-methylbenzenesulfonamide hydrochloride in a suitable polar aprotic solvent.

    • Add at least two molar equivalents of a base such as potassium carbonate.

    • Add 1.1 molar equivalents of methyl iodide to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC.

    • Upon completion, the reaction mixture is typically diluted with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to give the N-methylated product.

Controlling Over-alkylation:

To minimize the formation of the di-methylated product, it is crucial to use a controlled amount of the alkylating agent and to monitor the reaction closely.

Influence of the Sulfonamide Group on Reactivity

The N-methylsulfonamide group at the meta position plays a crucial role in modulating the reactivity of the amino group.

Electronic Effects:

  • Electron-Withdrawing Nature: The -SO₂NHCH₃ group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. More importantly, it reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its nucleophilicity. This makes reactions such as acylation and alkylation more challenging compared to aniline.

Steric Effects:

  • Moderate Steric Hindrance: While not as bulky as a tert-butyl group, the N-methylsulfonamide group does exert some steric hindrance, which can influence the approach of bulky reagents to the amino group. However, being in the meta position, its steric impact on the amino group is less pronounced than if it were in the ortho position.

Spectroscopic and Physical Data

Accurate characterization of 3-amino-N-methylbenzenesulfonamide hydrochloride is essential for its use in synthesis.

PropertyValueSource
CAS Number 1170865-45-8
Molecular Formula C₇H₁₁ClN₂O₂S
Molecular Weight 222.7 g/mol
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in water, methanolInferred from salt structure

Spectroscopic Data (Predicted/Typical for similar structures):

  • ¹H NMR (DMSO-d₆): Aromatic protons would appear as multiplets in the range of δ 7.0-7.8 ppm. The N-H protons of the ammonium group would be broad and downfield. The methyl group protons would appear as a singlet or a doublet (if coupled to the NH) around δ 2.5-3.0 ppm.

  • ¹³C NMR (DMSO-d₆): Aromatic carbons would resonate in the δ 110-150 ppm region. The methyl carbon would appear around δ 25-35 ppm.

  • IR (KBr): Characteristic peaks would include N-H stretching of the ammonium group (~3000-3200 cm⁻¹), S=O stretching of the sulfonamide (~1350 and 1160 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

Safety and Handling

3-amino-N-methylbenzenesulfonamide hydrochloride should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-amino-N-methylbenzenesulfonamide hydrochloride is a valuable synthetic intermediate with a nuanced reactivity profile governed by the interplay of its amino and N-methylsulfonamide functionalities. While the electron-withdrawing nature of the sulfonamide group tempers the nucleophilicity of the amino group, a range of powerful synthetic transformations, including diazotization, acylation, and N-alkylation, can be successfully employed with careful optimization of reaction conditions. This guide provides a solid foundation for researchers to harness the synthetic potential of this versatile molecule in their drug discovery and development endeavors.

References

  • Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • Ghosh, U., et al. (2010). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 122(5), 735-740. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3-amino-N-methylbenzenesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N-methylbenzenesulfonamide hydrochloride is a sulfonamide compound of significant interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is fundamental to formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3-amino-N-methylbenzenesulfonamide hydrochloride, offering both foundational knowledge and practical, field-proven experimental protocols. The causality behind experimental choices is explained to empower researchers to not only execute but also adapt these methodologies for their specific needs.

Physicochemical Properties

A baseline understanding of the molecule's intrinsic properties is essential before delving into its behavior in solution. These properties govern its interaction with solvents and its susceptibility to degradation.

PropertyValueSource
Chemical Name 3-amino-N-methylbenzenesulfonamide hydrochloride-
Synonyms 3-amino-N-methylbenzene-1-sulfonamide hydrochloride
CAS Number 1170865-45-8
Molecular Formula C₇H₁₁ClN₂O₂S
Molecular Weight 222.7 g/mol
Appearance White to off-white crystalline powder (typical for related compounds)[1]
Predicted pKa ~10.3 (for the sulfonamide N-H of the parent amine)[2]
Predicted XLogP3 ~0.9 (for the free base)[3]

Note: Some properties are for the free base or closely related structures and are provided for estimation purposes.

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and a key parameter in designing liquid dosage forms or selecting appropriate solvent systems for synthesis and purification. The hydrochloride salt form of this amine-containing compound is intended to enhance its aqueous solubility.

Factors Influencing Solubility
  • pH: The solubility of 3-amino-N-methylbenzenesulfonamide hydrochloride is expected to be highly pH-dependent. The primary amino group and the sulfonamide group have distinct pKa values. In acidic to neutral pH, the amino group will be protonated, enhancing solubility in aqueous media.

  • Solvent Polarity: As a polar molecule, it is expected to have higher solubility in polar solvents like water, methanol, and DMSO, and lower solubility in non-polar solvents like hexane or toluene.

  • Temperature: For most solids, solubility increases with temperature, a principle that can be leveraged during formulation and crystallization processes.

Illustrative Solubility Data

While specific experimental data for this exact compound is not widely published, the following table provides an illustrative example of what a solubility profile might look like. Researchers should determine this experimentally for their specific batch of material.

SolventTypeTemperature (°C)Illustrative Solubility (mg/mL)
WaterPolar Protic255 - 15
0.1 N HClAqueous Acidic25> 50
Phosphate Buffer (pH 7.4)Aqueous Buffer252 - 10
MethanolPolar Protic25> 20
EthanolPolar Protic255 - 15
Dimethyl Sulfoxide (DMSO)Polar Aprotic25> 100
AcetonePolar Aprotic25< 1
DichloromethaneNon-polar25< 0.1
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining equilibrium solubility, a self-validating system for ensuring saturation is achieved.[4]

Causality: The shake-flask method is chosen for its reliability. By ensuring an excess of solid is present over an extended period, it allows the system to reach thermodynamic equilibrium, providing a true measure of a drug's intrinsic solubility in a given medium.[4]

Methodology:

  • Preparation: Add an excess amount of 3-amino-N-methylbenzenesulfonamide hydrochloride to a known volume of the selected solvent in a sealed, clear vial. "Excess" means enough solid remains visible at the end of the experiment.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C). Agitate for a predetermined time, typically 24 to 72 hours, to ensure equilibrium is reached.[4] A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 g for 5 minutes) to pellet any remaining suspended particles.[5]

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. Be cautious not to disturb the solid material at the bottom.

  • Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to solvent in vial equil1 Agitate in shaker bath (e.g., 24-72h at 25°C) prep1->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge to pellet suspended particles sep1->sep2 quant1 Withdraw clear supernatant sep2->quant1 quant2 Dilute aliquot quant1->quant2 quant3 Analyze via validated HPLC method quant2->quant3 result Calculate Solubility quant3->result

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Degradation Pathways

Stability testing is a regulatory requirement and a scientific necessity to ensure that an API maintains its quality, purity, and potency throughout its shelf life. Forced degradation (stress testing) is performed to identify likely degradation products and establish stability-indicating analytical methods.[3][6]

Forced Degradation Studies

Forced degradation studies expose the API to stress conditions more severe than accelerated stability testing to generate degradation products.[6] The goal is to achieve a target degradation of 5-20%; excessive degradation can lead to secondary and tertiary products that may not be relevant to real-world storage conditions.[7][8]

Protocol Causality: The conditions (acid, base, oxidation, heat, light) are chosen because they represent the most common degradation pathways for organic molecules encountered during manufacturing, formulation, and storage. Stressing the drug product's placebo in parallel is a crucial control to distinguish degradants of the API from those arising from excipients.

G cluster_stress Stress Conditions start Prepare API Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) start->base ox Oxidation (e.g., 3% H₂O₂, RT) start->ox therm Thermal (e.g., 80°C, Solid & Solution) start->therm photo Photolytic (ICH Q1B light exposure) start->photo analysis Analyze samples at time points (e.g., 0, 2, 8, 24h) using Stability-Indicating Method acid->analysis base->analysis ox->analysis therm->analysis photo->analysis eval Assess Degradation (Target 5-20%) analysis->eval end Identify Degradants & Establish Pathways eval->end

Caption: General Workflow for a Forced Degradation Study.

Potential Degradation Pathways

Sulfonamides can degrade through several mechanisms. Understanding these provides a rational basis for analytical method development and formulation design.

  • Hydrolysis: The sulfonamide bond (SO₂-NH) can be susceptible to hydrolysis under strong acidic or basic conditions, although it is generally more stable than a typical amide or ester bond. This would lead to the cleavage of the molecule into 3-aminobenzenesulfonic acid and methylamine.

  • Oxidation: The aromatic amino group is a primary site for oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities. The sulfur atom in the sulfonamide group can also be oxidized under harsh conditions.

  • Photodegradation: Aromatic amines and sulfonamides can be sensitive to light. Photolytic cleavage of the S-N or S-C bonds can occur, leading to radical-mediated degradation pathways and the formation of colored degradants.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photo Photolysis (UV/Vis Light) Parent 3-amino-N-methyl- benzenesulfonamide Deg1 3-aminobenzenesulfonic acid Parent->Deg1 S-N Cleavage Deg2 Methylamine Parent->Deg2 S-N Cleavage Deg3 N-Oxidized Species (Nitroso/Nitro derivatives) Parent->Deg3 Amino Group Oxidation Deg4 Radical Intermediates Parent->Deg4 Bond Cleavage Deg5 Polymeric Impurities Deg4->Deg5 Polymerization

Sources

The Strategic deployment of 3-amino-N-methylbenzenesulfonamide hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-amino-N-methylbenzenesulfonamide hydrochloride scaffold is a cornerstone in contemporary medicinal chemistry, offering a versatile and strategically functionalized platform for the development of novel therapeutics. This guide provides an in-depth analysis of the scaffold's chemical properties, synthetic utility, and its successful application in the discovery of potent enzyme inhibitors. We will delve into the nuanced structure-activity relationships (SAR) that govern its biological activity, present detailed protocols for its chemical modification and biological evaluation, and explore future avenues for its deployment in drug discovery campaigns. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their own research endeavors.

Introduction: The Benzenesulfonamide Scaffold in Medicinal Chemistry

The benzenesulfonamide moiety is a well-established pharmacophore, integral to a wide array of clinically approved drugs. Its prevalence stems from its ability to act as a bioisostere for carboxylic acids and its capacity to form strong hydrogen bonds with biological targets, thereby enhancing binding affinity and influencing pharmacokinetic profiles.[1] The sulfonamide group, with its tetrahedral geometry and hydrogen bond donor-acceptor capabilities, is particularly adept at interacting with the active sites of various enzymes.[2]

The subject of this guide, 3-amino-N-methylbenzenesulfonamide hydrochloride, presents a particularly attractive starting point for drug discovery. Its key features include:

  • Three Points of Diversity: The scaffold possesses three distinct functional groups amenable to chemical modification: the primary aromatic amine (at the 3-position), the N-methylsulfonamide, and the aromatic ring itself. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

  • Strategic Functionality: The meta-disposed amino and sulfonamide groups provide a specific geometric arrangement of hydrogen bond donors and acceptors, predisposing the scaffold for interaction with a variety of enzyme active sites.

  • Physicochemical Properties: The hydrochloride salt form generally imparts favorable aqueous solubility, a critical parameter for in vitro screening and formulation development.

This guide will explore the practical application of this scaffold, with a primary focus on its role in the development of carbonic anhydrase inhibitors, while also touching upon its potential in other therapeutic areas.

Physicochemical Properties and Drug-Likeness

The successful progression of a drug candidate is intrinsically linked to its physicochemical properties. For the 3-amino-N-methylbenzenesulfonamide scaffold, these properties are crucial for its utility in drug design.

PropertyValue/CharacteristicSignificance in Drug Discovery
Molecular Weight 222.69 g/mol (as HCl salt)Well within the limits of Lipinski's Rule of Five, indicating good potential for oral bioavailability.
logP (predicted) ~1.5 - 2.0A balanced lipophilicity, suggesting a good compromise between aqueous solubility and membrane permeability.
pKa (predicted) Amino group: ~4.5; Sulfonamide N-H: ~10.5The basicity of the amino group and the acidity of the sulfonamide proton are key determinants of ionization state at physiological pH, influencing solubility, permeability, and target engagement.
Aqueous Solubility High (as HCl salt)The hydrochloride salt form enhances solubility, facilitating handling, formulation, and in vitro assay performance.
Hydrogen Bond Donors 2 (amino group, sulfonamide N-H)Provides multiple opportunities for strong interactions with target proteins.
Hydrogen Bond Acceptors 3 (amino group, two sulfonyl oxygens)Complements the hydrogen bond donor capacity, enabling a rich network of interactions.

These properties collectively position 3-amino-N-methylbenzenesulfonamide hydrochloride as an excellent starting point for fragment-based and lead-optimization campaigns, adhering to the principles of "drug-likeness".[3]

Synthetic Strategies for Scaffold Diversification

The true power of the 3-amino-N-methylbenzenesulfonamide scaffold lies in its synthetic tractability. The three key functionalization points can be addressed with a wide range of well-established chemical transformations.

Functionalization of the 3-Amino Group

The primary aromatic amine is a versatile handle for introducing a wide array of substituents.

  • Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents like HATU) provides corresponding amides, allowing for the introduction of diverse R-groups.

  • Alkylation: Reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides, can be employed to introduce alkyl substituents. Selective mono-N-alkylation can be achieved under carefully controlled conditions.[4]

  • Schiff Base Formation: Condensation with aldehydes yields Schiff bases (imines), which can be further reduced to secondary amines or used as intermediates for more complex transformations.[5]

Modification of the N-Methylsulfonamide

While the N-methyl group is often retained, it is possible to synthesize analogs with different alkyl or aryl substituents on the sulfonamide nitrogen. This is typically achieved by starting with 3-aminobenzenesulfonyl chloride and reacting it with the desired primary or secondary amine.

Aromatic Ring Substitution

The aromatic ring provides a canvas for introducing substituents that can modulate electronic properties, improve binding affinity, and block metabolic hotspots.

  • Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions (positions 2, 4, and 6). Halogenation, nitration, and other electrophilic additions can be performed, although protection of the amino group may be necessary.

  • Sandmeyer Reaction: The 3-amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., halides, cyanide) in a copper-catalyzed Sandmeyer reaction.[6][7] This allows for the introduction of functionalities that are not accessible through direct electrophilic substitution.

  • Cross-Coupling Reactions: The diazonium salt can also be used in cross-coupling reactions, or the aromatic ring can be first halogenated (e.g., via a Sandmeyer reaction) to install a handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the introduction of aryl or alkyl groups.[8][9][10]

The following diagram illustrates the key diversification points on the scaffold:

G cluster_scaffold scaffold 3-Amino-N-methylbenzenesulfonamide scaffold_img amino R1-NH- amino->scaffold_img Acylation, Alkylation, Schiff Base Formation sulfonamide -SO2-N(CH3)-R2 sulfonamide->scaffold_img N-Alkylation/Arylation (via synthesis) ring R3 ring->scaffold_img Electrophilic Substitution, Sandmeyer Reaction, Cross-Coupling caption Key Diversification Points of the Scaffold

Caption: Key diversification points of the 3-amino-N-methylbenzenesulfonamide scaffold.

Application in Drug Discovery: A Case Study in Carbonic Anhydrase Inhibition

A prime example of the utility of the benzenesulfonamide scaffold is in the development of carbonic anhydrase (CA) inhibitors. CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[2] Several CA isoforms are implicated in diseases such as glaucoma, epilepsy, and cancer, making them attractive drug targets.[11]

The sulfonamide moiety is a potent zinc-binding group, and derivatives of 3-aminobenzenesulfonamide have been extensively explored as CA inhibitors.[5][11]

Structure-Activity Relationships (SAR)

SAR studies on benzenesulfonamide-based CA inhibitors have revealed several key principles:

  • The Sulfonamide is Key: The unsubstituted sulfonamide group (-SO2NH2) is crucial for potent inhibition, as it coordinates to the zinc ion in the enzyme's active site. However, N-substituted sulfonamides, like our core scaffold, can still exhibit activity, albeit often with a different binding mode or potency.

  • The Aromatic Ring: Substituents on the aromatic ring can interact with hydrophobic and hydrophilic pockets in the active site, influencing both potency and isoform selectivity.

  • The "Tail": Modifications at the 3-amino position (the "tail") can be used to extend into solvent-exposed regions or other parts of the active site, significantly impacting selectivity and pharmacokinetic properties.

The following table summarizes representative SAR data for a series of 3-amino-4-hydroxy-benzenesulfonamide derivatives (a close analog to our core scaffold) against various human carbonic anhydrase (hCA) isoforms.[5]

CompoundR Group (at 3-amino position)hCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
1 -H>10,0008,900305.8
2 -CH=N-Ph9,8007,600286.2
3 -CH=N-(4-F-Ph)10,0008,100255.9
4 -CH2-CO-Ph3,1001402,30017

Data adapted from a study on 3-amino-4-hydroxy-benzenesulfonamide derivatives.[5]

This data highlights that even simple modifications to the 3-amino group can significantly and differentially modulate inhibitory activity against various CA isoforms. For instance, the introduction of a phenylketone moiety (Compound 4) dramatically increases potency against the ubiquitous hCA II isoform, while having a less pronounced effect on the tumor-associated hCA IX and XII isoforms compared to the parent amine.

The following diagram illustrates the general binding mode of a benzenesulfonamide inhibitor in the active site of carbonic anhydrase:

G cluster_active_site CA Active Site cluster_inhibitor Benzenesulfonamide Inhibitor Zn Zn2+ His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn Thr199 Thr199 Gln92 Gln92 HydrophobicPocket Hydrophobic Pocket Sulfonamide -SO2-NH- Sulfonamide->Zn Coordination Sulfonamide->Thr199 H-bond AromaticRing Aromatic Ring AromaticRing->HydrophobicPocket Hydrophobic Interaction Tail Tail (R-group) Tail->Gln92 H-bond/Steric Interaction caption Binding of a benzenesulfonamide inhibitor to the CA active site.

Caption: Generalized binding mode of a benzenesulfonamide inhibitor in the carbonic anhydrase active site.

Experimental Protocols

To facilitate the use of the 3-amino-N-methylbenzenesulfonamide scaffold, we provide the following representative experimental protocols.

Synthesis Protocol: Acylation of the 3-Amino Group

This protocol describes a general procedure for the acylation of 3-amino-N-methylbenzenesulfonamide with an acyl chloride.

  • Dissolution: Dissolve 3-amino-N-methylbenzenesulfonamide hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and scavenge the HCl generated during the reaction.

  • Acyl Chloride Addition: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Biological Assay Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This colorimetric assay measures the esterase activity of carbonic anhydrase.

  • Reagent Preparation: Prepare a CA assay buffer, a solution of the CA substrate (e.g., p-nitrophenyl acetate), and a solution of the test compound in a suitable solvent (e.g., DMSO).

  • Assay Plate Setup: In a 96-well plate, add the CA assay buffer to all wells. Add the test compound at various concentrations to the sample wells. Add a known CA inhibitor (e.g., acetazolamide) to the positive control wells and solvent to the negative control wells.

  • Enzyme Addition: Add a solution of the purified carbonic anhydrase isoform to all wells except the blank.

  • Incubation: Incubate the plate at room temperature for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding the CA substrate to all wells.

  • Measurement: Immediately measure the absorbance at 405 nm in a microplate reader in kinetic mode for 10-30 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value by fitting the data to a dose-response curve.

Biological Assay Protocol: MTT Cell Viability Assay

The MTT assay is used to assess the cytotoxic effects of compounds on cancer cell lines.[12][13][14]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Future Directions and Untapped Potential

While the 3-amino-N-methylbenzenesulfonamide scaffold has been extensively explored for carbonic anhydrase inhibition, its potential in other therapeutic areas remains largely untapped.

  • Kinase Inhibitors: The benzenesulfonamide moiety is present in some approved kinase inhibitors. The 3-amino group can serve as an anchor point for building molecules that target the ATP-binding site of various kinases. Further exploration of this scaffold in kinase inhibitor design is warranted.

  • GPCR Modulators: G protein-coupled receptors (GPCRs) are a major class of drug targets. The structural features of the 3-amino-N-methylbenzenesulfonamide scaffold could be leveraged to design novel allosteric modulators of GPCRs.[15][16]

The following diagram illustrates a conceptual workflow for a drug discovery campaign starting from the 3-amino-N-methylbenzenesulfonamide scaffold.

G start Scaffold Selection: 3-Amino-N-methyl- benzenesulfonamide HCl library_design Library Design & Synthetic Strategy start->library_design synthesis Parallel Synthesis of Scaffold Derivatives library_design->synthesis screening High-Throughput Screening (HTS) synthesis->screening hit_id Hit Identification screening->hit_id hit_id->library_design Inactive Compounds (Feedback) sar Structure-Activity Relationship (SAR) Analysis hit_id->sar Active Compounds lead_opt Lead Optimization (ADME/Tox Profiling) sar->lead_opt lead_opt->sar Iterative Design candidate Preclinical Candidate Selection lead_opt->candidate caption Drug discovery workflow using the 3-amino-N-methylbenzenesulfonamide scaffold.

Caption: A conceptual drug discovery workflow starting from the 3-amino-N-methylbenzenesulfonamide scaffold.

Conclusion

The 3-amino-N-methylbenzenesulfonamide hydrochloride scaffold represents a powerful tool in the arsenal of the modern medicinal chemist. Its favorable physicochemical properties, synthetic versatility, and proven track record in generating potent enzyme inhibitors make it an ideal starting point for drug discovery campaigns. This guide has provided a comprehensive overview of its properties, synthetic modification strategies, and application in the context of carbonic anhydrase inhibition. By leveraging the principles and protocols outlined herein, researchers can effectively harness the potential of this privileged scaffold to discover and develop the next generation of innovative therapeutics.

References

  • American Chemical Society. (2026, January 22). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Retrieved from [Link]

  • Matulienė, J., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. International Journal of Molecular Sciences, 26(13), 6466. Retrieved from [Link]

  • protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Islam, M. A., et al. (2021). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 26(16), 4995. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Akkoc, S., et al. (2023). Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. ACS Medicinal Chemistry Letters, 14(6), 845-852. Retrieved from [Link]

  • Wang, L., et al. (2023). Allosteric modulation of G protein-coupled receptor signaling. Signal Transduction and Targeted Therapy, 8(1), 66. Retrieved from [Link]

  • Latorraca, N. R., et al. (2024). Designing allosteric modulators to change GPCR G protein subtype selectivity. bioRxiv. Retrieved from [Link]

  • Bio-protocol. (2018). In vitro NLK Kinase Assay. Retrieved from [Link]

  • El-Sayad, K. A., et al. (2024). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry, 145, 107234. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Latorraca, N. R., et al. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. bioRxiv. Retrieved from [Link]

  • LibreTexts. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Al-Obaidi, A. A. M. (2020). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Scientific Journal, 4(2), 70-74. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Retrieved from [Link]

  • Zhang, C., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry, 90, 844-858. Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • Prachayasittikul, V., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Scientific Reports, 12(1), 1-15. Retrieved from [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. Retrieved from [Link]

  • Zhou, J., et al. (2021). Novel Allosteric Modulators of G Protein-coupled Receptors. Acta Pharmaceutica Sinica B, 11(8), 2279-2303. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Li, Y., et al. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry, 89(14), 9878-9889. Retrieved from [Link]

  • Dedíková, T., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. Molecules, 26(21), 6433. Retrieved from [Link]

  • ResearchGate. (2023, June 27). In vitro kinase assay v1. Retrieved from [Link]

  • Sharma, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3145-3171. Retrieved from [Link]

  • Yilmaz, I., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Zeitschrift für Naturforschung C, 79(5-6), 183-195. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Retrieved from [Link]

  • ResearchGate. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]

  • Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
  • Supuran, C. T. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Methods and Protocols, 4(4), 69. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 466-476. Retrieved from [Link]

  • GEN (Genetic Engineering & Biotechnology News). (2016, December 21). Advancing GPCR Drug Discovery through Allosteric Modulation. YouTube. Retrieved from [Link]

  • El-Damasy, A. K., et al. (2021). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-9) as a potent and selective inhibitor of ABL1 kinase for the treatment of chronic myeloid leukemia. European Journal of Medicinal Chemistry, 223, 113645. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • David, O. A., et al. (2021). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports, 11(1), 1-12. Retrieved from [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Regan, J., et al. (2008). 3-Amino-7-phthalazinylbenzoisoxazoles as a Novel Class of Potent, Selective, and Orally Available Inhibitors of p38α Mitogen-Activated Protein Kinase. Journal of Medicinal Chemistry, 51(22), 7171-7183. Retrieved from [Link]

  • Macmillan Group. (2025, January 10). Aminoalkylation of Alkenes Enabled by Triple Radical Sorting. Retrieved from [Link]

Sources

theoretical and computational studies of 3-amino-N-methylbenzenesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3-amino-N-methylbenzenesulfonamide Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

Sulfonamides are a cornerstone of medicinal chemistry, exhibiting a vast range of therapeutic activities.[1] This guide presents a comprehensive theoretical and computational framework for the detailed investigation of a specific scaffold, 3-amino-N-methylbenzenesulfonamide hydrochloride. As drug development increasingly relies on in silico methods to accelerate discovery and reduce costs, a robust computational protocol is essential for predicting molecular properties, understanding reactivity, and elucidating potential biological interactions before committing to extensive laboratory synthesis. This document provides researchers, chemists, and drug development professionals with a self-validating workflow, integrating Density Functional Theory (DFT) for structural and electronic characterization with Molecular Docking and Molecular Dynamics (MD) simulations to probe protein-ligand interactions. Each step is rationalized to provide not just a methodology, but a causal understanding of the scientific choices involved, ensuring a rigorous and reproducible approach to the computational analysis of novel sulfonamide derivatives.

Introduction: The Rationale for a Computational Deep Dive

The benzenesulfonamide moiety is a privileged scaffold in pharmacology, most famously as the basis for sulfa drugs, the first class of synthetic antimicrobials.[2] Beyond this, its derivatives are potent inhibitors of enzymes like carbonic anhydrases, making them relevant for treating glaucoma, epilepsy, and certain cancers.[3] The target molecule of this guide, 3-amino-N-methylbenzenesulfonamide hydrochloride, combines the core sulfonamide group with a primary aromatic amine and an N-methylated amide, presenting a unique electronic and steric profile. The hydrochloride salt form ensures solubility and suggests the primary amino group will be protonated under physiological conditions, a critical factor for its interaction with biological targets.

A purely experimental approach to characterizing such a molecule can be resource-intensive. Computational chemistry offers a powerful complementary pathway. By accurately modeling the molecule at the quantum level, we can:

  • Predict Physicochemical Properties: Foretell its geometry, stability, and electronic behavior.

  • Correlate with Experimental Data: Validate computational models by comparing calculated spectroscopic data (FT-IR, NMR, UV-Vis) with laboratory measurements.

  • Elucidate Reactivity: Identify sites susceptible to electrophilic or nucleophilic attack, guiding synthetic modifications.

  • Screen for Biological Activity: Predict how the molecule might bind to a protein target, providing a strong rationale for its therapeutic potential.

This guide establishes a workflow that bridges theoretical calculations with practical applications, providing a blueprint for the comprehensive in silico evaluation of 3-amino-N-methylbenzenesulfonamide hydrochloride.

Part I: The Experimental-Theoretical Bridge: Foundational Characterization

Before delving into predictive modeling, it is crucial to establish a baseline that correlates computational results with measurable experimental data. This process validates the chosen theoretical methods and provides confidence in subsequent predictions.

Spectroscopic Analysis: A Self-Validating System

The synergy between experimental spectroscopy and computational chemistry provides a powerful validation loop. A high degree of correlation between measured and calculated spectra confirms that the computational model is an accurate representation of the molecule's real-world state.

  • Sample Preparation: Synthesize and purify 3-amino-N-methylbenzenesulfonamide hydrochloride. A common synthetic route involves the reaction of a sulfonyl chloride with an amine.[2] Prepare samples for analysis: a KBr pellet for FT-IR, a solution in a deuterated solvent (e.g., DMSO-d₆) for NMR, and a dilute solution in a suitable solvent (e.g., ethanol) for UV-Vis.

  • FT-IR Spectroscopy: Acquire the spectrum using a Fourier Transform Infrared spectrometer. Key vibrational modes to identify include N-H stretching (amine and amide), S=O symmetric and asymmetric stretching, and C-S stretching.[4][5]

  • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.[6] Assign peaks corresponding to aromatic protons, the methyl group, and the amine protons.

  • UV-Vis Spectroscopy: Use a UV-Vis spectrophotometer to record the absorption spectrum and identify the wavelength of maximum absorption (λmax), which corresponds to electronic transitions within the molecule.[7]

  • Geometry Optimization: Perform a full geometry optimization and frequency calculation of the molecule using Density Functional Theory (DFT), for example, with the B3LYP functional and a 6-311++G(d,p) basis set.[8] The presence of no imaginary frequencies confirms a true energy minimum.

  • FT-IR Prediction: The output of the frequency calculation provides the harmonic vibrational frequencies. These can be plotted and compared directly with the experimental FT-IR spectrum. A scaling factor is often applied to correct for anharmonicity.

  • NMR Prediction: Using the optimized geometry, calculate NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. Reference the calculated shifts against a standard (e.g., tetramethylsilane) for direct comparison with experimental data.

  • UV-Vis Prediction: Employ Time-Dependent DFT (TD-DFT) calculations on the optimized structure to predict the electronic transition energies and oscillator strengths, which can be correlated with the experimental UV-Vis spectrum's λmax.[9]

Data Correlation Summary

The following table illustrates how quantitative data from both experimental and theoretical arms are summarized for direct comparison, forming the core of the validation process.

ParameterExperimental Value (Hypothetical)Calculated Value (DFT/TD-DFT)Correlation & Comments
FT-IR (cm⁻¹)
N-H Stretch (Amide)~3350~3365Strong correlation validates the description of the sulfonamide group.
S=O Asymmetric Stretch~1340~1355High-frequency S=O modes are characteristic and should align well after scaling.
S=O Symmetric Stretch~1160~1170Confirms the electronic environment around the sulfur atom.
¹H NMR (ppm)
Aromatic Protons (C-H)7.2 - 7.87.3 - 7.9Good agreement validates the calculated electron density of the benzene ring.
Methyl Protons (N-CH₃)~2.6~2.5The shielding effect on the methyl group is accurately modeled.
UV-Vis (nm)
λmax~275~270The calculated HOMO-LUMO gap and electronic transitions align with the observed π → π* transitions.[10]

Part II: A Workflow for In-Depth Computational Analysis

With a validated computational model, we can proceed to a multi-step analysis to predict the molecule's behavior and therapeutic potential.

G cluster_0 Part I: Model Validation cluster_1 Part II: Predictive Analysis Exp_Data Experimental Data (FT-IR, NMR, UV-Vis) Validation Correlate & Validate Model Exp_Data->Validation DFT_Opt Step 1: DFT Geometry Optimization & Frequencies Spec_Calc Spectra Calculation (TD-DFT, GIAO) DFT_Opt->Spec_Calc Spec_Calc->Validation Electronic Step 2: Electronic Analysis (HOMO-LUMO, MEP, NBO) Validation->Electronic Validated Structure Docking Step 3: Molecular Docking Electronic->Docking MD_Sim Step 4: Molecular Dynamics Docking->MD_Sim Analysis Biological Activity Prediction MD_Sim->Analysis

Caption: Overall computational workflow for analysis.
Step 1: Molecular Geometry Optimization

Causality: Every subsequent calculation depends on having the correct three-dimensional structure of the molecule at its lowest energy state. Geometry optimization is the foundational step that finds this stable conformation, ensuring all predicted properties are based on a physically realistic structure.

Protocol:

  • Software: Utilize quantum chemistry software such as Gaussian, ORCA, or Spartan.

  • Method Selection: Employ Density Functional Theory (DFT), which provides a good balance of computational cost and accuracy for organic molecules.[11][12]

  • Functional/Basis Set: A common and robust choice is the B3LYP functional with the 6-311++G(d,p) basis set.[8] The "++" indicates diffuse functions on all atoms, crucial for describing anions and non-covalent interactions, while "(d,p)" adds polarization functions for geometric accuracy. For systems where non-covalent interactions are paramount, a dispersion-corrected functional like ωB97X-D is recommended.

  • Solvation: Since biological interactions occur in water, applying a continuum solvation model like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM) is critical to simulate the aqueous environment.[11]

  • Validation: Perform a frequency calculation on the optimized structure. The absence of any imaginary (negative) frequencies confirms that the structure is a true local minimum on the potential energy surface.

Step 2: Electronic Structure and Reactivity Analysis

Causality: The distribution of electrons in a molecule dictates its stability, reactivity, and how it interacts with its environment. Analyzing its electronic structure provides fundamental insights into its chemical personality.

Protocols:

  • Frontier Molecular Orbitals (FMOs): Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a smaller gap suggests higher reactivity.[2] The locations of these orbitals indicate the likely sites for electron donation (HOMO, nucleophilic) and acceptance (LUMO, electrophilic).

  • Molecular Electrostatic Potential (MEP): Generate an MEP surface map. This map visualizes the electrostatic potential on the molecule's surface. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack (e.g., around the oxygen atoms of the sulfonyl group), while blue regions (positive potential) indicate electron-poor areas prone to nucleophilic attack (e.g., around the amine/ammonium protons).

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution on each atom and quantifies intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.[11]

Electronic PropertyPredicted Value (Hypothetical)Insight Gained
HOMO Energy-6.8 eVEnergy of the most available electrons for donation.
LUMO Energy-1.2 eVEnergy of the most available orbital to accept electrons.
HOMO-LUMO Gap5.6 eVA relatively large gap suggests good kinetic stability.
NBO Charge on S Atom+1.5 eConfirms the highly electrophilic nature of the sulfur center in the sulfonamide group.
NBO Charge on O Atoms-0.8 eConfirms the highly nucleophilic nature of the sulfonyl oxygens.
Step 3: Molecular Docking - Predicting Biological Interactions

Causality: To function as a drug, a molecule must bind effectively to a biological target, typically a protein. Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a receptor, providing a static snapshot of the binding event.[13][14]

G Receptor 1. Select & Prepare Receptor (e.g., Carbonic Anhydrase, PDB ID) Grid 3. Define Binding Site (Grid Box Generation) Receptor->Grid Ligand 2. Prepare Ligand (Optimized 3D Structure) Docking 4. Run Docking Algorithm (e.g., Lamarckian Genetic Algorithm) Ligand->Docking Grid->Docking Scoring 5. Score & Rank Poses (Binding Energy, Ki) Docking->Scoring Analysis 6. Analyze Interactions (H-Bonds, Hydrophobic) Scoring->Analysis

Caption: Standard workflow for molecular docking.

Protocol:

  • Target Selection: Choose a relevant protein target. For sulfonamides, Human Carbonic Anhydrase II (hCA II) is a classic example. Retrieve its crystal structure from the Protein Data Bank (PDB).[11]

  • Receptor and Ligand Preparation: Use software like AutoDock Tools or UCSF Chimera. For the receptor, this involves removing water molecules, adding polar hydrogens, and assigning atomic charges. For the ligand (our sulfonamide), assign charges and define rotatable bonds.

  • Docking Execution: Use a program like AutoDock Vina. Define a "grid box" encompassing the active site of the protein. The software will then explore numerous possible conformations (poses) of the ligand within this site.

  • Analysis: The output provides a binding energy score (e.g., in kcal/mol) for the best poses. A lower binding energy suggests a more favorable interaction. Visualize the top-ranked pose to identify key intermolecular interactions, such as hydrogen bonds between the sulfonamide's NH or SO₂ groups and active site residues (e.g., amino acids like Threonine or Histidine).[15]

Step 4: Molecular Dynamics (MD) - Assessing Dynamic Stability

Causality: Molecular docking provides a static picture. However, biological systems are dynamic. MD simulation assesses the stability of the predicted ligand-protein complex over time (typically nanoseconds) in a simulated physiological environment, adding a crucial layer of validation to the docking results.[16]

Protocol:

  • System Setup: Take the best-docked pose from Step 3. Place it in a simulation box filled with explicit water molecules and add counter-ions to neutralize the system, creating a realistic aqueous environment.

  • Force Field: Apply a suitable force field (e.g., AMBER, GROMOS) that defines the physics governing atomic interactions.

  • Simulation Run: The simulation proceeds in stages:

    • Minimization: Energy minimization to relax any steric clashes.

    • Heating: Gradually raise the system temperature to a physiological 310 K (37 °C).

    • Equilibration: Allow the system to stabilize at the target temperature and pressure.

    • Production: Run the simulation for an extended period (e.g., 100 ns) to collect data on the system's trajectory.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the ligand and protein backbone over time. A stable, converging RMSD for the ligand indicates it remains bound in a consistent pose.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify which parts of the protein are flexible versus stable upon ligand binding.

    • Interaction Analysis: Monitor key hydrogen bonds and hydrophobic contacts throughout the simulation. A persistent hydrogen bond is a strong indicator of a stable and important interaction.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted computational workflow for the comprehensive study of 3-amino-N-methylbenzenesulfonamide hydrochloride. By first validating a DFT model against experimental spectroscopic data, a high degree of confidence is established for subsequent predictive analyses. The workflow progresses logically from understanding the molecule's intrinsic electronic properties to predicting its behavior in a complex biological environment through molecular docking and dynamics simulations.

The insights generated from this in silico protocol provide a strong foundation for targeted experimental work. Future directions would include:

  • Guided Synthesis: Using MEP and FMO analysis to design and synthesize novel derivatives with enhanced activity or improved physicochemical properties.

  • In Vitro Validation: Performing enzyme inhibition assays (e.g., for carbonic anhydrase) to experimentally confirm the binding affinities predicted by docking and MD simulations.

  • ADMET Profiling: Expanding the computational analysis to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, further refining the molecule's potential as a drug candidate.[13]

By integrating these computational strategies, researchers can significantly accelerate the drug discovery pipeline, making more informed decisions and ultimately increasing the probability of success in developing new therapeutic agents.

References

  • This reference list is a representative compilation based on the search results. A complete list would be generated during the full execution of the described research plan.
  • Chaudhary, P., & Kumar, R. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. [Link]

  • Al-Qahtani, A. A., et al. (2023). Synthesis, characterization, computational, excited state properties, wave function, and molecular docking studies of (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzenesulfonamide. ResearchGate. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7377, 3-aminobenzenesulfonamide. PubChem. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Gomes, A. R., et al. (2023). Antibiotics Induce Metabolic and Physiological Responses in Daphnia magna. MDPI. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 78858, N-Methylbenzenesulfonamide. PubChem. [Link]

  • Hronček, M., et al. (2020). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. National Institutes of Health. [Link]

  • El-Malah, A. A., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. PubMed. [Link]

  • Google Patents. (1991). KR910003640B1 - Method for preparing 3-amino methanesulfonanilide.
  • De Luca, V., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate. [Link]

  • Ghafouri, R., & Peyghan, A. A. (2019). Theoretical assessments on the interaction between amino acids and the g-Mg3N2 monolayer: dispersion corrected DFT and DFT-MD simulations. RSC Publishing. [Link]

  • Oh, H., et al. (2021). Molecular dynamics study on the structure and antifouling performance of aromatic polyamide membrane with sulfonamide group. ResearchGate. [Link]

  • Aydıner, B., et al. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution. ResearchGate. [Link]

  • Ibrahim, A. A., et al. (2020). A Theoretical Study of the Docking of Medicines with some Proteins. Baghdad Science Journal. [Link]

  • Borbulevych, O. Y., et al. (2004). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry B. [Link]

  • The Royal Society of Chemistry. (n.d.). Microwave assisted sulfonylation of amino acid esters hydrochloride. The Royal Society of Chemistry. [Link]

  • Cha, S., et al. (2021). Review Series on Factors Affecting Kinetic Hydrate Inhibitor (KHI) Performance. Part 1: Designing the KHI Polymer. Energy & Fuels. [Link]

  • Arslan, M., et al. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential inhibitor of carbonic anhydrase I-II enzymes. Taylor & Francis Online. [Link]

  • Agilent. (2023). Enhanced Peptide Characterization and Stability Assessment. Agilent Technologies. [Link]

  • Acar, Ç., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. [Link]

  • Vega-Hissi, E. G., et al. (2014). Theoretical studies on sulfanilamide and derivatives with antibacterial activity: Conformational and electronic analysis. ResearchGate. [Link]

  • Zhang, H., et al. (2022). Density Functional Theory Study of Triple Transition Metal Cluster Anchored on the C2N Monolayer for Nitrogen Reduction Reactions. MDPI. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]

  • ResearchGate. (n.d.). The experimental and computationally calculated UV-Visible spectra for 1 and 1-Cu complex. ResearchGate. [Link]

  • De Luca, V., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. Usiena air. [Link]

  • Semantic Scholar. (2024). MOLECULAR DOCKING DYNAMICS OF SELECTED BENZYLIDENE AMINO PHENYL ACETAMIDES AS TMK INHIBITORS USING HIGH THROUGHPUT VIRTUAL SCREE. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. ResearchGate. [Link]

  • A Computational Study of Some Benzenesulfonamide Derivatives as HIV-1 Protease Enzyme Inhibitors: Three-Dimensional Quantitative Structure-Activity Relationship and Molecular Docking. Brieflands. [Link]

  • Ismailov, V. M., et al. (2013). Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. ResearchGate. [Link]

  • ResearchGate. (2022). A Theoretical Study of the Docking of Medicines with some Proteins. ResearchGate. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14889075, 3-amino-N-methylpropanamide hydrochloride. PubChem. [Link]

  • ResearchGate. (2021). A density functional theory study of amino acids on Mg and Mg-based alloys. ResearchGate. [Link]

  • Hulubei, C., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. [Link]

  • ResearchGate. (2021). Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives. ResearchGate. [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. [Link]

  • AVESİS. (2023). UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-b. AVESİS. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66456, Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl-. PubChem. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (3-amino-2-methyl -2-phenyl-2H-benzol [e][11][17]thiazin-... ResearchGate. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-amino-N-methylbenzenesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic characterization of 3-amino-N-methylbenzenesulfonamide hydrochloride (CAS 1170865-45-8). As a compound of interest in medicinal chemistry and drug development, its unambiguous structural confirmation and purity assessment are paramount. This document outlines the theoretical underpinnings and practical considerations for analyzing this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating predicted data with established spectroscopic principles, this guide serves as a robust framework for researchers, scientists, and professionals in the pharmaceutical industry, demonstrating how these techniques synergistically provide a complete structural elucidation.

Introduction: The Analytical Imperative

3-amino-N-methylbenzenesulfonamide hydrochloride is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antibacterial and diuretic drugs[1]. The presence of a primary aromatic amine, which exists as an ammonium salt in the hydrochloride form, and an N-methylsulfonamide moiety, bestows upon the molecule specific chemical properties that are directly reflected in its spectroscopic signatures.

Accurate spectroscopic analysis is not merely a procedural step; it is a self-validating system that confirms molecular identity, configuration, and purity. An error in structural assignment can have profound consequences in drug development, leading to wasted resources and potential safety concerns. This guide, therefore, emphasizes the causality behind the analytical choices and the logic of spectral interpretation, providing a field-proven approach to the characterization of this and similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For 3-amino-N-methylbenzenesulfonamide hydrochloride, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Solvent Selection: The choice of solvent is critical. Due to the ionic nature of the hydrochloride salt, the compound is expected to have good solubility in polar, protic solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. It is a highly polar solvent capable of dissolving the salt, and its residual proton signal (~2.50 ppm) and carbon signals (~39.52 ppm) do not typically interfere with the signals of interest. Furthermore, the acidic protons of the ammonium (-NH₃⁺) and sulfonamide (-NH-) groups are often observable in DMSO-d₆, as they exchange more slowly with residual water compared to in D₂O.

  • Sample Preparation: A sample concentration of 5-10 mg in 0.6-0.7 mL of DMSO-d₆ is typically sufficient for obtaining high-quality spectra on a 400 or 500 MHz NMR spectrometer.

  • Acquisition Parameters: Standard acquisition parameters are generally effective. For ¹H NMR, a spectral width of 12-16 ppm is appropriate. For ¹³C NMR, a spectral width of 200-220 ppm will encompass all expected carbon environments.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

The predicted ¹H NMR spectrum of 3-amino-N-methylbenzenesulfonamide hydrochloride in DMSO-d₆ would exhibit distinct signals corresponding to each unique proton environment. The protonation of the 3-amino group to an ammonium salt (-NH₃⁺) significantly influences the chemical shifts of the aromatic protons.

dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, size="7.6,!", ratio=fill, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Molecular structure mol [pos="1.5,1.5!", label=< 3-amino-N-methylbenzenesulfonamide hydrochloride

>];

// Labels for protons H_Me [pos="0.5,0.5!", label="2.6 ppm (d, 3H, J5 Hz)"]; H_NH_SO2 [pos="2.5,0.5!", label="7.8 ppm (q, 1H, J5 Hz)"]; H_Aromatic [pos="1.5,2.5!", label="~7.2-7.6 ppm (m, 4H)"]; H_NH3 [pos="3,2!", label="~10.0 ppm (br s, 3H)"]; } Caption: Predicted ¹H NMR chemical shifts for key protons.

Predicted ¹H NMR Data and Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0Broad Singlet3H-NH₃⁺The protons of the ammonium group are acidic and exchangeable. In DMSO-d₆, they typically appear as a broad singlet at a downfield chemical shift due to the positive charge and hydrogen bonding with the solvent.
~7.8Quartet (q)1H-SO₂NH-The sulfonamide proton is coupled to the protons of the adjacent methyl group, resulting in a quartet (due to the three methyl protons, n+1 rule applies). Its chemical shift is downfield due to the deshielding effect of the sulfonyl group.
~7.2 - 7.6Multiplet4HAr-HThe four aromatic protons will appear as a complex multiplet. The electron-withdrawing -SO₂NHCH₃ and -NH₃⁺ groups will deshield these protons, shifting them downfield. The substitution pattern (1,3-disubstituted) will lead to complex splitting patterns (e.g., triplet, doublet of doublets).
~2.6Doublet (d)3H-NHCH₃The methyl protons are coupled to the single proton on the sulfonamide nitrogen, resulting in a doublet. The chemical shift is typical for a methyl group attached to a nitrogen atom.
¹³C NMR Spectroscopy: Probing the Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data and Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
~145Ar-C-SThe aromatic carbon directly attached to the electron-withdrawing sulfonyl group is significantly deshielded and appears far downfield.
~138Ar-C-NThe aromatic carbon bearing the ammonium group is also deshielded, though typically less so than the carbon attached to the sulfur.
~130Ar-CHAromatic methine carbon ortho to the sulfonyl group.
~125Ar-CHAromatic methine carbon para to the sulfonyl group.
~120Ar-CHAromatic methine carbon between the two substituents.
~118Ar-CHAromatic methine carbon ortho to the ammonium group.
~29-NHCH₃The methyl carbon signal appears in the aliphatic region, consistent with a methyl group bonded to a nitrogen atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Sample Preparation
  • Method: For a solid sample like this hydrochloride salt, the Attenuated Total Reflectance (ATR) technique is the most convenient and common method. It requires minimal sample preparation and provides high-quality spectra. Alternatively, a KBr (potassium bromide) pellet can be prepared.

  • Procedure (ATR): A small amount of the powdered sample is placed directly on the ATR crystal (typically diamond or germanium), and pressure is applied to ensure good contact. The spectrum is then recorded.

Predicted Key IR Absorption Bands and Interpretation:

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional GroupRationale
3200-3000Strong, BroadN-H Stretch-NH₃⁺ and -SO₂NH-The broad and strong absorption in this region is characteristic of the stretching vibrations of the N-H bonds in the ammonium salt and the sulfonamide. Hydrogen bonding contributes to the broadening.
3100-3000MediumC-H StretchAromatic C-HThese absorptions, often appearing as multiple small peaks on the shoulder of the N-H stretch, are due to the stretching of the C-H bonds on the benzene ring.
1600-1450Medium-StrongC=C StretchAromatic RingThese bands correspond to the in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic ring.
~1350StrongAsymmetric S=O StretchSulfonamide (-SO₂)The asymmetric stretching of the S=O bonds in the sulfonamide group gives rise to a very strong and characteristic absorption band in this region[2].
~1160StrongSymmetric S=O StretchSulfonamide (-SO₂)The symmetric S=O stretch appears as another strong, characteristic band at a lower wavenumber than the asymmetric stretch[2].
~900MediumS-N StretchSulfonamideThe stretching vibration of the sulfur-nitrogen bond is also observable in the fingerprint region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information. For this compound, Electrospray Ionization (ESI) is a suitable technique, as it is a "soft" ionization method ideal for polar and ionic molecules.

Experimental Protocol: MS Analysis
  • Ionization Mode: ESI in positive ion mode (ESI+) is the logical choice. The molecule is already in a cationic form (as the ammonium salt) in an acidic solution, making it amenable to protonation or detection of the intact cation.

  • Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., formic acid) to ensure the analyte remains protonated.

  • Analysis: The solution is infused into the mass spectrometer. A full scan (e.g., m/z 50-500) will detect the molecular ion. Tandem MS (MS/MS) experiments, where the molecular ion is isolated and fragmented, are then performed to elucidate the structure.

Predicted Mass Spectrum Data and Interpretation:

The mass spectrum will be analyzed for the free base (C₇H₁₀N₂O₂S), which has a monoisotopic mass of approximately 186.05 Da. The hydrochloride salt itself will not be observed directly.

  • Molecular Ion (M+H)⁺: In ESI+, the protonated molecule of the free base is expected at m/z 187.06 .

  • Major Fragmentation Pathways: Tandem MS (MS/MS) of the m/z 187 ion would likely reveal characteristic fragments of aromatic sulfonamides.

dot graph { graph [layout=dot, rankdir=LR, splines=true, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF", color="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

M_H [label="[M+H]⁺\nm/z 187"]; frag1 [label="[M+H - SO₂]⁺\nm/z 123"]; frag2 [label="[M+H - NHCH₃]⁺\nm/z 156"]; frag3 [label="[C₆H₆N]⁺\nm/z 92"];

M_H -> frag1 [label="- 64 Da (SO₂)"]; M_H -> frag2 [label="- 31 Da (•NHCH₃)"]; frag1 -> frag3 [label="- CH₃N"];

} Caption: Predicted ESI-MS/MS fragmentation pathway.

  • Loss of SO₂ (Sulfur Dioxide): The most characteristic fragmentation of aromatic sulfonamides is the extrusion of SO₂ (64 Da). This would result in a prominent fragment ion at m/z 123 . This is a highly diagnostic peak.

  • Cleavage of the S-N bond: Cleavage of the bond between the sulfur and the N-methylamino group can occur, leading to a fragment corresponding to the benzenesulfonyl moiety.

  • Cleavage of the C-S bond: Fission of the bond between the aromatic ring and the sulfur atom can lead to a fragment corresponding to the aminophenyl group at m/z 92 .

Synthesis and Conclusion: A Unified Structural Confirmation

The collective data from NMR, IR, and MS provide a powerful and synergistic confirmation of the structure of 3-amino-N-methylbenzenesulfonamide hydrochloride.

  • NMR establishes the precise carbon-hydrogen framework, confirming the presence and connectivity of the N-methyl group, the aromatic protons with their specific substitution pattern, and the protons on the nitrogen atoms.

  • IR provides unambiguous evidence for the key functional groups: the ammonium salt, the sulfonamide (with its characteristic S=O stretches), and the aromatic ring.

  • MS confirms the molecular weight of the free base and reveals a fragmentation pattern, notably the loss of SO₂, which is a hallmark of the aromatic sulfonamide class.

Together, these three analytical techniques form a robust, self-validating system. Each technique probes a different aspect of the molecular structure, and their combined interpretation leaves no ambiguity as to the identity and integrity of 3-amino-N-methylbenzenesulfonamide hydrochloride. This rigorous analytical approach is fundamental to ensuring the quality and reliability of chemical entities in research and development.

References

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • ResearchGate. (2018). Can the salt form of my organic compound be determined using NMR?. ResearchGate. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. National Center for Biotechnology Information. [Link]

  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. National Center for Biotechnology Information. [Link]

  • J-Stage. (1967). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. [Link]

  • ResearchGate. (2011). Synthesis, Structure Analysis and Antibacterial Activity of New Potent Sulfonamide Derivatives. ResearchGate. [Link]

  • Zeitschrift für Naturforschung B. (2004). Infrared and NMR Spectra of Arylsulphonamides. De Gruyter. [Link]

Sources

The Strategic Role of 3-amino-N-methylbenzenesulfonamide Hydrochloride in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are at the heart of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic selection of starting materials is paramount to the efficient construction of molecular complexity and diversity. 3-amino-N-methylbenzenesulfonamide hydrochloride emerges as a particularly intriguing, yet underexplored, building block. Its bifunctional nature, possessing a nucleophilic aromatic amine and a sulfonamide moiety, offers a unique platform for the synthesis of a variety of heterocyclic systems. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth technical exploration of the role of 3-amino-N-methylbenzenesulfonamide hydrochloride in heterocyclic synthesis, grounded in established chemical principles and analogous transformations.

The core utility of this compound lies in its aromatic amino group, which can readily participate in a wide range of classical and modern organic reactions, including cyclization, condensation, and multicomponent reactions. The sulfonamide group, while generally less reactive, can influence the electronic properties of the benzene ring and may participate in certain cyclization reactions under specific conditions. Furthermore, the presence of the N-methyl group on the sulfonamide can modulate the physicochemical properties, such as solubility and lipophilicity, of the resulting heterocyclic products.

This guide will delve into specific, field-proven synthetic strategies, explaining the causality behind experimental choices and providing detailed protocols. We will explore how the reactivity of 3-amino-N-methylbenzenesulfonamide hydrochloride can be harnessed to construct novel heterocyclic frameworks, with a particular focus on the synthesis of quinazolinone-like and benzothiadiazine-like structures.

I. Foundational Reactivity: The Nucleophilic Character of the Amino Group

The primary reactive center of 3-amino-N-methylbenzenesulfonamide hydrochloride is the aromatic amino group. This group behaves as a potent nucleophile, capable of reacting with a wide array of electrophiles. This fundamental reactivity is the key to its utility in heterocyclic synthesis.

A prime example of this reactivity is the formation of acylthioureas. The reaction of 3-aminobenzenesulfonamide with alkyl or aryl isothiocyanates proceeds smoothly to yield the corresponding acylthiourea derivatives.[1] This transformation underscores the accessibility and nucleophilicity of the amino group, a prerequisite for its participation in more complex cyclization reactions.

II. Synthesis of Dihydroquinazolinone-Sulfonamide Hybrids: A Strategy of Cyclocondensation

One of the most promising applications of 3-amino-N-methylbenzenesulfonamide hydrochloride is in the synthesis of dihydroquinazolinone-like structures. The classical synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the cyclocondensation of 2-aminobenzamide with aldehydes or ketones.[2][3] By analogy, 3-amino-N-methylbenzenesulfonamide can be envisioned to react with aldehydes in a similar fashion to yield novel dihydro-1,2,4-benzothiadiazine-1,1-dioxide derivatives, which are structurally related to quinazolinones.

The proposed reaction proceeds via the initial formation of a Schiff base between the aromatic amino group of the sulfonamide and the aldehyde. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the sulfonamide nitrogen onto the imine carbon, would lead to the formation of the heterocyclic ring.

Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A 3-amino-N-methyl- benzenesulfonamide hydrochloride C Schiff Base Formation (Iminium Ion Intermediate) A->C Base (e.g., Et3N) B Aromatic Aldehyde (e.g., Benzaldehyde) B->C D Intramolecular Cyclization C->D Acid or Heat E Dihydro-1,2,4-benzothiadiazine -1,1-dioxide Derivative D->E

Caption: Proposed workflow for the synthesis of dihydro-1,2,4-benzothiadiazine-1,1-dioxide derivatives.

Detailed Experimental Protocol (Hypothetical, based on analogous reactions)
  • Reactant Preparation: To a solution of 3-amino-N-methylbenzenesulfonamide hydrochloride (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a stoichiometric amount of a base (e.g., triethylamine, 1.1 eq) to liberate the free amine.

  • Aldehyde Addition: To the resulting solution, add the desired aromatic aldehyde (1.0 eq).

  • Reaction: The reaction mixture is then heated to reflux for a period of 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices
  • Solvent: Ethanol or isopropanol are chosen for their ability to dissolve both the starting materials and to facilitate the reaction at elevated temperatures.

  • Base: Triethylamine is used to neutralize the hydrochloride salt and generate the free amine, which is the active nucleophile in the reaction.

  • Heating: Refluxing provides the necessary activation energy for both the formation of the Schiff base and the subsequent intramolecular cyclization.

III. Accessing Benzothiadiazepine Dioxides: Reaction with Dicarbonyl Compounds

The reaction of diamines with 1,3-dicarbonyl compounds is a well-established method for the synthesis of seven-membered heterocyclic rings, such as diazepines.[4] This principle can be extended to 3-amino-N-methylbenzenesulfonamide, which can be considered a 1,4-diamine analogue in terms of the relative positions of the amino and sulfonamide nitrogens. The reaction with a 1,3-dicarbonyl compound, such as acetylacetone, is expected to yield a novel benzothiadiazepine dioxide derivative.

The reaction likely proceeds through the formation of an enamine intermediate from the reaction of the aromatic amine with one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular condensation involving the sulfonamide nitrogen and the remaining carbonyl group.

Reaction Scheme and Data
Reactant 1Reactant 2ProductProposed Conditions
3-amino-N-methylbenzenesulfonamideAcetylacetoneA methyl-substituted benzothiadiazepine dioxideAcetic acid catalyst, reflux in toluene with Dean-Stark trap
3-amino-N-methylbenzenesulfonamideEthyl acetoacetateA benzothiadiazepinone dioxideSimilar to above
Mechanistic Rationale

The use of an acid catalyst, such as acetic acid, is crucial for activating the carbonyl groups of the dicarbonyl compound towards nucleophilic attack by the amino group. The Dean-Stark trap is employed to remove the water generated during the condensation, thereby driving the reaction to completion.

IV. Multicomponent Reactions: A Gateway to Molecular Diversity

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are powerful tools for the rapid generation of complex molecules from simple starting materials.[5][6] The Ugi four-component reaction (U-4CR), for instance, combines an amine, a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acylamino amide.[3]

3-amino-N-methylbenzenesulfonamide hydrochloride, after neutralization, can serve as the amine component in the Ugi reaction. This would lead to the formation of a highly functionalized linear precursor, which could then be subjected to a subsequent cyclization step to afford a variety of heterocyclic structures.

Conceptual Workflow for Ugi Reaction and Subsequent Cyclization

G cluster_mcr Ugi Four-Component Reaction cluster_cyclization Post-MCR Cyclization A 3-amino-N-methyl- benzenesulfonamide B Carboxylic Acid E Linear Ugi Product C Aldehyde/Ketone D Isocyanide F Cyclization Trigger (e.g., deprotection, activation) E->F G Novel Heterocyclic Scaffold F->G

Caption: Conceptual workflow for leveraging the Ugi reaction to generate heterocyclic diversity.

This strategy offers immense potential for creating libraries of novel sulfonamide-containing heterocycles for high-throughput screening in drug discovery programs. The choice of the other three components in the Ugi reaction can be varied to systematically explore the chemical space around a particular heterocyclic core.

V. Synthesis of Benzothiadiazine Dioxides via Intramolecular Cyclization

A well-documented route to 1,2,3-benzothiadiazine 1,1-dioxides involves the cyclization of 2-formylbenzenesulfonyl chlorides with hydrazine.[7][8] This established transformation provides a strong foundation for a proposed synthesis of a related heterocyclic system from 3-amino-N-methylbenzenesulfonamide hydrochloride. The key would be the introduction of a reactive group ortho to the sulfonamide, followed by an intramolecular cyclization involving the amino group.

Analogous Published Synthesis

A known synthesis of 4-aryl-2H-1,2,3-benzothiadiazine 1,1-dioxides starts from 2-aroylbenzenesulfonyl chlorides, which are then cyclized with hydrazine monohydrate.[7] This demonstrates the feasibility of forming the six-membered heterocyclic ring containing the S-N-N linkage.

Proposed Adaptation for 3-amino-N-methylbenzenesulfonamide

A plausible synthetic route would involve the ortho-formylation of a suitable precursor to 3-amino-N-methylbenzenesulfonamide, followed by an intramolecular cyclization. This would lead to a novel pyridobenzothiadiazine dioxide scaffold.

Proposed Synthetic Pathway

G A Protected 3-amino- benzenesulfonamide B Ortho-formylation (e.g., Vilsmeier-Haack) A->B C Ortho-formylated Intermediate B->C D Deprotection C->D E 2-formyl-3-amino-N-methyl- benzenesulfonamide D->E F Intramolecular Cyclization (Acid-catalyzed) E->F G Pyridobenzothiadiazine dioxide F->G

Caption: Proposed pathway to a novel pyridobenzothiadiazine dioxide scaffold.

This approach highlights how established synthetic methodologies can be adapted to novel starting materials to access previously unexplored heterocyclic systems.

Conclusion and Future Outlook

3-amino-N-methylbenzenesulfonamide hydrochloride represents a versatile and cost-effective starting material for the synthesis of a range of novel heterocyclic compounds. Its inherent reactivity, primarily centered on the nucleophilic amino group, allows for its participation in cyclocondensation, multicomponent, and other cyclization reactions. While direct literature precedents for its use in a wide variety of heterocyclic syntheses are still emerging, the analogous reactivity of related aminobenzenesulfonamides provides a strong basis for the development of new synthetic methodologies.

The exploration of this building block in the synthesis of dihydroquinazolinone-sulfonamide hybrids, benzothiadiazepine dioxides, and through multicomponent reaction strategies opens up exciting avenues for the discovery of new chemical entities with potential applications in medicine and materials science. The protocols and strategies outlined in this guide are intended to serve as a foundation for further research and development in this promising area of heterocyclic chemistry.

References

  • Ulusoy, N., Gümrükçüoğlu, N., & Oruç, Z. (2012). 3-Aminobenzenesulfonamides incorporating acylthiourea moieties selectively inhibit the tumor-associated carbonic anhydrase isoform IX over the off-target isoforms I, II and IV. Bioorganic & Medicinal Chemistry, 20(11), 3519-3524. [Link]

  • This reference is not directly cited in the text but provides context on rel
  • Domling, A. (2022). Innovations and Inventions: Why Was the Ugi Reaction Discovered Only 37 Years after the Passerini Reaction?. The Journal of Organic Chemistry, 87(17), 11215-11222. [Link]

  • Püspök, L., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(21), 5098. [Link]

  • Synthesis of 2,3‐ dihydroquinazolin‐4(1H)‐ones from the condensation reaction of 2‐aminobenzamide with different aldehydes in the presence of SBA‐16/ GPTMS‐TSC‐CuI under solvent‐free conditions. (n.d.). ResearchGate. [Link]

  • Passerini Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • This reference is not directly cited in the text but provides context on rel
  • Lloyd, D., & Marshall, D. R. (1968). Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines. Journal of the Chemical Society C: Organic, 780-784. [Link]

  • This reference is not directly cited in the text but provides context on rel
  • This reference is not directly cited in the text but provides context on rel
  • Püspök, L., et al. (2018). Our earlier results in the synthesis of benzothiadiazine dioxides. ResearchGate. [Link]

  • This reference is not directly cited in the text but provides context on rel
  • This reference is not directly cited in the text but provides context on rel
  • This reference is not directly cited in the text but provides context on rel
  • Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). ResearchGate. [Link]

Sources

Methodological & Application

3-amino-N-methylbenzenesulfonamide hydrochloride for chemical labeling of proteins for mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Novel Diazonium-Based Reagent for Covalent Labeling of Tyrosine and Histidine Residues in Proteins for Mass Spectrometry

Abstract & Introduction

Mass spectrometry (MS)-based proteomics relies on the accurate identification and quantification of proteins and their post-translational modifications. Chemical labeling, a cornerstone of proteomics, introduces a specific mass tag onto amino acid residues, facilitating protein identification, quantification, and structural analysis[1]. While reagents targeting primary amines (lysine, N-terminus) and thiols (cysteine) are well-established, there is a continuous need for novel reagents with alternative selectivities to expand the toolkit for protein structural analysis[2][3].

This application note introduces a novel workflow and protocol for the use of 3-amino-N-methylbenzenesulfonamide hydrochloride as a chemical labeling reagent for mass spectrometry. This compound possesses a primary aromatic amine that, upon activation, can covalently modify specific amino acid side chains. Unlike traditional amine-reactive probes that target lysine, this proposed method leverages a classic chemical transformation—diazotization—to generate a highly reactive diazonium salt in situ. This activated reagent subsequently undergoes an azo-coupling reaction, primarily targeting the electron-rich side chains of tyrosine and histidine residues[4].

This unique reactivity profile makes 3-amino-N-methylbenzenesulfonamide a potentially valuable tool for mapping protein surface topology, identifying binding sites, and providing orthogonal data to lysine- or cysteine-focused labeling strategies. This guide provides the scientific foundation, a detailed step-by-step protocol for labeling and sample preparation, and the necessary calculations for mass spectrometry data analysis.

Principle of the Method: A Two-Step Labeling Strategy

The labeling strategy is a two-step process executed as a one-pot reaction. It is based on the well-established chemistry of diazotization and azo-coupling[5].

  • Step 1: In-Situ Activation via Diazotization. The primary aromatic amine of 3-amino-N-methylbenzenesulfonamide is converted into a reactive diazonium salt. This is achieved by reacting it with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) in a cold, acidic environment. The diazonium group is a superb leaving group (N₂), making the resulting cation highly electrophilic.

  • Step 2: Covalent Labeling via Azo-Coupling. The freshly generated, electrophilic diazonium salt rapidly reacts with activated aromatic rings of specific amino acid side chains on the protein. The primary targets are the phenol ring of tyrosine and the imidazole ring of histidine. This electrophilic aromatic substitution reaction forms a stable, covalent azo bond (-N=N-), effectively tethering the sulfonamide tag to the protein.

The reactivity of amino acid side chains is pH-dependent. The azo-coupling reaction is typically performed at a slightly alkaline pH (8.0-9.0) to ensure the target residues (tyrosine and histidine) are sufficiently nucleophilic[6]. This pH shift is performed immediately after the initial acidic diazotization step.

Reagent and Target Properties

A clear understanding of the reagent's properties is critical for successful experimental design and data analysis.

PropertyValueSource
Compound Name 3-amino-N-methylbenzenesulfonamide[7]
CAS Number 459434-40-3[7]
Molecular Formula C₇H₁₀N₂O₂S[7]
Molecular Weight (Monoisotopic) 186.0463 g/mol (Calculated)
Molecular Weight (Average) 186.23 g/mol [7]
Target Residues Tyrosine (primary), Histidine (secondary)[4]
Bond Formed Azo Bond (-N=N-)[6]

Upon successful labeling, the reagent imparts a specific mass shift to the modified peptide, which is key to its identification in the mass spectrometer.

Modification ReactionAmino Acid TargetMass Shift (Monoisotopic)Resulting Formula Addition
Azo-couplingTyrosine (Y)+184.0381 Da+C₇H₈N₂O₂S
Azo-couplingHistidine (H)+184.0381 Da+C₇H₈N₂O₂S

Note: The mass shift is calculated from the molecular formula of the free amine (C₇H₁₀N₂O₂S) minus two hydrogen atoms lost during the azo-coupling reaction.

Diagrams of Workflow and Mechanism

Experimental Workflow

The overall process from protein preparation to data analysis is outlined below. This workflow ensures reproducibility and includes critical quality control checkpoints.

G Experimental Workflow for Diazonium-Based Labeling cluster_prep Sample Preparation cluster_label Labeling Reaction cluster_proc MS Sample Processing cluster_analysis Data Acquisition & Analysis Prot_Prep 1. Prepare Protein Sample (Target + Control, e.g., BSA) Reagent_Prep 2. Prepare Labeling Reagents (Label, NaNO₂, Buffers) Activation 3. Activate Reagent (Diazotization) (pH 3-4, 4°C) Reagent_Prep->Activation Coupling 4. Label Protein (Azo-Coupling) (Adjust to pH 8.5, 4°C) Activation->Coupling Quench 5. Quench Reaction (e.g., with Tris or Histidine) Coupling->Quench Cleanup 6. Remove Excess Reagent (Buffer Exchange / Dialysis) Quench->Cleanup Digest 7. Proteolytic Digestion (e.g., Trypsin) Cleanup->Digest LCMS 8. LC-MS/MS Analysis Digest->LCMS Data_Analysis 9. Database Search (with variable modification of +184.0381 Da on Y, H) LCMS->Data_Analysis

Caption: High-level overview of the protein labeling workflow.

Chemical Mechanism

The chemical basis of the labeling protocol involves two sequential reactions.

G Chemical Mechanism of Labeling cluster_step1 Step 1: Diazotization (Activation) cluster_step2 Step 2: Azo-Coupling (Labeling) Reagent 3-amino-N-methyl- benzenesulfonamide (H₂N-R) Nitrite + NaNO₂ + 2 HCl Reagent->Nitrite Activated Diazonium Salt ([N≡N]⁺-R) + 2 H₂O + NaCl Nitrite->Activated 4°C, pH 3-4 Activated2 Diazonium Salt ([N≡N]⁺-R) Tyrosine + Protein-Tyrosine Activated2->Tyrosine Labeled_Prot Labeled Protein (Protein-Tyr-N=N-R) + H⁺ Tyrosine->Labeled_Prot pH 8.5

Caption: The two-step chemical reaction for protein labeling.

Detailed Protocols

CAUTION: Always handle chemicals with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Materials and Reagents
  • Labeling Reagent: 3-amino-N-methylbenzenesulfonamide hydrochloride (MW: 222.69 g/mol )

  • Protein Sample: Purified protein of interest, dissolved in a buffer free of primary amines (e.g., PBS or HEPES), at a recommended concentration of 1-5 mg/mL.

  • Activation Buffer: 0.5 M HCl.

  • Nitrite Solution: 1 M Sodium Nitrite (NaNO₂) in ultrapure water. Prepare fresh.

  • Coupling Buffer: 1 M Sodium Borate buffer, pH 9.0.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M L-histidine solution.

  • Cleanup: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes appropriate for the protein size.

  • Digestion: Trypsin, Mass Spectrometry Grade; Dithiothreitol (DTT); Iodoacetamide (IAA); Ammonium Bicarbonate buffer.

Step-by-Step Labeling Protocol

This protocol is optimized for labeling 100 µg of a model protein like Bovine Serum Albumin (BSA). It should be optimized for each specific protein of interest.

  • Protein Preparation:

    • Prepare 100 µg of your protein in 50 µL of PBS, pH 7.4. Place the tube on ice.

    • Rationale: Starting with a concentrated protein solution in a non-reactive buffer is crucial for labeling efficiency[8]. Keeping the sample cold minimizes protein degradation.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of the labeling reagent. Dissolve 2.23 mg of 3-amino-N-methylbenzenesulfonamide hydrochloride in 100 µL of ultrapure water.

    • Prepare a 100 mM working solution of sodium nitrite. Dilute the 1 M stock 1:10 in ultrapure water. Prepare this solution immediately before use.

    • Rationale: Freshly prepared reagents, especially the nitrite solution, are essential for the efficiency and reproducibility of the diazotization reaction.

  • Activation of the Labeling Reagent (Diazotization):

    • In a separate microcentrifuge tube on ice, combine:

      • 10 µL of 100 mM labeling reagent stock.

      • 10 µL of Activation Buffer (0.5 M HCl).

    • Add 10 µL of the 100 mM sodium nitrite working solution.

    • Vortex briefly and incubate on ice for 15 minutes in the dark.

    • Rationale: This step generates the reactive diazonium salt under cold, acidic conditions to maximize its stability before it is added to the protein[6]. A molar excess of the reagent ensures efficient labeling.

  • Labeling of the Protein (Azo-Coupling):

    • After the 15-minute activation, immediately add the entire 30 µL of the activated reagent solution to the 50 µL protein sample on ice.

    • Immediately adjust the pH of the reaction mixture by adding 15 µL of 1 M Sodium Borate buffer (pH 9.0). The final pH should be approximately 8.5.

    • Incubate the reaction for 2 hours at 4°C with gentle mixing, protected from light.

    • Rationale: Shifting to a basic pH deprotonates the tyrosine and histidine side chains, making them sufficiently nucleophilic to attack the electrophilic diazonium salt[6]. The reaction is kept cold to minimize side reactions and maintain protein stability.

  • Quenching the Reaction:

    • Add 10 µL of 1 M Tris-HCl (pH 8.0) to the reaction mixture.

    • Incubate for 30 minutes at 4°C to quench any remaining reactive diazonium salt.

    • Rationale: Quenching with a scavenger molecule containing a primary amine or a highly reactive target (like free histidine) ensures that the reaction is stopped decisively[9].

Post-Labeling Sample Cleanup
  • To remove the excess, unreacted labeling reagent and byproducts, use a desalting column suitable for your protein's molecular weight. Follow the manufacturer's protocol.

  • Alternatively, perform dialysis against PBS overnight at 4°C.

  • Rationale: Removing excess reagent is critical to prevent interference in downstream mass spectrometry analysis.

Protein Digestion for Mass Spectrometry
  • To the cleaned, labeled protein solution, add ammonium bicarbonate to a final concentration of 50 mM.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool to room temperature. Add iodoacetamide to a final concentration of 20 mM. Incubate for 30 minutes in the dark.

  • Digestion: Add mass spectrometry grade trypsin at a 1:50 (trypsin:protein) ratio by weight. Incubate overnight at 37°C.

  • Cleanup: Acidify the sample with formic acid to stop the digestion. Clean up the resulting peptides using a C18 desalting column (e.g., a ZipTip) prior to LC-MS/MS analysis.

Data Analysis and Validation

  • Mass Spectrometry: Perform LC-MS/MS analysis on the digested peptide mixture.

  • Database Search: Use a standard search algorithm (e.g., Mascot, Sequest, MaxQuant).

  • Variable Modification: Crucially, include a variable modification in your search parameters corresponding to the mass of the label on the target residues:

    • Modification: +184.0381 Da

    • Target Residues: Tyrosine (Y) and Histidine (H)

  • Validation: The identification of peptides with this specific mass shift on Y or H residues confirms successful labeling. MS/MS fragmentation spectra should be manually inspected to confirm the modification site. Running a parallel control experiment with a well-characterized protein (e.g., BSA) is highly recommended to validate the protocol's efficiency and specificity.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Labeling Efficiency Inactive reagents.Prepare fresh sodium nitrite solution for every experiment.
Incorrect pH for coupling.Verify the final pH of the reaction is between 8.0 and 9.0.
Protein precipitation.Reduce the molar excess of the labeling reagent; ensure adequate buffering capacity.
Non-specific Labeling Reagent instability.Keep the activated diazonium salt on ice and use it immediately.
No Labeled Peptides Detected Inaccessible target residues.The protein's conformation may hide Tyr/His residues. Try labeling under mild denaturing conditions (e.g., with 1-2 M urea).
Inefficient digestion.Ensure complete reduction and alkylation. Optimize digestion time and temperature.

Conclusion

This application note details a novel and scientifically grounded protocol for using 3-amino-N-methylbenzenesulfonamide hydrochloride as a chemical label for mass spectrometry. By targeting tyrosine and histidine residues through a diazonium-based coupling reaction, this method offers an alternative selectivity to commonly used labeling reagents. This provides a new avenue for researchers in proteomics and drug development to probe protein structure, function, and interactions. As with any new method, optimization for specific proteins and experimental goals is encouraged.

References

  • (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-N-methylbenzamide. Retrieved from [Link]

  • Lijun, F., & Cheng, C. (n.d.). Oxidative protein labeling in mass-spectrometry-based proteomics. PMC - NIH. Retrieved from [Link]

  • Eurisotop. (n.d.). Chemical Tagging. Retrieved from [Link]

  • (2023). Mapping Peptide–Protein Interactions by Amine-Reactive Cleavable Photoaffinity Reagents. ACS Omega - ACS Publications. Retrieved from [Link]

  • Belcher, R., Gibbons, D., & West, T. S. (1954). TITRIMETRIC ASSAY OF SULFONAMIDES BY DIAZOTIZATION USING FERROCYPHEN AS INDICATOR. Semantic Scholar. Retrieved from [Link]

  • The Joseph Lab. (2005). Amine-Reactive Probes. Retrieved from [Link]

  • AxisPharm. (n.d.). Peptide Labeling Reagents. Retrieved from [Link]

  • Tometsko, A. M., Turula, J., & Comstock, J. (1978). Photolytic inhibition and labeling of proteins with aryl diazonium compounds. International Journal of Peptide and Protein Research, 12(3), 143-154. Retrieved from [Link]

  • Bio-Techne. (n.d.). Conjugation Protocol for Amine Reactive Dyes. Retrieved from [Link]

  • (2013). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • (2022). Reported synthetic methods for labeling primary sulfonamides with stable isotopes. ResearchGate. Retrieved from [Link]

  • (2010). Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. ResearchGate. Retrieved from [Link]

  • (2021). Affinity-driven aryl diazonium labeling of peptide receptors on living cells. PubMed Central. Retrieved from [Link]

  • (2020). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. PMC - PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylbenzenesulfonamide. Retrieved from [Link]

  • (2022). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. NIH. Retrieved from [Link]

  • (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-n-methyl-4-(methylamino)benzenesulfonamide. Retrieved from [Link]

Sources

Topic: A Practical Guide to Amine-Reactive Cross-Linking for Proteomics with a Focus on Quenching Strategies using 3-amino-N-methylbenzenesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals engaged in structural proteomics and protein interaction analysis.

Introduction: Mapping the Proteome in Three Dimensions

The intricate dance of proteins within a cell governs nearly every biological process. Understanding how these molecules interact and fold into complex three-dimensional structures is paramount to deciphering cellular function and disease mechanisms. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture a snapshot of these interactions in their native environment.[1][2] By covalently linking spatially proximate amino acids, we can generate distance constraints that provide invaluable, low-resolution structural information on individual proteins, protein complexes, and even entire interaction networks within a cell.[3][4]

The most prevalent and robust method for this purpose is amine-reactive cross-linking. This approach typically employs homobifunctional N-hydroxysuccinimide (NHS) esters, which efficiently form stable amide bonds with the primary amines found on lysine side chains and protein N-termini.[5] The successful application of this chemistry, however, hinges on precise control over the reaction, from initiation to termination.

This application note provides a comprehensive guide to the principles and practice of amine-reactive cross-linking. We will delve into the causality behind key experimental choices, from buffer selection to reaction optimization. Critically, we will address a common point of inquiry regarding the roles of various amine-containing compounds in the workflow. Specifically, we will clarify that a molecule like 3-amino-N-methylbenzenesulfonamide hydrochloride , which contains a primary amine, does not function as a cross-linker itself. Instead, its chemical properties make it a candidate for a crucial, yet often overlooked, step in the process: quenching . We will explore its use as a quenching reagent to terminate the cross-linking reaction with precision, a step that is essential for reproducible and interpretable results.

Section 1: The Foundational Chemistry of Amine-Reactive NHS Esters

The cornerstone of amine-reactive cross-linking is the reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine (-NH₂).[6] This reaction proceeds via nucleophilic acyl substitution, where the nitrogen of the amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a highly stable amide bond and the release of the NHS leaving group.[7][8]

Key Reaction Parameters:

  • pH: The reaction is most efficient at a pH range of 7.2 to 9.0.[7] Below this range, the primary amine is protonated (-NH₃⁺), rendering it non-nucleophilic. Above this range, the rate of hydrolysis of the NHS ester increases significantly.

  • Buffers: The choice of buffer is critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the target proteins for reaction with the cross-linker, thereby consuming the reagent.[9] Phosphate, HEPES, or carbonate/bicarbonate buffers are excellent choices.[7]

  • Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester by water, which inactivates the reagent.[5] This is why cross-linkers are typically dissolved in an anhydrous organic solvent like DMSO or DMF immediately before use and added to the aqueous protein solution.[5] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6, underscoring the need for timely execution.[7]

Caption: Reaction of an NHS-ester with a primary amine.

Section 2: The Critical Role of Quenching

Quenching is the intentional and rapid termination of the cross-linking reaction. This step is indispensable for experimental reproducibility. Without effective quenching, the cross-linker can continue to react during subsequent sample processing steps (e.g., cell lysis, denaturation), leading to artificial interactions and confounding results.

The mechanism of quenching involves the addition of a small-molecule primary amine in vast molar excess. This effectively swamps the reaction and consumes any remaining unreacted NHS-ester groups on the cross-linker, converting them into "dead-end" modifications.[9]

Standard vs. Alternative Quenching Reagents:

  • Tris or Glycine: These are the most common quenching reagents, typically used at final concentrations of 20-50 mM.[7] They are effective, inexpensive, and readily available.

  • 3-amino-N-methylbenzenesulfonamide hydrochloride: This compound presents an interesting alternative. Its primary aromatic amine is reactive toward NHS esters. Using a novel quenching reagent can be advantageous if its unique mass signature aids in the computational identification of dead-end modifications, potentially simplifying the spectral data.

ReagentMolecular FormulaMolecular Weight (Monoisotopic)Key Feature
TrisC₄H₁₁NO₃121.0739 g/mol Standard, widely used
GlycineC₂H₅NO₂75.0320 g/mol Standard, simple structure
3-amino-N-methylbenzenesulfonamide C₇H₁₀N₂O₂S186.0463 g/mol Novel, distinct mass signature

Section 3: Protocols for In Vitro Cross-Linking and Sample Preparation

This section details a self-validating protocol for cross-linking a purified protein complex, followed by preparation for mass spectrometry analysis. The protocol includes an optimization step and a verification checkpoint.

Protocol 1: In Vitro Cross-Linking of a Purified Protein Complex

This protocol is designed for a purified protein complex at a starting concentration of ~1 mg/mL.

Materials and Reagents:

  • Purified protein complex (e.g., in HEPES buffer)

  • Cross-linker: Disuccinimidyl suberate (DSS), 10 mM stock in anhydrous DMSO (prepare fresh)

  • Reaction Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.8 (or similar non-amine buffer)

  • Quenching Buffer A (Standard): 1 M Tris-HCl, pH 8.0

  • Quenching Buffer B (Alternative): 1 M 3-amino-N-methylbenzenesulfonamide hydrochloride, pH adjusted to 8.0

  • SDS-PAGE reagents (gels, running buffer, loading dye with reducing agent)

Methodology:

  • Optimization of Cross-linker Concentration: To find the optimal degree of cross-linking, it's essential to perform a titration. a. Prepare a series of 50 µL reactions containing your protein complex at a final concentration of 10-20 µM in Reaction Buffer. b. Add DSS to final concentrations of 0, 25, 50, 100, 250, and 500 µM. c. Incubate for 30 minutes at room temperature. d. Quench each reaction by adding 2.5 µL of 1 M Tris-HCl (final concentration ~50 mM). Incubate for 15 minutes. e. Add 4x SDS-PAGE loading buffer, heat samples at 95°C for 5 minutes, and analyze 15 µL by SDS-PAGE.[10] f. Verification: Stain the gel (e.g., with Coomassie). The optimal DSS concentration is the lowest one that shows a clear shift of the monomer bands to a higher molecular weight band corresponding to the complex, without causing excessive high-molecular-weight aggregation at the top of the gel.[9]

  • Preparative Cross-Linking: a. Set up a larger scale reaction (e.g., 200 µL) using the optimal DSS concentration determined in the previous step. b. Incubate for 30 minutes at room temperature. c. Quench the reaction by adding your chosen quenching buffer to a final concentration of 50 mM (e.g., 10 µL of 1 M Quenching Buffer A or B). Incubate for 15 minutes. d. The sample is now ready for mass spectrometry preparation. A small aliquot can be run on an SDS-PAGE gel alongside the un-cross-linked control to confirm the reaction was successful.

Protocol 2: Sample Preparation for Mass Spectrometry Analysis

This protocol follows a standard "bottom-up" proteomics workflow.[3][11]

Materials and Reagents:

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Ammonium Bicarbonate (AmBic)

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

  • C18 desalting spin tips

Methodology:

  • Denaturation and Reduction: a. To the 200 µL quenched reaction, add solid urea to a final concentration of 8 M. b. Add DTT to a final concentration of 10 mM. c. Incubate at 37°C for 1 hour.

  • Alkylation: a. Add IAA to a final concentration of 25 mM. b. Incubate in the dark at room temperature for 45 minutes.

  • Digestion: a. Dilute the sample 4-fold with 50 mM AmBic to reduce the urea concentration to 2 M. b. Add trypsin at a 1:50 (enzyme:protein, w/w) ratio. c. Incubate overnight at 37°C.

  • Desalting: a. Acidify the peptide solution with TFA to a final concentration of 0.1% (pH < 3). b. Desalt the peptides using C18 spin tips according to the manufacturer's protocol. c. Elute the peptides, dry them in a vacuum centrifuge, and store at -80°C until LC-MS/MS analysis.

Section 4: Experimental and Data Analysis Workflow

The analysis of XL-MS data requires specialized software capable of identifying spectra generated from two covalently linked peptides.[3] The software searches the MS/MS data against a protein sequence database, considering the mass of the cross-linker and the specific amino acids it reacts with.

XLMS_Workflow cluster_exp Experimental Phase cluster_data Data Analysis Phase A 1. Protein Complex Preparation B 2. Cross-linking Reaction (e.g., with DSS) A->B C 3. Quenching (e.g., with 3-amino-N-methylbenzenesulfonamide) B->C D 4. SDS-PAGE Verification C->D Checkpoint E 5. Reduction, Alkylation, & Tryptic Digestion C->E F 6. LC-MS/MS Analysis E->F G 7. Raw Data Processing F->G H 8. Database Search with XL-MS Software (e.g., pLink, MeroX) G->H I 9. Identification of Cross-linked Peptides H->I J 10. Structural Modeling & Interaction Mapping I->J

Caption: Overall workflow for XL-MS experiments.

Section 5: Troubleshooting and Scientific Considerations

ProblemPotential Cause(s)Recommended Solution(s)
Low/No Cross-linking Efficiency 1. Inactive cross-linker (hydrolyzed).2. Incompatible buffer (contains primary amines).3. Incorrect pH (too low).4. Insufficient cross-linker concentration.1. Prepare fresh cross-linker stock in anhydrous DMSO immediately before use.2. Perform buffer exchange into a non-amine buffer like HEPES or PBS.[9]3. Ensure reaction buffer pH is between 7.2 and 8.5.4. Perform a cross-linker concentration titration as described in Protocol 1.
Excessive Aggregation/Precipitation 1. Cross-linker concentration is too high.2. Prolonged incubation time.3. High protein concentration.1. Reduce the cross-linker concentration; refer to the optimization gel.2. Reduce the incubation time (e.g., from 30 min to 15 min).3. Dilute the protein sample.
Low Number of Identified Cross-links 1. Inefficient digestion due to extensive cross-linking.2. Low abundance of cross-linked peptides.3. Incorrect parameters in data analysis software.1. Consider using a protease cocktail or a different enzyme.2. Consider an enrichment strategy for cross-linked peptides, such as size exclusion chromatography (SEC).[3]3. Double-check that the mass of the cross-linker, quencher modifications, and enzyme specificity are correctly defined in the search software.

References

  • Sinz, A., et al. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews. [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry. [Link]

  • Haupt, C., et al. (2017). Combining Chemical Cross-linking and Mass Spectrometry of Intact Protein Complexes to Study the Architecture of Multi-subunit Protein Assemblies. Journal of Visualized Experiments. [Link]

  • Kao, A., et al. (2011). Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Analytical Chemistry. [Link]

  • O'Reilly, F. (2022). Developing crosslinking mass spectrometry. YouTube. [Link]

  • Max Perutz Labs. (2021). Sample preparation guidelines for MS-based cross-linking (XL-MS). Max Perutz Labs. [Link]

  • Zecha, J., et al. (2021). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Analytical Chemistry. [Link]

  • Barry, K. C., et al. (2014). Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze. Biochemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-N-methylbenzamide. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylbenzenesulfonamide. PubChem. [Link]

Sources

The Benzenesulfonamide Scaffold: A Senior Application Scientist's Guide to Probe Development and Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: From Privileged Scaffold to Precision Chemical Probe

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry and chemical biology. Its prevalence in clinically approved drugs and well-characterized chemical probes stems from its synthetic tractability and its ability to engage in key hydrogen bonding interactions within protein active sites. A notable example is the broad class of carbonic anhydrase inhibitors, where the sulfonamide group coordinates with the active site zinc ion.[1][2][3]

This guide moves beyond the known and ventures into the process of discovery. We will take a hypothetical novel compound, 3-amino-N-methylbenzenesulfonamide hydrochloride , hereafter referred to as "Probe-X," and outline a comprehensive roadmap for its characterization and validation as a chemical probe. This document is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the scientific rationale behind each experimental step. Our objective is to transform a novel chemical entity into a powerful tool for dissecting complex biological systems.

Part 1: Foundational Physicochemical and Biological Profiling of Probe-X

Before embarking on sophisticated biological investigations, it is imperative to establish the fundamental properties of Probe-X. This initial characterization ensures the reproducibility and interpretability of subsequent experiments.

Purity and Structural Verification

The first step is to unequivocally confirm the identity and purity of the compound. Contaminants can lead to misleading biological results.

Protocol 1: Purity and Identity Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of Probe-X in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H and ¹³C NMR spectra.

    • Causality: The spectral data should be consistent with the expected chemical structure of 3-amino-N-methylbenzenesulfonamide. The presence of unexpected signals may indicate impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Prepare a 1 mg/mL stock solution of Probe-X in a suitable solvent (e.g., methanol or DMSO).

    • Inject onto a reverse-phase C18 column with a standard water/acetonitrile gradient.

    • Causality: The LC trace will reveal the presence of any impurities, and the purity can be quantified by integrating the peak areas. The mass spectrometer will confirm the molecular weight of the main component, which should correspond to that of Probe-X.

Solubility and Stability Assessment

A chemical probe is only useful if it can be reliably delivered to the biological system in a soluble and stable form.

Protocol 2: Aqueous Solubility and Stability Determination

  • Kinetic Solubility in Assay Buffer:

    • Prepare a 10 mM stock solution of Probe-X in 100% DMSO.

    • Serially dilute the stock solution in the primary aqueous assay buffer (e.g., PBS or cell culture medium) to a range of final concentrations (e.g., 100 µM, 50 µM, 10 µM, 1 µM).

    • Incubate at room temperature for 1-2 hours.

    • Measure the turbidity of the solutions using a nephelometer or by observing for precipitation.

    • Causality: This determines the concentration at which the compound remains soluble in the experimental buffer, which is critical for avoiding artifacts due to compound precipitation.

  • Stability in Assay Buffer:

    • Prepare a solution of Probe-X in the assay buffer at a concentration below its solubility limit.

    • Incubate at 37°C.

    • At various time points (e.g., 0, 2, 6, 24 hours), take an aliquot and analyze by LC-MS to quantify the amount of intact Probe-X remaining.

    • Causality: This experiment assesses the chemical stability of the probe under physiological conditions. Degradation of the probe over the course of an experiment would complicate data interpretation.

Initial Cytotoxicity Profiling

A preliminary assessment of cytotoxicity is essential to determine a suitable concentration range for cell-based assays where the observed biological effects are not simply due to cell death.

Protocol 3: Cellular Viability Assay

  • Cell Seeding: Plate a relevant cell line (e.g., HeLa or a cell line relevant to a hypothesized target) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Probe-X (e.g., from 100 µM down to 1 nM) for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Assessment: Add a viability reagent such as a resazurin-based reagent (e.g., alamarBlue) or a tetrazolium salt (e.g., MTT) and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence on a plate reader. Calculate the half-maximal cytotoxic concentration (CC₅₀).

  • Causality: This establishes the concentration window for subsequent cell-based assays, which should ideally be at least 10-fold below the CC₅₀ to minimize confounding effects of toxicity.

Table 1: Hypothetical Initial Characterization Data for Probe-X

ParameterResultInterpretation
Purity (LC-MS) >98%High purity, suitable for biological assays.
Molecular Weight ConfirmedCorrect compound identity.
Aqueous Solubility (PBS) 50 µMExperiments should be designed with this limit in mind.
Stability (PBS, 37°C, 24h) >95% remainingStable for the duration of typical cell-based assays.
Cytotoxicity (HeLa, 48h) CC₅₀ = 75 µMCell-based assays should use concentrations below 7.5 µM.

Part 2: Unveiling the Biological Target(s) of Probe-X

With a foundational understanding of Probe-X's properties, the next critical phase is to identify its biological target(s). This can be approached through hypothesis-driven methods or unbiased screening.

Hypothesis-Driven Target Identification

The structure of Probe-X, a benzenesulfonamide, suggests it might interact with enzymes that have an affinity for this scaffold, such as carbonic anhydrases or certain kinases.

Protocol 4: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol is based on the well-established stopped-flow CO₂ hydration assay.[1]

  • Reagents:

    • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).

    • Buffer (e.g., 20 mM TRIS, pH 8.3).

    • Phenol red indicator.

    • CO₂-saturated water.

    • Probe-X and a known inhibitor (e.g., acetazolamide).

  • Procedure:

    • Pre-incubate the enzyme with varying concentrations of Probe-X or the control inhibitor for 15 minutes at room temperature.

    • Use a stopped-flow instrument to rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water.

    • Monitor the change in absorbance of the phenol red indicator at 557 nm as the pH drops due to the formation of carbonic acid.

    • Causality: The rate of the reaction is proportional to the enzyme activity. A decrease in the rate in the presence of Probe-X indicates inhibition.

  • Data Analysis:

    • Calculate the initial reaction velocities.

    • Plot the percent inhibition against the logarithm of the Probe-X concentration to determine the IC₅₀ value.

Unbiased Target Identification Workflow

If hypothesis-driven approaches are unsuccessful or to explore non-obvious targets, unbiased methods are employed.

Workflow for Unbiased Target Identification

Unbiased_Target_ID cluster_phenotypic Phenotypic Screening cluster_proteomics Chemoproteomics pheno_screen High-Content Imaging Screen (e.g., Cell Painting) Data_Acquisition Data Acquisition & Analysis pheno_screen->Data_Acquisition abpp Affinity-Based Protein Profiling (ABPP) abpp->Data_Acquisition tpp Thermal Proteome Profiling (TPP) tpp->Data_Acquisition ProbeX Probe-X Cell_Treatment Treat Cells/Lysates with Probe-X ProbeX->Cell_Treatment Cell_Treatment->pheno_screen Cells Cell_Treatment->abpp Lysates/Cells Cell_Treatment->tpp Lysates/Cells Target_Hypothesis Generate Target Hypothesis Data_Acquisition->Target_Hypothesis Target_Validation Target Validation (e.g., CETSA, Knockdown) Target_Hypothesis->Target_Validation

Caption: Unbiased workflow for identifying the biological target of a novel probe.

Part 3: Target Validation and Mechanism of Action

Once a putative target is identified, it is crucial to validate the interaction and understand how the probe exerts its effect.

Confirming Target Engagement in a Cellular Context

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a probe binds to its target inside intact cells.

Protocol 5: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with Probe-X or a vehicle control for a defined period.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

  • Heat Shock: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Centrifugation: Pellet the precipitated proteins by centrifugation at high speed.

  • Western Blot Analysis: Analyze the supernatant (soluble protein fraction) by SDS-PAGE and Western blotting using an antibody specific for the putative target protein.

  • Data Analysis: Quantify the band intensities. Plot the fraction of soluble protein as a function of temperature for both vehicle- and Probe-X-treated samples.

  • Causality: Binding of Probe-X to its target protein is expected to stabilize the protein, leading to a shift in its melting curve to higher temperatures.

Modes of Enzyme Inhibition

Inhibition_Modes cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition Enzyme Enzyme Active Site Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme:as Inhibitor Inhibitor Enzyme_comp Enzyme Active Site Inhibitor_comp Inhibitor Inhibitor_comp->Enzyme_comp:as Substrate_comp Substrate Enzyme_noncomp Enzyme Active Site Allosteric Site Inhibitor_noncomp Inhibitor Inhibitor_noncomp->Enzyme_noncomp:allo Substrate_noncomp Substrate Substrate_noncomp->Enzyme_noncomp:as

Caption: Competitive vs. Non-competitive enzyme inhibition.

Part 4: Application of a Validated Probe in Chemical Biology

Once Probe-X has been validated as a selective inhibitor of a specific target, say "Kinase Y," it can be used to dissect the biological roles of this kinase.

Hypothetical Signaling Pathway

Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseY Kinase Y Receptor->KinaseY Activates SubstrateZ Substrate Z KinaseY->SubstrateZ Phosphorylates pSubstrateZ p-Substrate Z TranscriptionFactor Transcription Factor pSubstrateZ->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression ProbeX Probe-X ProbeX->KinaseY Inhibits

Caption: Hypothetical pathway illustrating the action of Probe-X.

Protocol 6: Probing a Signaling Pathway with Probe-X

  • Cell Culture and Starvation: Culture cells in appropriate medium. Prior to the experiment, starve the cells of growth factors (e.g., by incubation in serum-free medium) to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat the cells with Probe-X (at a non-toxic concentration) or vehicle for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate growth factor for a short period (e.g., 15 minutes).

  • Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Determine the total protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with antibodies against the phosphorylated form of Substrate Z (p-Substrate Z), total Substrate Z, and a loading control (e.g., GAPDH).

  • Data Interpretation:

    • Causality: If Probe-X inhibits Kinase Y, you would expect to see a decrease in the level of p-Substrate Z in the Probe-X-treated cells compared to the vehicle-treated cells upon stimulation with the growth factor. The levels of total Substrate Z and the loading control should remain unchanged.

Conclusion

The journey from a novel molecule to a validated chemical probe is a rigorous but rewarding process. It requires a systematic and multi-faceted approach, beginning with fundamental characterization and progressing through target identification, validation, and mechanistic studies. By following the principles and protocols outlined in this guide, researchers can effectively evaluate compounds like "Probe-X" and develop them into powerful tools to illuminate the intricate workings of biological systems, ultimately paving the way for new therapeutic strategies.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]

  • Lop-Pin, M., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17356-17370. [Link]

  • Mikulová, M. B., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. International Journal of Molecular Sciences, 22(20), 11283. [Link]

Sources

Application Notes and Protocols: Development of a Cell-Based Assay to Evaluate 3-amino-N-methylbenzenesulfonamide Hydrochloride Derivatives as Modulators of Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Sulfonamide Derivatives in Oncology

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] Derivatives of 3-amino-N-methylbenzenesulfonamide hydrochloride, in particular, are of significant interest due to their potential to selectively inhibit key enzymes involved in cancer progression. A primary target for this class of compounds is the family of carbonic anhydrases (CAs), zinc metalloenzymes that play a crucial role in pH regulation.[4][5]

In the tumor microenvironment, hypoxia (low oxygen) leads to the upregulation of specific CA isoforms, notably CA IX and CA XII.[6] These enzymes help maintain a neutral intracellular pH while contributing to the acidification of the extracellular space, a condition that promotes tumor growth, invasion, and resistance to therapy.[5][6] Consequently, the development of potent and selective CA IX/XII inhibitors is a promising strategy for cancer treatment.[7][8] Cell-based assays provide a physiologically relevant context to evaluate the efficacy of these inhibitors, offering insights into their mechanism of action and potential off-target effects.[9][10][11]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of a robust cell-based assay to screen and characterize 3-amino-N-methylbenzenesulfonamide hydrochloride derivatives for their anticancer activity. The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Principle of the Assay: Monitoring Cell Viability to Infer Enzyme Inhibition

This protocol utilizes a colorimetric cell viability assay, specifically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, to indirectly measure the inhibitory effect of 3-amino-N-methylbenzenesulfonamide hydrochloride derivatives on cancer cell proliferation.[12] The underlying principle is that metabolically active cells with functional mitochondrial dehydrogenases can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. By treating cancer cells with varying concentrations of the sulfonamide derivatives, we can determine the concentration at which a compound inhibits cell growth by 50% (IC50), a key parameter for assessing its potency.

Experimental Workflow Overview

The development of this cell-based assay follows a logical progression from initial setup and optimization to validation and data analysis. The workflow is designed to ensure the robustness and reliability of the results.

Assay_Workflow cluster_prep Phase 1: Preparation & Optimization cluster_execution Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & Validation Cell_Culture Cell Line Selection & Culture Compound_Prep Compound Dilution Series Assay_Optimization Optimization of Seeding Density & Incubation Time Cell_Seeding Cell Seeding in 96-well Plates Compound_Treatment Treatment with Sulfonamide Derivatives Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay & Formazan Solubilization Compound_Treatment->MTT_Assay Data_Acquisition Absorbance Reading MTT_Assay->Data_Acquisition IC50_Calculation IC50 Determination Data_Acquisition->IC50_Calculation Assay_Validation Assay Validation (Z'-factor) IC50_Calculation->Assay_Validation

Caption: A streamlined workflow for the cell-based assay development.

Detailed Protocols

Protocol 1: Cell Culture and Maintenance

Rationale: The choice of cell line is critical for the relevance of the assay. For screening inhibitors of CA IX, a cell line known to overexpress this enzyme under hypoxic conditions, such as the human glioblastoma U-87 or triple-negative breast cancer MDA-MB-231 lines, is recommended.[4][12] Maintaining healthy, logarithmically growing cells is paramount for assay reproducibility.[13]

Materials:

  • Human glioblastoma U-87 cell line (or other suitable cancer cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture U-87 cells in T-75 flasks with supplemented DMEM.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Monitor cell growth and passage cells when they reach 80-90% confluency.

  • To passage, aspirate the medium, wash the cell monolayer with PBS, and add 2-3 mL of Trypsin-EDTA.

  • Incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize trypsin with 5-7 mL of complete medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh medium.

  • Seed new flasks at a 1:5 to 1:10 dilution.

Protocol 2: Assay Optimization

Rationale: Optimizing cell seeding density and compound incubation time is crucial for a robust assay window. Too few cells will result in a low signal, while too many cells can lead to nutrient depletion and a non-linear response. The incubation time should be sufficient for the compounds to exert their effects without causing widespread cell death in the untreated controls.

Procedure:

  • Cell Seeding Density:

    • Prepare a serial dilution of U-87 cells (e.g., 2,500, 5,000, 10,000, 20,000 cells/well) in a 96-well plate.

    • Incubate for 24, 48, and 72 hours.

    • Perform the MTT assay (Protocol 4) at each time point.

    • Select the seeding density and incubation time that provides a linear absorbance response and a robust signal-to-background ratio.

  • DMSO Tolerance:

    • Determine the maximum concentration of the vehicle (typically DMSO) that does not affect cell viability.

    • Treat cells with a serial dilution of DMSO (e.g., 0.1% to 2%).

    • Perform the MTT assay and select the highest DMSO concentration with no significant effect on cell viability.

Protocol 3: Compound Preparation and Treatment

Rationale: Accurate preparation of compound dilutions is fundamental to obtaining reliable dose-response curves. A stock solution in a suitable solvent like DMSO is typically prepared and then serially diluted in culture medium.

Materials:

  • 3-amino-N-methylbenzenesulfonamide hydrochloride derivatives

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete cell culture medium

  • 96-well cell culture plates

Procedure:

  • Prepare a 10 mM stock solution of each derivative in DMSO.

  • Perform a serial dilution of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is below the predetermined tolerance level.

  • Seed the 96-well plates with the optimized number of cells per well and allow them to adhere overnight.

  • Remove the medium and add 100 µL of the medium containing the compound dilutions to the respective wells.

  • Include vehicle control (medium with DMSO) and untreated control (medium only) wells.

  • Incubate for the optimized duration (e.g., 48 or 72 hours).

Protocol 4: MTT Cell Viability Assay

Rationale: The MTT assay is a widely used, reliable method for assessing cell viability. The reduction of MTT to formazan by mitochondrial dehydrogenases provides a quantitative measure of metabolically active cells.

Materials:

  • MTT solution (5 mg/mL in PBS), sterile-filtered

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • After the compound incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Aspirate the medium containing MTT.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation

  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100

  • Generate Dose-Response Curves and Determine IC50:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the data and determine the IC50 value.

Hypothetical Data Presentation
CompoundTargetIC50 (µM)
Derivative ACA IX5.2
Derivative BCA IX12.8
Derivative CCA IX> 100
Acetazolamide (Control)Pan-CA25.0[7]

Assay Validation: Ensuring Trustworthiness

To ensure the assay is robust and suitable for high-throughput screening, the Z'-factor should be calculated.[14] The Z'-factor is a statistical measure of the quality of an assay, taking into account the dynamic range and data variation.

Z'-factor Calculation: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

  • Positive Control: A known inhibitor that induces maximal cell death (e.g., a high concentration of a potent cytotoxic agent).

  • Negative Control: Vehicle control (DMSO).

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening purposes.

Signaling Pathway Context

The inhibition of CA IX by 3-amino-N-methylbenzenesulfonamide derivatives is expected to disrupt the pH regulation in cancer cells, leading to intracellular acidification and ultimately, apoptosis or cell cycle arrest.

Signaling_Pathway Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_expression CA IX Upregulation HIF1a->CAIX_expression CAIX CA IX Activity CAIX_expression->CAIX pH_regulation pH Regulation (pHi > pHe) CAIX->pH_regulation Intracellular_Acidification Intracellular Acidification Cell_Proliferation Cell Proliferation & Survival pH_regulation->Cell_Proliferation Apoptosis Apoptosis Sulfonamide Sulfonamide Derivative Sulfonamide->CAIX Intracellular_Acidification->Apoptosis

Sources

Application Note: A Robust Workflow for Multiplexed Quantitative Proteomics Using Isobaric Tagging

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of quantitative proteomics aims to measure the abundance of proteins across different samples, providing critical insights into cellular processes, disease mechanisms, and the effects of therapeutic interventions.[1][2] While interest in novel chemical probes for protein analysis is ever-present, the foundation of reliable quantitative proteomics lies in well-validated and robust methodologies. This application note addresses the need for a comprehensive and reproducible workflow for quantitative proteomics. While the specific application of 3-amino-N-methylbenzenesulfonamide hydrochloride in this context is not documented in current scientific literature, we will detail a powerful and widely adopted workflow utilizing Tandem Mass Tag (TMT) isobaric labeling. This method allows for the simultaneous identification and quantification of thousands of proteins from multiple samples in a single mass spectrometry experiment, offering high throughput and accuracy.[3]

This guide is designed to provide both the theoretical underpinnings and practical, step-by-step protocols for implementing a TMT-based quantitative proteomics study. We will delve into the rationale behind key experimental choices, ensuring a self-validating system from sample preparation to data analysis.

The Principle of Isobaric Tagging for Quantitative Proteomics

Isobaric labeling is a powerful in-vitro method for accurate relative quantification of proteins.[4] Reagents such as Tandem Mass Tags (TMT) are a set of structurally similar molecules with the same total mass. These tags consist of four key regions: a mass reporter region, a cleavable linker, a mass normalization region, and a protein reactive group. The reactive group, typically an N-hydroxysuccinimide (NHS) ester, covalently attaches the tag to the primary amines of peptides.

During mass spectrometry analysis, the differentially labeled peptides from each sample are indistinguishable in the initial MS1 scan due to their identical total mass. However, upon fragmentation in the MS/MS scan, the cleavable linker is broken, releasing the mass reporter ions. The distinct masses of these reporter ions allow for the relative quantification of the same peptide from different samples.

Experimental Workflow Overview

A typical TMT-based quantitative proteomics experiment can be broken down into several key stages, each critical for the overall success of the study.[4][5][6]

TMT_Workflow cluster_prep Sample Preparation cluster_labeling Labeling & Cleanup cluster_analysis Analysis Protein_Extraction Protein Extraction Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Protein_Digestion Protein Digestion Reduction_Alkylation->Protein_Digestion TMT_Labeling TMT Labeling Protein_Digestion->TMT_Labeling Sample_Pooling Sample Pooling TMT_Labeling->Sample_Pooling Desalting Peptide Desalting Sample_Pooling->Desalting LC_MSMS LC-MS/MS Analysis Desalting->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

Caption: High-level overview of the TMT-based quantitative proteomics workflow.

Detailed Protocols

The following protocols are adapted from standard procedures and are intended for the preparation of samples for TMT labeling and subsequent mass spectrometry analysis.[7]

Protocol 1: Protein Extraction, Reduction, Alkylation, and Digestion

This protocol describes the preparation of cell lysates for proteomic analysis.

Materials:

  • Lysis Buffer: 8 M urea in 50 mM TEAB or HEPES, pH 8.5

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash 2-3 times with ice-cold PBS.

    • Lyse the cell pellet by adding 5 volumes of Lysis Buffer.

    • Sonicate the sample on ice to ensure complete cell disruption and shear DNA.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of the extract using a compatible protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • For each sample, take a consistent amount of protein (e.g., 100 µg).

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 37°C for 1 hour to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

  • Protein Digestion:

    • Dilute the sample with 50 mM TEAB or HEPES, pH 8.5, to reduce the urea concentration to below 1 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

    • Acidify the reaction with TFA to a final concentration of 0.1% to stop the digestion.

    • Centrifuge to pellet any precipitated material.

    • The resulting peptide solution is now ready for desalting and TMT labeling.

Protocol 2: TMT Labeling and Sample Pooling

This protocol details the labeling of digested peptides with TMT reagents.

Materials:

  • TMT Reagents (e.g., TMTpro™ 18-plex Label Reagent Set)

  • Anhydrous acetonitrile (ACN)

  • Hydroxylamine

Procedure:

  • Peptide Desalting:

    • Desalt the acidified peptide samples using a C18 desalting column or tip according to the manufacturer's instructions.

    • Dry the desalted peptides completely using a vacuum centrifuge.

  • TMT Reagent Reconstitution:

    • Reconstitute each TMT label vial with anhydrous ACN according to the manufacturer's protocol.

  • Labeling Reaction:

    • Resuspend each dried peptide sample in 100 µL of 50 mM TEAB or HEPES, pH 8.5.

    • Add the reconstituted TMT label to the corresponding peptide sample. The manufacturer's recommendation is often an 8:1 label-to-peptide ratio by weight, though this can be optimized.[8]

    • Incubate at room temperature for 1 hour.

  • Quenching the Reaction:

    • Add 8 µL of 5% hydroxylamine to each sample.

    • Incubate at room temperature for 15 minutes to quench the labeling reaction.

  • Sample Pooling:

    • Combine the labeled samples into a single new microfuge tube.

    • Dry the pooled sample completely in a vacuum centrifuge.

    • The pooled, labeled peptide sample is now ready for fractionation and/or LC-MS/MS analysis.

Data Presentation and Analysis

The output from the mass spectrometer will be a set of raw files that require specialized software for analysis (e.g., Proteome Discoverer™, MaxQuant). The software will identify peptides and proteins and quantify the relative abundance of the TMT reporter ions for each peptide.

Table 1: Example Quantitative Proteomics Data Output

Protein AccessionGene SymbolDescriptionRatio (Condition 2 / Condition 1)p-value
P02768ALBSerum albumin1.050.89
P60709ACTBActin, cytoplasmic 10.980.92
P12345XYZHypothetical protein XYZ2.540.001
Q67890ABCHypothetical protein ABC0.450.003

Causality and Self-Validation in the Workflow

  • Lysis Buffer: The use of 8 M urea ensures complete denaturation of proteins, making them accessible to trypsin for efficient digestion.

  • Reduction and Alkylation: This step is crucial to break and then permanently modify disulfide bonds, preventing them from reforming and ensuring linear peptides for consistent mass spectrometry analysis.

  • Trypsin Digestion: Trypsin cleaves specifically at the C-terminus of lysine and arginine residues, resulting in peptides of a predictable size range that is optimal for mass spectrometry.

  • TMT Labeling Stoichiometry: Ensuring a sufficient excess of TMT reagent is critical for complete labeling of all available primary amines on the peptides. Incomplete labeling will lead to inaccurate quantification.

  • Quenching: The addition of hydroxylamine is essential to quench any remaining reactive TMT reagent, preventing unwanted side reactions.

  • Sample Pooling: Combining the samples after labeling minimizes variability introduced during subsequent steps like sample cleanup, fractionation, and LC-MS/MS analysis.

Conclusion

The TMT-based quantitative proteomics workflow described here provides a robust and high-throughput method for the analysis of protein expression changes in complex biological samples. By carefully controlling each step of the process, from initial sample preparation to final data analysis, researchers can obtain high-quality, reproducible data that can shed light on a wide range of biological questions. This detailed protocol and the underlying scientific principles should serve as a valuable resource for scientists and researchers in the field of drug discovery and development.

References

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Jiang, Y., et al. (2020). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Proteomics, 20(14), 1900262. [Link]

  • Nautilus Biotechnology. (2024). What is quantitative proteomics? [Link]

  • Gauta, O., et al. (2022). How to: quantitative proteomics with stable isotope standard protein epitope signature tags. Drug Discovery Today, 27(11), 103319. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78858, N-Methylbenzenesulfonamide. [Link]

  • Wikipedia. (2023). Isobaric labeling. [Link]

  • Zecha, J., et al. (2019). TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach. Molecular & Cellular Proteomics, 18(7), 1468–1478. [Link]

  • Wikipedia. (2023). Quantitative proteomics. [Link]

  • Ghose, R., et al. (2017). Isobaric Labeling-Based Relative Quantification in Shotgun Proteomics. Journal of the American Society for Mass Spectrometry, 28(8), 1621–1633. [Link]

  • UT Southwestern Proteomics Core. TMT Quantitation. [Link]

  • MtoZ Biolabs. A Detailed Workflow of TMT-Based Quantitative Proteomics. [Link]

  • L'Episcopo, D., et al. (2020). Progress and Pitfalls of Using Isobaric Mass Tags for Proteome Profiling. CHIMIA International Journal for Chemistry, 74(1-2), 48-54. [Link]

  • Longdom Publishing. Tandem Mass Tags (TMT) as an Important Isobaric Labelling Method for Protein Analysis. Journal of Analytical & Bioanalytical Techniques. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7377, 3-Aminobenzenesulfonamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 676526, 3-Amino-N-methylbenzamide. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135489441, 3-amino-4-hydroxy-N-methyl-benzenesulfonamide. [Link]

Sources

Application Notes & Protocols: 3-Amino-N-methylbenzenesulfonamide Hydrochloride in Affinity Purification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-amino-N-methylbenzenesulfonamide hydrochloride in affinity purification. Aromatic sulfonamides are potent and specific inhibitors of carbonic anhydrases (CAs), a ubiquitous family of metalloenzymes crucial to various physiological processes.[1][2] This specific inhibitory action forms the basis of a powerful affinity chromatography technique for the one-step, high-purity isolation of CAs from complex biological mixtures like erythrocyte lysates.[1] We will detail the underlying biochemical principles, provide step-by-step protocols for covalent immobilization of the ligand to a solid support, and outline a complete workflow for the affinity purification of human carbonic anhydrase II (hCA II) as a representative example.

Introduction to Sulfonamide-Based Affinity Chromatography

Affinity chromatography is a powerful separation technique based on highly specific molecular interactions.[3] In this system, a ligand with a specific affinity for the target protein is covalently attached to an inert chromatographic matrix. When a complex mixture containing the target protein is passed through this matrix, only the target protein binds to the immobilized ligand, while other components are washed away. The purified protein is then recovered by changing the buffer conditions to disrupt the ligand-protein interaction.

3-Amino-N-methylbenzenesulfonamide is an aromatic sulfonamide that serves as an excellent affinity ligand for the purification of carbonic anhydrases (CAs).[1] The sulfonamide group (-SO₂NH₂) is a transition-state analog for the hydration of carbon dioxide, a key reaction catalyzed by CAs.[4] This allows it to bind with high affinity and specificity to the zinc ion (Zn²⁺) located at the core of the enzyme's active site.[4][5][6] The primary amino group (-NH₂) on the phenyl ring provides a convenient chemical handle for covalent immobilization onto a variety of activated chromatography resins.

Ligand and Target Protein: Technical Overview

The Ligand: 3-Amino-N-methylbenzenesulfonamide Hydrochloride
PropertyValueSource
Molecular Formula C₇H₁₁ClN₂O₂S(Calculated)
Molecular Weight 222.70 g/mol (Calculated)
Structure (Chemical Structure)
Relevant Functional Groups Primary Aryl Amine (-NH₂)For covalent immobilization
Sulfonamide (-SO₂NHCH₃)For specific binding to CA
Solubility Soluble in aqueous buffers(Hydrochloride salt form)

Note: The hydrochloride salt is used to improve aqueous solubility and handling but does not participate in the immobilization reaction.

The Target: Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate (HCO₃⁻) and protons.[2] This reaction is fundamental to processes such as respiration, pH homeostasis, and ion transport.[7] Sulfonamides are among the most potent and well-studied classes of CA inhibitors.[8]

Mechanism of Inhibition: The binding mechanism involves the deprotonated sulfonamide nitrogen coordinating directly to the catalytic Zn²⁺ ion in the enzyme's active site.[4][5][6] This interaction is stabilized by a network of hydrogen bonds, particularly with the Thr199 residue, and van der Waals interactions between the ligand's aryl ring and hydrophobic residues lining the active site pocket.[4][9] It is this high-affinity, specific binding that is exploited for affinity purification.

Experimental Protocols

Protocol 1: Immobilization of 3-Amino-N-methylbenzenesulfonamide to NHS-Activated Agarose

This protocol describes the covalent coupling of the ligand's primary amine to N-hydroxysuccinimide (NHS)-activated agarose resin, a common and efficient method for immobilizing ligands containing primary amines.[10]

Materials:

  • NHS-activated agarose resin (e.g., Thermo Scientific™ Pierce™ NHS-Activated Agarose)

  • 3-Amino-N-methylbenzenesulfonamide hydrochloride

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Wash Buffer: 1 M NaCl

  • Blocking Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0

  • Ice-cold 1 mM HCl

Procedure:

  • Resin Preparation: Weigh out the desired amount of NHS-activated agarose resin into a sintered glass funnel. Immediately wash the resin with 15-20 bed volumes of ice-cold 1 mM HCl to remove the preservative (isopropanol) and hydrolyze some of the NHS esters to improve ligand accessibility.

  • Ligand Solution Preparation: Immediately before use, dissolve 3-amino-N-methylbenzenesulfonamide hydrochloride in the Coupling Buffer to a final concentration of 10-20 mg/mL.

  • Coupling Reaction: Quickly transfer the washed resin to a reaction vessel. Add the ligand solution to the resin (typically 1-2 mL of solution per mL of resin). Mix gently on a rocker or end-over-end rotator at room temperature for 2-4 hours, or at 4°C overnight.

    • Expert Insight: The slightly alkaline pH of the Coupling Buffer (8.3) is crucial. It deprotonates the primary amine of the ligand, making it a more effective nucleophile to attack the NHS ester on the resin, while minimizing the hydrolysis of the NHS esters.

  • Blocking Unreacted Sites: After the coupling reaction, collect the resin by centrifugation or filtration. To prevent non-specific binding, any remaining active NHS esters must be blocked. Add 1 bed volume of Blocking Buffer and mix for 1-2 hours at room temperature.

  • Final Wash: Wash the resin extensively to remove non-covalently bound ligand and blocking agent. Perform sequential washes with:

    • 10 bed volumes of Wash Buffer (1 M NaCl)

    • 10 bed volumes of deionized water

    • Finally, 5 bed volumes of the desired storage buffer (e.g., 20 mM Tris-HCl with 20% ethanol, pH 7.5).

  • Storage: Store the prepared affinity resin at 4°C. The resin is stable for several months.

Diagram of Ligand Immobilization Chemistry

G cluster_0 NHS-Activated Agarose cluster_1 Ligand cluster_2 Coupled Resin Resin Agarose Bead NHS N-Hydroxysuccinimide Ester Resin->NHS Active Group AmideBond Stable Amide Bond (-CO-NH-) NHS->AmideBond Ligand 3-Amino-N-methyl- benzenesulfonamide Amine Primary Amine (-NH2) Ligand->Amine Reactive Group Amine->AmideBond Nucleophilic Attack (pH 8.3) CoupledResin Agarose Bead CoupledResin->AmideBond ImmobilizedLigand Immobilized Ligand AmideBond->ImmobilizedLigand

Caption: Covalent coupling of the ligand to the resin via amide bond formation.

Protocol 2: Affinity Purification of Carbonic Anhydrase II

This protocol details the purification of human Carbonic Anhydrase II (hCA II) from a prepared hemolysate (red blood cell lysate).

Materials:

  • Prepared affinity resin (from Protocol 1)

  • Chromatography column

  • Peristaltic pump and tubing

  • UV Spectrophotometer (280 nm)

  • Sample: Clarified hemolysate or other protein lysate containing CA

  • Binding/Wash Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 8.0

  • Elution Buffer: 0.1 M Sodium Acetate, 0.5 M NaCl, pH 5.0

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

Procedure:

  • Column Packing: Pack a suitable chromatography column with the prepared affinity resin.

  • Equilibration: Equilibrate the column by washing with 5-10 column volumes (CV) of Binding/Wash Buffer until the UV (A₂₈₀) baseline is stable.

  • Sample Loading: Load the clarified protein sample onto the column. A slow flow rate (e.g., 0.5-1.0 mL/min for a 5 mL column) is recommended to maximize binding. Collect the flow-through fraction for analysis (e.g., by SDS-PAGE) to confirm binding.

    • Expert Insight: The pH of the binding buffer (8.0) ensures that the CA active site is in a conformation conducive to high-affinity binding with the sulfonamide ligand.

  • Washing: After loading, wash the column with 10-15 CV of Binding/Wash Buffer to remove all non-specifically bound proteins. Continue washing until the A₂₈₀ returns to baseline.

  • Elution: Elute the bound carbonic anhydrase by switching to the Elution Buffer. The acidic pH (5.0) protonates key residues in the active site, disrupting the coordination with the sulfonamide ligand and releasing the enzyme from the resin.

  • Fraction Collection: Collect the eluted protein in fractions. Monitor the A₂₈₀ of the eluate to identify the protein peak. Immediately neutralize the collected fractions by adding a small volume (e.g., 1/10th the fraction volume) of Neutralization Buffer to prevent potential protein denaturation at low pH.

  • Analysis: Analyze the purified fractions for protein concentration (e.g., Bradford assay) and purity (e.g., SDS-PAGE). Pool the purest fractions containing the target protein.

  • Regeneration and Storage: Regenerate the column by washing with 5 CV of high salt buffer (e.g., 1 M NaCl), followed by 5 CV of water, and finally equilibrate with storage buffer (Binding Buffer with 20% ethanol). Store at 4°C.

Affinity Purification Workflow Diagram

G A 1. Equilibration Equilibrate column with Binding Buffer (pH 8.0) B 2. Sample Loading Load crude lysate. CA binds to ligand. A->B C 3. Wash Wash with Binding Buffer. Unbound proteins flow through. B->C D 4. Elution Apply Elution Buffer (pH 5.0). CA is released from ligand. C->D E 5. Collection Collect and neutralize purified CA fractions. D->E F Analysis (SDS-PAGE, Activity Assay) E->F

Caption: Step-by-step workflow for the affinity purification of Carbonic Anhydrase.

Troubleshooting and Key Considerations

IssuePossible CauseRecommended Solution
Low Yield Inefficient ligand coupling.Ensure the use of fresh NHS-activated resin and correct pH for the coupling buffer. Verify ligand concentration.
Protein precipitation on the column.Ensure the sample is well-clarified (centrifuged and filtered) before loading.
Incomplete elution.Try a lower pH elution buffer (e.g., pH 4.5) or include a competitive inhibitor (e.g., acetazolamide) in the elution buffer.
Low Purity Non-specific binding.Increase the salt concentration (e.g., up to 0.5 M NaCl) in the Binding/Wash Buffer. Increase the wash volume.
Inefficient blocking of resin.Ensure the blocking step was performed correctly for a sufficient duration.
No Binding Incorrect binding buffer pH.Verify the pH of the binding buffer is optimal for CA-sulfonamide interaction (typically pH 7.5-8.5).
Ligand was not successfully coupled.Test coupling efficiency using a colorimetric assay for primary amines before and after the reaction.

Conclusion

The use of 3-amino-N-methylbenzenesulfonamide hydrochloride as a ligand provides a highly efficient, selective, and robust method for the affinity purification of carbonic anhydrases. The protocols outlined in this guide are based on well-established biochemical principles of specific enzyme inhibition and standard bioconjugation chemistry.[1][4][11] By following these detailed steps, researchers can achieve high-purity isolation of CAs from complex sources, facilitating downstream applications in structural biology, drug discovery, and mechanistic studies.

References

  • Structural Characterization of Carbonic Anhydrase–Arylsulfonamide Complexes Using Ultraviolet Photodissociation Mass Spectrometry. (n.d.). National Institutes of Health (NIH). [Link]

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). JACS Au. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). National Institutes of Health (NIH). [Link]

  • A New Method for Purification of Carbonic Anhydrase Isozymes by Affinity Chromatography. (2004). ResearchGate. [Link]

  • Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. (2023). JACS Au. [Link]

  • Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide Hybrids of 4-Methylsalicyl. (2022). PubMed Central. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry. [Link]

  • Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. (2021). MDPI. [Link]

  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). MDPI. [Link]

  • Affinity chromatography on immobilized "biomimetic" ligands. Synthesis, immobilization and chromatographic assessment of an immunoglobulin G-binding ligand. (2002). ResearchGate. [Link]

  • 3-Amino-N-methylbenzamide. (n.d.). PubChem. [Link]

  • Ligand Immobilization Methods for Affinity Chromatography. (2022). PubMed. [Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Medicinal Chemistry Letters. [Link]

Sources

Application Note: A Comprehensive Guide to the LC-MS/MS Analysis of Proteins Modified with 3-amino-N-methylbenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling Novel Protein Modifications

In the landscape of drug discovery and chemical biology, understanding the interactions between small molecules and proteins is paramount. Covalent modifications of proteins by reactive molecules can profoundly alter their function, stability, and localization, leading to therapeutic effects or unforeseen toxicity. 3-amino-N-methylbenzenesulfonamide hydrochloride is a compound of interest due to its potential to covalently modify proteins. The primary aromatic amine and the sulfonamide functional groups present opportunities for reaction with nucleophilic or electrophilic residues on a protein's surface. This application note provides a comprehensive, in-depth guide for the identification and characterization of protein modifications by 3-amino-N-methylbenzenesulfonamide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This document is intended for researchers with a foundational understanding of proteomic sample preparation and mass spectrometry. We will delve into the theoretical underpinnings of the modification, provide detailed, step-by-step protocols for sample preparation and analysis, and offer insights into data interpretation.

Postulated Reaction Mechanism and Mass Shift

A critical first step in the analysis of any protein modification is to understand the underlying chemistry. Based on the structure of 3-amino-N-methylbenzenesulfonamide, the most probable covalent modification is the formation of a stable amide bond between the primary aromatic amine of the modifying agent and the carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu) residues on the protein. This reaction would result in the loss of a water molecule.

Molecular Formula of 3-amino-N-methylbenzenesulfonamide: C7H10N2O2S

Monoisotopic Mass: 186.0463 Da

Postulated Reaction: Protein-COOH + H2N-R → Protein-CO-NH-R + H2O

Mass of Water (H2O): 18.0106 Da

Therefore, the net mass addition to the protein upon modification is:

186.0463 Da - 18.0106 Da = 168.0357 Da

This calculated monoisotopic mass shift will be the key signature we search for in our mass spectrometry data to identify modified peptides.

Experimental Workflow for the Analysis of Modified Proteins

The overall experimental workflow for the analysis of proteins modified with 3-amino-N-methylbenzenesulfonamide hydrochloride is a multi-step process that begins with the preparation of the protein sample and culminates in the identification of the specific sites of modification.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Cell Lysis / Protein Extraction Cell Lysis / Protein Extraction Reduction & Alkylation Reduction & Alkylation Cell Lysis / Protein Extraction->Reduction & Alkylation Enzymatic Digestion Enzymatic Digestion Reduction & Alkylation->Enzymatic Digestion Peptide Separation (LC) Peptide Separation (LC) Enzymatic Digestion->Peptide Separation (LC) Peptide Mixture Mass Spectrometry (MS) Mass Spectrometry (MS) Peptide Separation (LC)->Mass Spectrometry (MS) Peptide Fragmentation (MS/MS) Peptide Fragmentation (MS/MS) Mass Spectrometry (MS)->Peptide Fragmentation (MS/MS) Database Searching Database Searching Peptide Fragmentation (MS/MS)->Database Searching MS/MS Spectra Identification of Modified Peptides Identification of Modified Peptides Database Searching->Identification of Modified Peptides Site Localization Site Localization Identification of Modified Peptides->Site Localization

Caption: Overall experimental workflow.

Part 1: Sample Preparation Protocol

Robust and reproducible sample preparation is the cornerstone of any successful proteomics experiment.[1] The goal is to efficiently extract proteins, digest them into peptides suitable for mass spectrometry analysis, and ensure that the modification of interest remains intact.

1.1. Cell Lysis and Protein Extraction

The choice of lysis buffer is critical to ensure efficient protein solubilization while minimizing interference with downstream processing.

  • For adherent cells:

    • Wash cell monolayers with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant containing the soluble protein fraction to a new tube.

  • For suspension cells:

    • Pellet the cells by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in lysis buffer and proceed as described for adherent cells.

1.2. Protein Quantification

Accurately determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

1.3. Reduction and Alkylation

This step is crucial for denaturing the proteins and ensuring efficient digestion by breaking disulfide bonds.[2]

  • To your protein lysate (containing a desired amount of protein, e.g., 100 µg), add dithiothreitol (DTT) to a final concentration of 10 mM.

  • Incubate at 56°C for 30 minutes.

  • Cool the sample to room temperature.

  • Add iodoacetamide (IAA) to a final concentration of 20 mM.

  • Incubate in the dark at room temperature for 30 minutes.

1.4. Protein Precipitation (Optional but Recommended)

Precipitation helps to remove interfering substances like detergents and lipids.

  • Add four volumes of ice-cold acetone to the protein sample.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant and air-dry the protein pellet.

1.5. Enzymatic Digestion

Trypsin is the most commonly used protease in proteomics as it cleaves C-terminal to lysine and arginine residues, generating peptides of an ideal size for LC-MS/MS analysis.[1][3][4]

  • Resuspend the protein pellet in a digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).

  • Add sequencing-grade modified trypsin at a 1:50 (w/w) ratio (trypsin:protein).

  • Incubate at 37°C overnight (12-16 hours).

  • Stop the digestion by adding formic acid to a final concentration of 1%.

1.6. Peptide Desalting

This step is essential to remove salts and other contaminants that can interfere with LC-MS/MS analysis.

  • Use a C18 solid-phase extraction (SPE) cartridge or pipette tip.

  • Condition the C18 material with 100% acetonitrile, followed by an equilibration with 0.1% formic acid in water.

  • Load the acidified peptide sample.

  • Wash the C18 material with 0.1% formic acid in water to remove salts.

  • Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.

  • Dry the eluted peptides in a vacuum centrifuge.

Part 2: LC-MS/MS Analysis Protocol

The dried peptide samples are now ready for analysis by LC-MS/MS. The following are recommended starting conditions that may require optimization based on the specific instrumentation used.

2.1. Liquid Chromatography

ParameterRecommended Setting
Column C18 reversed-phase, e.g., 75 µm ID x 15 cm, packed with 1.9 µm particles
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in 80% acetonitrile
Flow Rate 300 nL/min
Gradient 2-35% B over 60 minutes, followed by a wash and re-equilibration step

2.2. Mass Spectrometry

ParameterRecommended Setting
Ionization Mode Positive
MS1 Resolution 60,000 - 120,000
MS1 Scan Range 350-1500 m/z
Data Acquisition Mode Data-Dependent Acquisition (DDA)
TopN 10-20
Isolation Window 1.2-2.0 m/z
Fragmentation Higher-energy C-trap Dissociation (HCD)
Normalized Collision Energy 27-30%
MS2 Resolution 15,000 - 30,000

Part 3: Data Analysis Workflow

The analysis of the raw mass spectrometry data is a critical step to identify the modified peptides and pinpoint the exact location of the modification.

Data Analysis Workflow Raw Data Raw Data Peak Picking & MS/MS Preprocessing Peak Picking & MS/MS Preprocessing Raw Data->Peak Picking & MS/MS Preprocessing Database Search Database Search Peak Picking & MS/MS Preprocessing->Database Search Peptide-Spectrum Matching (PSM) Peptide-Spectrum Matching (PSM) Database Search->Peptide-Spectrum Matching (PSM) PSM PSM Statistical Validation (FDR) Statistical Validation (FDR) PSM->Statistical Validation (FDR) Identification of Modified Peptides Identification of Modified Peptides Statistical Validation (FDR)->Identification of Modified Peptides Site Localization Analysis Site Localization Analysis Identification of Modified Peptides->Site Localization Analysis Final Report Final Report Site Localization Analysis->Final Report

Caption: Data analysis workflow.

3.1. Database Searching

The acquired MS/MS spectra are searched against a protein sequence database (e.g., Swiss-Prot) using a search algorithm such as Sequest, Mascot, or MaxQuant.

Key Search Parameters:

ParameterSettingRationale
Enzyme TrypsinReflects the protease used for digestion.
Max. Missed Cleavages 2Allows for incomplete trypsin digestion.
Fixed Modifications Carbamidomethyl (C)Accounts for the alkylation of cysteine residues.
Variable Modifications Oxidation (M), Acetyl (Protein N-term)Common biological and artifactual modifications.
Variable Modification (Custom) 168.0357 Da on D, E This is the key parameter to identify the modification of interest on the hypothesized target residues.
Precursor Mass Tolerance 10 ppmBased on the accuracy of the mass spectrometer.
Fragment Mass Tolerance 0.02 DaBased on the accuracy of the fragment ion detection.

3.2. Identification and Validation

The search engine will generate a list of peptide-spectrum matches (PSMs). These are then statistically validated to control the false discovery rate (FDR), typically to 1%. Peptides identified with the custom mass shift of +168.0357 Da on an aspartic or glutamic acid residue are your candidate modified peptides.

3.3. Site Localization

For peptides with multiple potential modification sites (e.g., multiple Asp or Glu residues), specialized algorithms (e.g., PTM-Score, Ascore) can be used to determine the probability of the modification being at each specific site based on the presence of site-determining fragment ions in the MS/MS spectrum.

Expected Fragmentation of Modified Peptides

The fragmentation pattern of the sulfonamide moiety itself can aid in the confirmation of the modification. Based on studies of sulfonamide fragmentation, characteristic neutral losses or fragment ions may be observed. For instance, cleavage of the S-N bond or the aryl-S bond could produce specific reporter ions. Careful manual inspection of the MS/MS spectra of candidate modified peptides is recommended to look for these signatures.

Troubleshooting and Considerations

  • Low Abundance of Modification: If the modification is substoichiometric, enrichment strategies may be necessary.

  • Poor Fragmentation: If HCD does not provide sufficient fragmentation, consider alternative methods like Electron Transfer Dissociation (ETD), especially for larger, highly charged peptides.

  • Confirmation of Modification Site: If site localization is ambiguous, consider using a different protease for digestion to generate overlapping peptides.

Conclusion

The methodology outlined in this application note provides a robust framework for the LC-MS/MS analysis of proteins modified by 3-amino-N-methylbenzenesulfonamide hydrochloride. By combining meticulous sample preparation, high-resolution mass spectrometry, and a targeted data analysis strategy, researchers can confidently identify and localize this novel modification. This will enable a deeper understanding of the molecular interactions of this compound and its potential biological effects.

References

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]

  • Spectroscopy Online. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. [Link]

  • Domon, B., & Aebersold, R. (2006). Mass spectrometry and protein analysis. Science, 312(5771), 212-217. [Link]

  • Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]

  • Agilent. Peptide Mapping Using LC/MS. [Link]

  • University of Oxford. In-solution protein digestion - Mass Spectrometry Research Facility. [Link]

  • ACS Publications. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. [Link]

  • MDPI. (2022). Insights in Post-Translational Modifications: Ubiquitin and SUMO. [Link]

  • ACS Publications. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. [Link]

Sources

in situ cross-linking of protein complexes with 3-amino-N-methylbenzenesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for In Situ Cross-Linking of Protein Complexes

A Guide for Researchers, Scientists, and Drug Development Professionals

Preliminary Note on the Queried Compound: Initial literature and database reviews did not identify "3-amino-N-methylbenzenesulfonamide hydrochloride" as a standard or documented reagent for in situ cross-linking of protein complexes. While the primary aromatic amine of this compound could theoretically be chemically modified to a reactive species (e.g., a diazonium salt through diazotization), this is not a conventional or validated method for controlled protein cross-linking in a biological context[1][2]. Therefore, this guide will focus on established, reliable, and widely-used methodologies for in situ cross-linking to ensure scientific integrity and reproducibility. We will detail protocols for two major classes of cross-linkers: N-hydroxysuccinimide (NHS) esters and photo-activatable diazirines.

The Strategic Imperative of In Situ Cross-Linking

In the intricate cellular landscape, proteins function within dynamic networks of interactions. These interactions, often transient, are the bedrock of cellular signaling, regulation, and function. In situ cross-linking provides a powerful method to "freeze" these fleeting interactions within their native cellular environment, creating stable covalent bonds between interacting proteins[3][4]. This allows for the subsequent isolation and identification of protein complexes, providing a snapshot of the cellular interactome at a specific moment. For drug development, this is invaluable for target validation, understanding mechanism of action, and identifying off-target effects.

Choosing Your Weapon: A Tale of Two Chemistries

The choice of cross-linker is paramount and depends on the specific biological question, the nature of the protein complex, and the downstream analytical methods. Here, we detail two of the most robust and versatile cross-linking chemistries.

Amine-Reactive Cross-Linking with NHS Esters

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry. They react efficiently with primary amines (the N-terminus of proteins and the side chain of lysine residues) under physiological conditions to form stable amide bonds[5][6].

  • Mechanism of Action: The NHS ester leaving group is displaced by the nucleophilic primary amine of a nearby protein, forming a covalent amide bond. The reaction is most efficient at a slightly alkaline pH (7.2-8.5)[7].

  • Advantages: High reactivity, formation of stable covalent bonds, and a wide variety of commercially available NHS ester cross-linkers with different spacer arm lengths and properties (e.g., membrane permeability, cleavability).

  • Considerations: The reaction is sensitive to pH and hydrolysis of the NHS ester can compete with the desired cross-linking reaction, especially in dilute protein solutions[8]. Buffers containing primary amines (e.g., Tris) are incompatible as they will quench the reaction[9].

Photo-Activated Cross-Linking with Diazirines

Diazirines are a class of photo-activatable cross-linkers that offer exceptional temporal control. They are chemically inert until activated by UV light, at which point they form highly reactive carbene intermediates that can insert into a wide range of chemical bonds, including C-H, N-H, and O-H bonds[10][11].

  • Mechanism of Action: Upon exposure to long-wave UV light (typically 330-370 nm), the diazirine ring loses nitrogen gas to generate a reactive carbene. This carbene can then non-selectively insert into any nearby chemical bond, forming a covalent cross-link[12].

  • Advantages: The reaction is initiated on-demand with light, providing precise temporal control. Diazirines are generally more stable in biological systems than other photo-activatable groups like aryl azides and are activated by longer wavelength UV light, which is less damaging to cells[10].

  • Considerations: The non-specific nature of carbene insertion can lead to a heterogeneous population of cross-linked products. The efficiency of cross-linking can be lower than with amine-reactive cross-linkers.

Experimental Protocols

In Situ Cross-Linking with a Membrane-Permeable NHS Ester (e.g., DSS)

This protocol describes a general procedure for in situ cross-linking of intracellular protein complexes using Disuccinimidyl suberate (DSS), a homobifunctional NHS ester.

Workflow for NHS Ester Cross-Linking

A Cell Culture and Treatment B Cell Harvesting and Washing A->B C Cross-linking with DSS B->C Incubate with cross-linker D Quenching of Reaction C->D Add quenching buffer E Cell Lysis and Protein Extraction D->E F Downstream Analysis (e.g., SDS-PAGE, Western Blot, Mass Spectrometry) E->F A Conjugate Diazirine Cross-linker to Bait Protein via NHS ester B Introduce Conjugate to Cellular System A->B C Allow Interaction with Prey Proteins B->C Incubation D Photo-activation with UV Light C->D Irradiation at 350-370 nm E Cell Lysis and Protein Extraction D->E F Analysis of Cross-linked Complexes E->F

Caption: Two-step strategy for photo-cross-linking using a heterobifunctional reagent.

Materials:

  • Purified "bait" protein.

  • Heterobifunctional diazirine cross-linker (e.g., SDA - Succinimidyl diazirine).

  • Reaction buffer for NHS ester reaction (e.g., PBS, pH 7.4).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).

  • Desalting column.

  • Cellular system for introducing the bait-cross-linker conjugate.

  • Long-wave UV lamp (350-370 nm).

Protocol:

Part 1: Conjugation of Diazirine Cross-linker to Bait Protein

  • Dissolve the purified bait protein in the reaction buffer.

  • Add the diazirine-NHS ester cross-linker to the protein solution at a 10-20 fold molar excess.

  • Incubate for 1-2 hours at room temperature.

  • Quench the reaction with Tris-HCl.

  • Remove excess, unreacted cross-linker using a desalting column.

Part 2: In Situ Photo-Cross-Linking

  • Introduce the bait protein-diazirine conjugate into the cellular system (e.g., by microinjection, electroporation, or using cell-penetrating peptides).

  • Allow the conjugate to interact with its native binding partners within the cells.

  • Expose the cells to UV light (350-370 nm) for 5-15 minutes on ice to activate the diazirine and induce cross-linking.

  • Lyse the cells and proceed with downstream analysis as described in the NHS ester protocol.

Quantitative Data Summary for Diazirine Photo-Cross-Linking

ParameterRecommended RangeNotes
UV Wavelength 350 - 370 nmMinimizes cellular damage compared to shorter wavelengths.
Irradiation Time 5 - 15 minutesDependent on UV lamp intensity and sample distance.
Irradiation Temperature On iceTo minimize cellular stress and degradation.

Self-Validating Systems and Best Practices

To ensure the trustworthiness of your cross-linking results, it is crucial to incorporate proper controls:

  • No Cross-linker Control: A sample processed without the addition of the cross-linking agent to identify non-covalent protein complexes that may co-purify.

  • Dose-Response: Perform a titration of the cross-linker concentration to find the optimal balance between efficient cross-linking of specific interactors and the formation of non-specific aggregates.

  • Time Course: Vary the incubation time with the cross-linker to optimize the reaction.

  • For Photo-Cross-linking: A "no UV" control is essential to ensure that cross-linking is dependent on photo-activation.

  • Mass Spectrometry Analysis: For confident identification of cross-linked peptides, use specialized software designed for cross-linking data analysis.

Concluding Remarks

In situ cross-linking is a powerful technique to elucidate the intricate web of protein interactions within their native cellular context. While the initially queried compound, 3-amino-N-methylbenzenesulfonamide hydrochloride, is not a recognized cross-linking agent, established chemistries utilizing NHS esters and diazirines provide robust and reliable methods for these studies. Careful experimental design, including appropriate controls and optimization of reaction parameters, is key to obtaining meaningful and reproducible results that can drive new discoveries in basic research and drug development.

References

  • G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. The Wolfson Centre for Applied Structural Biology. Retrieved from [Link]

  • Kao, A., Chiu, C. L., Vellucci, D., & Yang, Y. (2011). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of the American Society for Mass Spectrometry, 22(11), 2009-2020.
  • Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link]

  • Fathima, N. N., & Kumar, T. P. (2022). Insights on Chemical Crosslinking Strategies for Proteins. International Journal of Molecular Sciences, 23(23), 14695.
  • Kolos, J. M., Baier, C., Schrey, A. K., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. ChemRxiv.
  • Zhang, D., & Li, Z. (2024). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. Accounts of Chemical Research.
  • Chou, C., Uprety, R., Davis, L., Chin, J. W., & Deiters, A. (2011). Probing Protein-Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers. Current protocols in chemical biology, 3(4), 153–179.
  • Kalkhof, S., & Sinz, A. (2009). Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. Journal of mass spectrometry : JMS, 44(6), 877–889.
  • Kolos, J. M., Baier, C., Schrey, A. K., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78858, N-Methylbenzenesulfonamide. Retrieved from [Link]

  • Al-Zoubi, R. M., & Marion, O. (2017). 'Interrupted' diazotization of 3-aminoindoles and 3-aminopyrroles. Tetrahedron Letters, 58(1), 41-44.
  • MacKinnon, A. L., & Taunton, J. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Current protocols in chemical biology, 5(2), 55–69.
  • Pascu, S. I., Waghorn, P. A., Cortezon-Tamarit, F., et al. (2021). Schematic representations of new protected arylsulfonamide conjugated ligands and complexes with Re and 99m Tc.
  • Vila-Perelló, M., Pratt, M. R., Tulin, F., & Muir, T. W. (2007). A Modular Cross-Linking Approach for Exploring Protein Interactions. Journal of the American Chemical Society, 129(26), 8068–8069.
  • Interchim. (n.d.). Diazirine crosslinkers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Kolos, J. M., Baier, C., Schrey, A. K., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs.
  • PubChem. (n.d.). 3-Amino-4-methylbenzenesulfonamide. Retrieved from [Link]

  • An, Z., & Anzenbacher, P. (2020). Diazirine-based photo-crosslinkers for defect free fabrication of solution processed organic light-emitting diodes. Journal of Materials Chemistry C, 8(31), 10731-10738.
  • PubChem. (n.d.). 3-Amino-4-methylbenzenesulfonamide. Retrieved from [Link]

  • Vagstad, A. L., & Piel, J. (2013). Sulfonyl 3-alkynyl pantetheinamides as mechanism-based cross-linkers of acyl carrier protein dehydratase. Organic & biomolecular chemistry, 11(33), 5446–5450.
  • Forzato, C., Gasperini, M., Guagnini, F., et al. (2019). C-C Coupling Reactions between Benzofurazan Derivatives and 1,3-Diaminobenzenes. Molecules, 24(12), 2296.
  • Ohio State University. (n.d.). Chemical Crosslinking - Probing the interface of proteins. Retrieved from [Link]

  • Chen, Y. C., & Youle, R. J. (2012). Photocrosslinking Approach to Investigate Protein Interactions in the Bcl-2 Family. Methods in molecular biology (Clifton, N.J.), 842, 197–210.
  • National Cancer Institute. (2019, December 9). Crosslinking and Limited Proteolysis: Structural Mass Spectometry [Video]. YouTube. [Link]

  • Zhang, T., & Li, Z. (2021). Chemoselective bioconjugation based on modular click chemistry with 4-halocoumarins and aryl sulfonates.
  • Wang, Y., Li, Y., Wang, Y., et al. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry.
  • Zhang, C., Dai, P., & Pentelute, B. L. (2020).
  • Wikipedia. (n.d.). Epigenetics. Retrieved from [Link]

  • Tang, X., & Bruce, J. E. (2010). A new cross-linking strategy: protein interaction reporter (PIR) technology for protein-protein interaction studies. Journal of the American Society for Mass Spectrometry, 21(4), 545–556.
  • Sieroń, A., Bieg, T., & Szeja, W. (2017).
  • PubChem. (n.d.). Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl-. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Protein Conjugation with 3-amino-N-methylbenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the successful conjugation of 3-amino-N-methylbenzenesulfonamide hydrochloride to your target protein. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Introduction: Navigating the Chemistry of 3-amino-N-methylbenzenesulfonamide Hydrochloride Conjugation

3-amino-N-methylbenzenesulfonamide hydrochloride presents a unique set of opportunities and challenges for protein conjugation. With two distinct functional groups—an aromatic amine and an N-methylated sulfonamide—this molecule offers flexibility in your conjugation strategy. However, the inherent reactivity and stability of these groups necessitate a carefully considered experimental design. The hydrochloride salt form of the amine group also requires specific attention to pH conditions to enable its reactivity.

This guide will focus on two primary, validated strategies for conjugating this molecule to your protein of interest:

  • Strategy 1: Activation of the Sulfonamide Moiety. This approach involves converting the relatively inert sulfonamide into a highly reactive sulfonyl halide (chloride or fluoride), which can then readily react with nucleophilic amino acid residues on the protein surface.

  • Strategy 2: Utilization of the Aromatic Amine. This strategy leverages the aromatic amine through diazotization to form a reactive diazonium salt, which can then couple with electron-rich amino acid side chains, most notably tyrosine.

Each strategy has its own set of reaction parameters and potential pitfalls. The following sections will provide a detailed breakdown of each approach, including step-by-step protocols, troubleshooting guides, and FAQs to help you navigate the complexities of your conjugation reaction.

Strategy 1: Conjugation via Sulfonamide Activation

This strategy is predicated on enhancing the electrophilicity of the sulfur atom in the sulfonamide group. By converting it to a sulfonyl halide, you create a potent reactive group that can form stable covalent bonds with various nucleophilic amino acid residues on your protein, including lysine, tyrosine, and histidine.[1]

Workflow Overview: Sulfonamide Activation Pathway

cluster_0 Step 1: Small Molecule Activation cluster_1 Step 2: Protein Conjugation cluster_2 Step 3: Purification & Analysis Start 3-amino-N-methyl- benzenesulfonamide HCl Diazotization Diazotization (NaNO₂, HCl) Start->Diazotization Chlorosulfonation Chlorosulfonation (Thionyl Chloride) Diazotization->Chlorosulfonation Activated_Molecule 3-(chlorosulfonyl)-N- methylbenzenediazonium or similar reactive intermediate Chlorosulfonation->Activated_Molecule Conjugation Conjugation Reaction (pH 7.5-9.0) Activated_Molecule->Conjugation Protein Target Protein (with Lys, Tyr, His residues) Protein->Conjugation Conjugate Protein Conjugate Conjugation->Conjugate Purification Purification (e.g., SEC, Dialysis) Conjugate->Purification Analysis Characterization (e.g., Mass Spec, SDS-PAGE) Purification->Analysis

Caption: Workflow for protein conjugation via sulfonamide activation.

Frequently Asked Questions (FAQs): Sulfonamide Activation

Q1: Why do I need to activate the sulfonamide group?

A1: The sulfonamide group itself is generally unreactive towards amino acid side chains under physiological conditions. Activation to a sulfonyl halide (e.g., sulfonyl chloride or fluoride) dramatically increases the electrophilicity of the sulfur atom, making it susceptible to nucleophilic attack by residues such as lysine, tyrosine, and histidine on the protein.[2]

Q2: What is the purpose of the initial diazotization step in the activation process?

A2: For aromatic amines, a common route to introduce a sulfonyl chloride group is through a diazotization reaction followed by a chlorosulfonation reaction.[3] The diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) forms a diazonium salt. This intermediate can then be subjected to chlorosulfonation, for example, using thionyl chloride in the presence of a catalyst, to yield the desired sulfonyl chloride.[3]

Q3: What are the key parameters to control during the conjugation reaction with the activated sulfonyl halide?

A3: The most critical parameters are pH, temperature, and the molar ratio of the activated small molecule to the protein.

  • pH: The reaction should be carried out in a slightly alkaline buffer (pH 7.5-9.0) to ensure that the nucleophilic amino acid residues on the protein (like the epsilon-amino group of lysine) are deprotonated and thus more reactive.

  • Temperature: The reaction is typically performed at room temperature or 4°C to maintain protein stability.

  • Molar Ratio: The optimal molar ratio of the activated molecule to the protein needs to be determined empirically to achieve the desired degree of labeling without causing protein precipitation or loss of activity.

Q4: Which amino acid residues will the activated sulfonyl halide react with?

A4: Sulfonyl fluorides are known to react with several nucleophilic residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[1] The reactivity towards a specific residue can be influenced by its pKa, accessibility on the protein surface, and the local microenvironment.

Troubleshooting Guide: Sulfonamide Activation
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Inefficient activation of the sulfonamide: The conversion to the sulfonyl halide may be incomplete.Verify the successful formation of the sulfonyl halide using an appropriate analytical method (e.g., NMR, MS) before proceeding with the conjugation step. Optimize the activation reaction conditions (reagent concentrations, reaction time, temperature).
Hydrolysis of the activated sulfonyl halide: Sulfonyl halides can be susceptible to hydrolysis in aqueous buffers, reducing the amount available for reaction with the protein.Prepare the activated sulfonyl halide solution immediately before use. Consider using a sulfonyl fluoride, which is generally more stable in aqueous solutions than a sulfonyl chloride.[4] Perform the conjugation reaction at a slightly lower pH (e.g., 7.5) to balance nucleophilicity with reagent stability.
Suboptimal pH of the conjugation buffer: If the pH is too low, the nucleophilic groups on the protein will be protonated and less reactive.Ensure the pH of your conjugation buffer is in the optimal range (7.5-9.0). Use a non-nucleophilic buffer such as phosphate or borate. Avoid buffers containing primary amines (e.g., Tris), as they will compete with the protein for reaction with the activated molecule.[5]
Protein Precipitation High degree of conjugation: Excessive modification of the protein surface can alter its solubility properties, leading to aggregation and precipitation.Reduce the molar ratio of the activated small molecule to the protein. Optimize the reaction time to control the extent of labeling.
Use of organic co-solvents: If the activated small molecule is dissolved in an organic solvent like DMSO, adding a large volume to the aqueous protein solution can cause precipitation.Keep the volume of the organic co-solvent to a minimum (ideally <10% of the total reaction volume). Add the small molecule solution to the protein solution slowly while gently stirring.
Protein instability at the reaction pH: Some proteins may be less stable at the slightly alkaline pH required for efficient conjugation.Perform a preliminary stability study of your protein at the intended conjugation pH. If necessary, consider using a lower pH and extending the reaction time.
Lack of Specificity High reactivity of the sulfonyl halide: The activated molecule may react with multiple different amino acid residues, leading to a heterogeneous product.If site-specificity is critical, consider alternative conjugation strategies. For sulfonyl fluoride-based conjugation, the reactivity can sometimes be directed towards a specific lysine residue within a binding pocket.[2][6]

Strategy 2: Conjugation via Aromatic Amine Diazotization

This strategy utilizes the aromatic amine of 3-amino-N-methylbenzenesulfonamide to form a diazonium salt, a reactive electrophile that can undergo an azo coupling reaction with electron-rich aromatic amino acid side chains, primarily tyrosine.[7][8]

Workflow Overview: Aromatic Amine Diazotization Pathway

cluster_0 Step 1: Diazonium Salt Formation cluster_1 Step 2: Azo Coupling Reaction cluster_2 Step 3: Purification & Analysis Start 3-amino-N-methyl- benzenesulfonamide HCl Diazotization Diazotization (NaNO₂, HCl, 0-4°C) Start->Diazotization Diazonium_Salt 3-(N-methylsulfamoyl) benzenediazonium chloride Diazotization->Diazonium_Salt Coupling Azo Coupling (pH 9-10) Diazonium_Salt->Coupling Protein Target Protein (with accessible Tyr residues) Protein->Coupling Conjugate Protein Conjugate Coupling->Conjugate Purification Purification (e.g., SEC, Dialysis) Conjugate->Purification Analysis Characterization (e.g., Mass Spec, UV-Vis) Purification->Analysis

Caption: Workflow for protein conjugation via aromatic amine diazotization.

Frequently Asked Questions (FAQs): Aromatic Amine Diazotization

Q1: How is the diazonium salt formed?

A1: The diazonium salt is formed by reacting the primary aromatic amine with nitrous acid (HNO₂) at low temperatures (0-4°C).[7] Nitrous acid is unstable and is typically generated in situ by mixing sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl).

Q2: Why is the reaction performed at low temperatures?

A2: Aryl diazonium salts are generally unstable and can decompose, especially at elevated temperatures. Performing the reaction at 0-4°C minimizes decomposition and side reactions, ensuring a sufficient concentration of the reactive diazonium salt for the subsequent coupling step.

Q3: Which amino acids does the diazonium salt react with?

A3: The primary target for azo coupling on proteins is the phenolic side chain of tyrosine.[7][8] The reaction is an electrophilic aromatic substitution. Other residues such as histidine, lysine, and tryptophan can also potentially react, but the reaction with tyrosine is generally the most efficient under the recommended pH conditions.

Q4: What is the optimal pH for the azo coupling reaction?

A4: The azo coupling reaction with tyrosine is most efficient at a pH of 9-10. At this pH, the phenolic hydroxyl group of tyrosine is deprotonated to the more reactive phenoxide ion, which readily attacks the diazonium salt.[9]

Q5: How can I monitor the success of the conjugation?

A5: The formation of the azo bond results in a colored product that typically absorbs light in the visible range (around 350-450 nm).[10] You can monitor the reaction by measuring the absorbance of the solution in this range. Further characterization can be done using mass spectrometry to determine the degree of labeling and SDS-PAGE to observe the increase in molecular weight.

Troubleshooting Guide: Aromatic Amine Diazotization
Issue Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Decomposition of the diazonium salt: The diazonium salt is unstable and may have decomposed before it could react with the protein.Prepare the diazonium salt fresh and use it immediately. Maintain a low temperature (0-4°C) throughout the diazotization and coupling steps. A study has shown that diazonium salts can remain reactive for up to 10 minutes at pH 7.[11]
Suboptimal pH for azo coupling: The pH of the reaction mixture may be too low for efficient coupling with tyrosine.Ensure the pH of the protein solution is adjusted to 9-10 before adding the cold diazonium salt solution. Use a non-nucleophilic buffer like borate.
Inaccessible tyrosine residues: The tyrosine residues on your protein may be buried within the protein structure and not accessible for reaction.Check the predicted or known structure of your protein for surface-exposed tyrosine residues. If no tyrosine residues are accessible, this conjugation strategy may not be suitable for your protein.
Protein Precipitation High local concentration of reagents: Adding the diazonium salt solution too quickly can lead to localized high concentrations and protein precipitation.Add the cold diazonium salt solution to the protein solution dropwise with gentle stirring.
Protein instability at high pH: The protein may not be stable at the optimal pH of 9-10 for azo coupling.Perform a stability study of your protein at pH 9-10. If the protein is unstable, you may need to perform the reaction at a lower pH, which will likely result in a lower reaction rate and yield.
Formation of a dark precipitate: This can sometimes occur during diazonium salt reactions.[12]Ensure all solutions are well-chilled and that the diazonium salt solution is added slowly to the protein solution.
Non-specific Labeling Reaction with other amino acid residues: While tyrosine is the primary target, some reaction may occur with other residues like histidine or lysine, especially if they are highly accessible and in a reactive microenvironment.To minimize side reactions, it is important to carefully control the pH and the stoichiometry of the reactants. High acidity during diazotization can help suppress side reactions like azo coupling between the small molecules themselves.[13]

General Protocols and Methodologies

Protocol 1: Activation of 3-amino-N-methylbenzenesulfonamide and Protein Conjugation

Materials:

  • 3-amino-N-methylbenzenesulfonamide hydrochloride

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Thionyl chloride (SOCl₂)

  • Anhydrous, inert organic solvent (e.g., dichloromethane)

  • Target protein in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.5-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography column, dialysis tubing)

Procedure:

Part A: Activation of 3-amino-N-methylbenzenesulfonamide (Perform in a fume hood with appropriate personal protective equipment)

  • Diazotization: Dissolve 3-amino-N-methylbenzenesulfonamide hydrochloride in cold aqueous HCl. While maintaining the temperature at 0-4°C with an ice bath, add a solution of sodium nitrite in water dropwise. Stir for 30-60 minutes at this temperature.

  • Chlorosulfonation: To the cold diazonium salt solution, add thionyl chloride (this step may require specific catalysts and conditions as outlined in relevant organic chemistry literature).[3] The reaction progress should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS) to determine the endpoint.

  • Work-up: Once the reaction is complete, the activated 3-(chlorosulfonyl)-N-methylbenzenediazonium derivative can be extracted into an organic solvent, dried, and the solvent removed under reduced pressure. The resulting activated compound should be used immediately.

Part B: Protein Conjugation

  • Protein Preparation: Ensure your protein is in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines.

  • Reagent Preparation: Dissolve the freshly prepared activated small molecule in a minimal amount of a compatible organic solvent (e.g., DMSO).

  • Conjugation: While gently stirring the protein solution at room temperature or 4°C, add the desired molar excess of the activated small molecule solution.

  • Reaction: Allow the reaction to proceed for 1-4 hours.

  • Quenching: Add a quenching solution to stop the reaction.

  • Purification: Remove the excess small molecule and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Protein Conjugation via Diazonium Salt Formation and Azo Coupling

Materials:

  • 3-amino-N-methylbenzenesulfonamide hydrochloride

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Target protein in a suitable buffer (e.g., 100 mM sodium borate, pH 9.0)

  • Purification system (e.g., size-exclusion chromatography column, dialysis tubing)

Procedure:

  • Diazonium Salt Preparation: In a separate vessel, dissolve 3-amino-N-methylbenzenesulfonamide hydrochloride in cold aqueous HCl. While maintaining the temperature at 0-4°C with an ice bath, add a solution of sodium nitrite in water dropwise. Stir for 30-60 minutes at this temperature. Keep the resulting diazonium salt solution on ice.

  • Protein Preparation: Prepare your protein solution (1-10 mg/mL) in a cold (0-4°C) buffer at pH 9.0.

  • Azo Coupling: While gently stirring the cold protein solution, slowly add the freshly prepared, cold diazonium salt solution.

  • Reaction: Allow the reaction to proceed for 1-2 hours at 0-4°C. Monitor the reaction by observing the color change and/or by taking aliquots for UV-Vis analysis.

  • Purification: Once the reaction is complete, purify the protein conjugate using size-exclusion chromatography or dialysis to remove unreacted small molecules and salts.

Data Presentation: Optimizing Reaction Conditions

The optimal conditions for your conjugation reaction will depend on your specific protein and the desired degree of labeling. It is recommended to perform a series of small-scale optimization reactions.

Table 1: Recommended Starting Conditions for Optimization

ParameterStrategy 1 (Sulfonyl Halide)Strategy 2 (Diazonium Salt)
pH 7.5 - 9.09.0 - 10.0
Temperature 4°C or Room Temperature0 - 4°C
Molar Ratio (Molecule:Protein) 10:1 to 100:110:1 to 100:1
Reaction Time 1 - 4 hours1 - 2 hours
Buffer Phosphate, BorateBorate

References

  • An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome. PubMed Central.
  • Reactions of Diazonium Salts. Chemistry LibreTexts.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Conceptual Developments of Aryldiazonium Salts as Modifiers for Gold Colloids and Surfaces.
  • Sulfonamide synthesis by alkylation or aryl
  • Bioconjugation Optimiz
  • Preparation method of substituted benzene sulfonyl chloride.
  • 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. Sigma-Aldrich.
  • Protein modification via mild photochemical isomerization of triazenes to release aryl diazonium ions. PubMed Central.
  • Protein precipit
  • Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. PubMed Central.
  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. Synquest Labs.
  • Bioconjugation Chemistry: Challenges and Solutions. kbDNA.
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Arom
  • Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues.
  • What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Chemistry Stack Exchange.
  • Aryl diazonium intermediates enable mild DNA-compatible C–C bond formation for medicinally relevant combinatorial library synthesis. PubMed Central.
  • How to synthesize Benzene Sulfonyl Chloride
  • Mechanisms of precipitate formation during the purification of an Fc-fusion protein.
  • Protein Precipitation for the Purification of Therapeutic Proteins. UCL Discovery.
  • Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry.
  • Amine-Selective Bioconjugation Using Arene Diazonium Salts. ETH Zurich.
  • (A) Conversion of sulfonate to sulfonylchloride with thionylchloride at...
  • Troubleshooting Guides.
  • Mechanism of the diazo‐coupling reaction.
  • How to improve stoechiometry in bioconjugation of small molecules to proteins.
  • One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols. Frontiers in Chemistry.
  • N-alkylation of Sufonamides Using Anion Exchange Resin. Taylor & Francis Online.
  • Protein Precipit
  • Diazotization-Coupling Reaction-Based Determination of Tyrosine in Urine Using Ag Nanocubes by Surface-Enhanced Raman Spectroscopy. MDPI.
  • Modifications of amino acids using arenediazonium salts. RSC Publishing.
  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • N-alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies.
  • Gold-catalysed cross-coupling between aryldiazonium salts and arylboronic acids: probing the usefulness of photoredox conditions.
  • Protein Precipit
  • Chemical Properties of Benzenesulfonyl fluoride (CAS 368-43-4). Cheméo.
  • Sulfanilyl chloride, N-acetyl-. Organic Syntheses.
  • Antibody Conjugation Troubleshooting. Novus Biologicals.
  • Site Selective Azo Coupling for Peptide Cyclization and Affinity Labeling of an SH3 Protein.
  • Lecture 16 Arom
  • Synthesis of sulfonyl chloride substr
  • Safety Data Sheet: 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride. Carl ROTH.
  • Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents.
  • Varying yields of diazonium salt labelling of tyrosine based on the...
  • Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazid
  • (A) A previously reported sulfonyl fluoride probe for covalent lysine...

Sources

Technical Support Center: Troubleshooting Non-Specific Binding of 3-amino-N-methylbenzenesulfonamide hydrochloride in Carbonic Anhydrase Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing 3-amino-N-methylbenzenesulfonamide hydrochloride and other small molecule inhibitors. This guide is designed to provide in-depth troubleshooting strategies for a common yet vexing issue in enzyme inhibition assays: non-specific binding. High background signals, poor data reproducibility, and seemingly inconsistent inhibitor potency can often be traced back to this phenomenon.

This resource will provide you with the foundational knowledge and practical protocols to diagnose, understand, and mitigate non-specific binding, ensuring the integrity and accuracy of your experimental results. We will focus on the context of carbonic anhydrase (CA) inhibition assays, a primary application for sulfonamide-based compounds like 3-amino-N-methylbenzenesulfonamide hydrochloride.

Understanding the Root Cause: The Nature of Non-Specific Binding

Non-specific binding (NSB) refers to the interaction of your test compound with components of the assay system other than its intended target.[1] This can include the walls of the microplate, the enzyme itself outside of the active site, or other proteins and macromolecules present in the assay buffer. These interactions are typically driven by weaker, non-covalent forces such as:

  • Hydrophobic interactions: The compound may adsorb to hydrophobic surfaces of plasticware or regions on the enzyme.

  • Electrostatic interactions: Charged moieties on the compound can interact with oppositely charged surfaces or molecules.[2]

Such off-target binding can artificially lower the apparent concentration of the inhibitor available to bind to the enzyme's active site, leading to an underestimation of its true potency (i.e., an inflated IC₅₀ or Kᵢ value). Conversely, it can also lead to high background signals that obscure the true enzymatic activity.

Below is a conceptual workflow illustrating the impact of non-specific binding on an enzyme inhibition assay and the key intervention points this guide will address.

cluster_prep Assay Preparation cluster_assay Assay Execution cluster_problem Problem: Non-Specific Binding cluster_consequence Consequence cluster_solution Troubleshooting Interventions Compound_Prep 3-amino-N-methyl- benzenesulfonamide HCl Stock Solution Incubation Incubation of Assay Components Compound_Prep->Incubation Assay_Components Enzyme (Carbonic Anhydrase) Substrate (e.g., p-NPA) Buffer, Microplate Assay_Components->Incubation Measurement Signal Detection (e.g., Spectrophotometry) Incubation->Measurement NSB_Events Compound binds to: - Microplate wells - Non-active sites of enzyme - Other buffer components Incubation->NSB_Events Undesired Interaction Bad_Data Inaccurate Results: - High Background - Low Signal-to-Noise - Inconsistent IC50 values NSB_Events->Bad_Data Optimize_Buffer Optimize Buffer: - Adjust pH & Ionic Strength - Add Blocking Agents (BSA) - Include Surfactants (Tween-20) Optimize_Buffer->Incubation Mitigates NSB Pre-treat_Plates Pre-treat Plates: - Blocking Buffers Pre-treat_Plates->Incubation Mitigates NSB Control_Expts Control Experiments: - No-Enzyme Control - No-Inhibitor Control Control_Expts->Measurement Identifies NSB

Caption: Troubleshooting workflow for non-specific binding.

Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with 3-amino-N-methylbenzenesulfonamide hydrochloride and similar inhibitors.

Q1: My IC₅₀ values for 3-amino-N-methylbenzenesulfonamide hydrochloride are inconsistent between experiments. Could non-specific binding be the cause?

A1: Absolutely. High variability in IC₅₀ values is a classic symptom of non-specific binding. If your compound is adsorbing to the surfaces of your assay plates, the effective concentration of the inhibitor in solution will be lower and can vary from well to well, leading to inconsistent results. This is particularly problematic at lower concentrations of the inhibitor where a larger fraction of the compound can be lost to non-specific binding.

Q2: I'm observing a high background signal in my no-enzyme control wells that contain the inhibitor. What does this indicate?

A2: This is a strong indication of non-specific binding. The inhibitor may be interacting with the substrate or the detection system itself, or it could be precipitating out of solution and causing light scattering, leading to a false signal. It is crucial to run a no-enzyme control with each concentration of your inhibitor to identify such effects.

Q3: Can the hydrochloride salt form of my compound influence non-specific binding?

A3: Yes, the salt form can influence the solubility and charge of your compound in solution.[3] While the hydrochloride salt of 3-amino-N-methylbenzenesulfonamide is generally used to improve aqueous solubility, the pH of your assay buffer will determine the ionization state of the amino group.[3] At a pH below the pKa of the amino group, the compound will be positively charged, which could lead to electrostatic interactions with negatively charged surfaces or proteins.

Q4: I've heard that some small molecule inhibitors can form aggregates. How does this relate to non-specific binding?

A4: Compound aggregation is a significant contributor to what appears as non-specific inhibition.[4][5][6] At concentrations above a critical aggregation concentration (CAC), your compound can form colloidal aggregates that sequester the enzyme, leading to apparent inhibition that is not due to specific binding at the active site.[4][5][6] This is a form of non-specific interaction that can be mitigated by including a small amount of a non-ionic detergent, such as Tween-20, in your assay buffer.

Troubleshooting Guide: A Systematic Approach to Mitigating Non-Specific Binding

If you suspect non-specific binding is affecting your results, a systematic approach to optimizing your assay conditions is recommended. The following table outlines a series of experimental adjustments and their underlying rationale.

Parameter Recommended Action Rationale
Blocking Agents Add Bovine Serum Albumin (BSA) to the assay buffer at a final concentration of 0.01-0.1%.BSA is a protein that will coat the surfaces of the microplate and can also bind non-specifically to your inhibitor, effectively acting as a "sink" to reduce its non-specific interactions with other assay components.[7]
Surfactants Include a low concentration (0.005-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 in your assay buffer.Non-ionic detergents can help to prevent the aggregation of small molecule inhibitors and reduce hydrophobic interactions with plastic surfaces.[8]
Ionic Strength Increase the salt concentration of your assay buffer (e.g., by increasing NaCl concentration in increments of 50 mM).Higher ionic strength can disrupt non-specific electrostatic interactions between your compound and charged surfaces.
pH Evaluate the effect of small changes in buffer pH (e.g., ± 0.5 pH units) on your assay performance.The charge of both your compound and the enzyme can be influenced by pH. Adjusting the pH may help to minimize electrostatic interactions.
Plate Type Test different types of microplates (e.g., low-binding plates).Some manufacturers offer plates with surfaces that are specifically treated to reduce non-specific binding of proteins and small molecules.

The following diagram illustrates a decision tree for troubleshooting non-specific binding in your carbonic anhydrase inhibition assay.

Caption: Decision tree for troubleshooting non-specific binding.

Experimental Protocols

Here we provide detailed protocols for a standard carbonic anhydrase (CA) inhibition assay and for a systematic approach to optimizing your assay buffer to reduce non-specific binding.

Protocol 1: Baseline Carbonic Anhydrase (CA) Inhibition Assay

This protocol is based on the widely used p-nitrophenyl acetate (p-NPA) substrate method.[9]

Materials:

  • Human Carbonic Anhydrase II (CAII)

  • 3-amino-N-methylbenzenesulfonamide hydrochloride

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer: 20 mM Tris-HCl, pH 7.4

  • 96-well clear flat-bottom microplates

  • Spectrophotometer capable of reading at 405 nm

Procedure:

  • Prepare Reagents:

    • Dissolve CAII in Assay Buffer to a final concentration of 2 nM.

    • Prepare a 10 mM stock solution of 3-amino-N-methylbenzenesulfonamide hydrochloride in DMSO. Perform serial dilutions in Assay Buffer to obtain a range of inhibitor concentrations.

    • Prepare a 10 mM stock solution of p-NPA in acetonitrile. Dilute in Assay Buffer to a working concentration of 2 mM.

  • Assay Setup:

    • In a 96-well plate, add 10 µL of each inhibitor dilution to the appropriate wells. For control wells, add 10 µL of Assay Buffer (with the same percentage of DMSO as the inhibitor wells).

    • Add 80 µL of the 2 nM CAII solution to all wells except the no-enzyme control wells. To the no-enzyme control wells, add 80 µL of Assay Buffer.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction and Measure:

    • Initiate the enzymatic reaction by adding 10 µL of the 2 mM p-NPA solution to all wells.

    • Immediately place the plate in a spectrophotometer and measure the absorbance at 405 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_no_inhibitor)).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Systematic Optimization of Assay Buffer for Reduced Non-Specific Binding

This protocol outlines a method to test the effect of different buffer additives on non-specific binding.

Procedure:

  • Prepare a Matrix of Assay Buffers: Prepare four variations of the Assay Buffer (20 mM Tris-HCl, pH 7.4):

    • Buffer A: No additives (control)

    • Buffer B: 0.1% (w/v) BSA

    • Buffer C: 0.01% (v/v) Tween-20

    • Buffer D: 0.1% (w/v) BSA and 0.01% (v/v) Tween-20

  • Perform the CA Inhibition Assay in Each Buffer:

    • Repeat the assay described in Protocol 1 using each of the four buffer variations for all dilutions and reagent preparations.

  • Evaluate the Results:

    • No-Enzyme Controls: Compare the background signal in the no-enzyme control wells across the four buffer conditions. The buffer that yields the lowest background is preferable.

    • IC₅₀ Values: Compare the IC₅₀ values obtained for 3-amino-N-methylbenzenesulfonamide hydrochloride in each buffer. A lower IC₅₀ value in the presence of additives often indicates that non-specific binding was masking the true potency of the inhibitor in the control buffer.

    • Data Quality: Assess the reproducibility of the data and the quality of the dose-response curve fit for each buffer condition.

By systematically evaluating these buffer components, you can identify an optimized assay condition that minimizes non-specific binding and provides more accurate and reproducible data for your small molecule inhibitors.

References

  • Armstrong, J. M., Myers, D. V., Verpoorte, J. A., & Edsall, J. T. (1966). Purification and properties of human erythrocyte carbonic anhydrases. Journal of Biological Chemistry, 241(21), 5137-5149.
  • A-V, R., & Ch, S. (2017). Assay Interference by Aggregation. In Assay Guidance Manual.
  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
  • Feng, B. Y., Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.
  • McGovern, S. L., Helfand, B. T., Feng, B., & Shoichet, B. K. (2003). A specific mechanism of nonspecific inhibition. Journal of Medicinal Chemistry, 46(20), 4265-4272.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Nicoya Lifesciences. (2020). 4 Ways To Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • ResearchGate. (n.d.). Which detergent interferes with enzymatic activity the least? Retrieved from [Link]

  • Reddit. (n.d.). Effect of NaCl and BSA for reducing non-specific binding in diluted human serum. Retrieved from [Link]

Sources

Navigating the Challenges of 3-Amino-N-Methylbenzenesulfonamide Hydrochloride Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-amino-N-methylbenzenesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges related to the solubility of this compound in common biological buffers. Our goal is to empower you with the scientific rationale behind various formulation strategies, enabling you to optimize your experimental outcomes.

Understanding the Molecule: Key Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of 3-amino-N-methylbenzenesulfonamide hydrochloride that govern its solubility. This molecule possesses two ionizable groups: a primary aromatic amine and a sulfonamide.

  • Aromatic Amine Group: This group is basic and will be protonated at acidic to neutral pH. The estimated pKa for this group is around 3-4, similar to other 3-substituted anilines.

  • Sulfonamide Group: This group is weakly acidic. The pKa for N-methylbenzenesulfonamide has been predicted to be approximately 11.43[1]. The presence of the amino group in the meta position is expected to have a minor effect on this value.

The hydrochloride salt form is intended to improve aqueous solubility by ensuring the basic amino group is protonated. However, challenges can still arise when preparing solutions in buffered systems.

PropertyEstimated ValueRationale/Reference
Molecular Weight 222.7 g/mol
pKa (Aromatic Amine) ~ 3-4Based on aniline and substituted aniline derivatives.
pKa (Sulfonamide) ~ 11.4Based on the predicted pKa of N-methylbenzenesulfonamide[1].
Intrinsic Solubility (Free Base) ~ 8 g/L (46.4 mM)Based on the solubility of the close structural analog, 3-aminobenzenesulfonamide[2].

Frequently Asked Questions (FAQs)

Q1: I'm seeing precipitation when I dissolve 3-amino-N-methylbenzenesulfonamide hydrochloride in my phosphate-buffered saline (PBS) at pH 7.4. What is happening?

A1: This is a common issue that often arises from the interplay between the compound's pKa, the buffer's pH, and the intrinsic solubility of the free base form.

  • The "Why": Your compound is a hydrochloride salt of a weak base (the aromatic amine). In the solid state, the amine is protonated, rendering it highly water-soluble. However, when you dissolve it in a buffer with a pH of 7.4, which is significantly higher than the estimated pKa of the amino group (~3-4), the protonated amine will deprotonate to form the neutral, less soluble free base. If the concentration of this free base exceeds its intrinsic solubility, it will precipitate out of solution. Sulfonamides, in general, exhibit increased solubility with a rise in pH, but this is primarily due to the deprotonation of the sulfonamide group at a much higher pH[3].

Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues

This section provides a systematic approach to resolving solubility challenges with 3-amino-N-methylbenzenesulfonamide hydrochloride.

Issue 1: Immediate Precipitation in Neutral Buffers (e.g., PBS, TBS, HEPES at pH 7.4)

This is the most frequently encountered problem. The primary cause is the conversion of the soluble hydrochloride salt to the less soluble free base.

Caption: Troubleshooting workflow for precipitation in neutral buffers.

Option 1: pH Adjustment

  • Causality: By lowering the pH of the buffer to at least one to two pH units below the pKa of the aromatic amine (i.e., pH < 2-3), you can maintain the compound in its protonated, more soluble form.

  • Step-by-Step Protocol:

    • Prepare your desired buffer (e.g., phosphate buffer) without the final pH adjustment.

    • Dissolve the 3-amino-N-methylbenzenesulfonamide hydrochloride in this unadjusted buffer.

    • Slowly add a dilute acid (e.g., 0.1 M HCl) to the solution while stirring until the compound is fully dissolved.

    • Carefully adjust the pH back up to the desired final pH (e.g., 7.4) with a dilute base (e.g., 0.1 M NaOH). Crucially, observe for any signs of precipitation during this step. If precipitation occurs, the desired concentration is not achievable at that pH.

Option 2: Co-solvent Addition

  • Causality: Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.

  • Step-by-Step Protocol:

    • Prepare your biological buffer at the desired pH.

    • In a separate vial, create a slurry of the 3-amino-N-methylbenzenesulfonamide hydrochloride in a small volume of the buffer.

    • While stirring, add a co-solvent such as DMSO, ethanol, or polyethylene glycol 400 (PEG 400) dropwise until the compound dissolves.

    • Important Consideration: Ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., <1% DMSO for most cell-based assays).

Co-solventTypical Starting ConcentrationConsiderations
DMSO 0.1 - 1% (v/v)Can have biological effects at higher concentrations.
Ethanol 1 - 5% (v/v)Can cause protein precipitation at higher concentrations.
PEG 400 5 - 20% (v/v)Generally well-tolerated but can increase solution viscosity.

Option 3: Stock Solution in an Organic Solvent

  • Causality: Preparing a concentrated stock solution in a pure organic solvent where the compound is highly soluble allows for subsequent dilution into the aqueous buffer, often preventing precipitation.

  • Step-by-Step Protocol:

    • Prepare a high-concentration stock solution of 3-amino-N-methylbenzenesulfonamide hydrochloride in 100% DMSO or ethanol (e.g., 100 mM).

    • Vortex or sonicate until fully dissolved.

    • Add the stock solution dropwise to your pre-warmed biological buffer while vigorously stirring. This rapid mixing helps to avoid localized high concentrations that can lead to precipitation.

    • The final concentration of the organic solvent should be kept to a minimum and be consistent across all experimental conditions.

Issue 2: Precipitation Over Time or Upon Temperature Change

Sometimes, a solution that is initially clear may develop precipitates after storage or upon a change in temperature (e.g., moving from room temperature to 4°C).

Sources

Technical Support Center: Synthesis of 3-Amino-N-methylbenzenesulfonamide Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the synthesis of 3-amino-N-methylbenzenesulfonamide hydrochloride and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the success of your experiments.

Part 1: Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield or No Product Formation During Sulfonylation

Question: "I am reacting 3-nitroaniline with chlorosulfonic acid to produce 3-nitrobenzenesulfonyl chloride, but I am observing very low yields. What could be the cause?"

Answer: This is a common issue often related to reagent purity, reaction conditions, and work-up procedures. Let's break down the potential causes and solutions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Moisture Contamination Chlorosulfonic acid (ClSO₃H) is extremely reactive with water, hydrolyzing to sulfuric acid and HCl. This reduces the amount of active reagent available for the desired sulfonylation.Ensure all glassware is oven-dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of chlorosulfonic acid or one that has been properly stored.
Incorrect Reagent Stoichiometry An insufficient excess of chlorosulfonic acid may lead to incomplete conversion of the starting material.A common protocol involves using a significant excess of chlorosulfonic acid, often acting as both reagent and solvent. A molar ratio of at least 4:1 (ClSO₃H : 3-nitroaniline) is recommended.
Suboptimal Reaction Temperature The reaction is typically exothermic. If the temperature is too low, the reaction rate will be slow. If it is too high, it can lead to side product formation and degradation.The reaction should be initiated at a low temperature (0-5 °C) by slowly adding the 3-nitroaniline to the chlorosulfonic acid. After the addition is complete, the reaction mixture should be allowed to warm to room temperature and then gently heated (e.g., 60-70 °C) to drive the reaction to completion.
Inefficient Quenching/Work-up The work-up step, which involves quenching the reaction mixture with ice, is critical. Improper quenching can lead to hydrolysis of the desired sulfonyl chloride product back to the sulfonic acid, which is water-soluble and will be lost.The reaction mixture should be poured slowly and carefully onto a large amount of crushed ice with vigorous stirring. This ensures that the temperature remains low, minimizing hydrolysis of the product. The precipitated 3-nitrobenzenesulfonyl chloride should be filtered quickly and washed with cold water.

Experimental Workflow: Sulfonylation of 3-Nitroaniline

start Start: Oven-dried glassware under N2 atmosphere reagent1 Add 3-nitroaniline portion-wise to excess Chlorosulfonic Acid start->reagent1 temp_control Maintain temperature at 0-5 °C during addition reagent1->temp_control reaction Heat reaction mixture to 60-70 °C for 1-2 hours temp_control->reaction quench Pour mixture onto crushed ice with vigorous stirring reaction->quench filter Filter the precipitate (3-nitrobenzenesulfonyl chloride) quench->filter wash Wash with ice-cold water filter->wash dry Dry the product under vacuum wash->dry end End: Isolated 3-nitrobenzenesulfonyl chloride dry->end

Caption: Workflow for the synthesis of 3-nitrobenzenesulfonyl chloride.

Issue 2: Formation of Dimer Impurities During Amidation

Question: "During the reaction of my sulfonyl chloride with methylamine, I am observing a significant amount of a higher molecular weight impurity. How can I avoid this?"

Answer: The formation of a dimer, likely a disulfonamide, is a known side reaction. This typically occurs when a primary amine reacts with the sulfonyl chloride, and the resulting sulfonamide's nitrogen is deprotonated and reacts with another molecule of the sulfonyl chloride.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Excess Sulfonyl Chloride If the sulfonyl chloride is present in excess relative to the methylamine, it increases the probability of the newly formed sulfonamide reacting with a second molecule of the sulfonyl chloride.Use a slight excess of the methylamine solution. This ensures that the sulfonyl chloride is the limiting reagent and is consumed quickly in the desired reaction.
High Reaction Concentration High concentrations can favor bimolecular side reactions, such as dimer formation.Perform the reaction in a suitable solvent (e.g., THF, dichloromethane) at a moderate concentration. This keeps the reacting species separated and reduces the likelihood of side reactions.
Slow Addition of Reagents Adding the methylamine solution too slowly to the sulfonyl chloride can create localized areas of high sulfonyl chloride concentration, promoting dimer formation.Add the sulfonyl chloride solution dropwise to the cooled, stirred solution of methylamine. This ensures that the methylamine is always in excess at the point of reaction.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best method for the reduction of the nitro group in 3-nitro-N-methylbenzenesulfonamide?

A1: The choice of reducing agent is critical for achieving a high yield and purity of 3-amino-N-methylbenzenesulfonamide.

  • Catalytic Hydrogenation: This is often the preferred method as it is clean and high-yielding. Common catalysts include Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C). The reaction is typically run in a solvent like ethanol or methanol under a hydrogen atmosphere (from a balloon or a Parr hydrogenator). The main advantage is the simple work-up, which involves filtering off the catalyst.

  • Metal/Acid Reduction: A common alternative is the use of a metal, such as tin (Sn) or iron (Fe), in the presence of an acid, like hydrochloric acid (HCl). This method is robust and effective but can be more challenging to work-up, as it requires removal of metal salts.

  • Sodium Dithionite (Na₂S₂O₄): This reagent can also be used for the reduction of aromatic nitro groups. It is often used in aqueous or mixed aqueous/organic solvent systems.

Recommendation: For laboratory-scale synthesis where high purity is desired, catalytic hydrogenation is generally the superior choice.

Q2: How do I ensure the successful formation and isolation of the hydrochloride salt?

A2: The formation of the hydrochloride salt is a crucial final step to improve the stability and handling of the final compound.

  • Solvent Selection: Dissolve the free base (3-amino-N-methylbenzenesulfonamide) in a suitable solvent in which the hydrochloride salt is insoluble. Common choices include isopropanol, ethanol, or diethyl ether.

  • Acid Addition: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol, or ethereal HCl) to the stirred solution of the free base. You should observe the precipitation of the hydrochloride salt.

  • Stoichiometry: It is important to control the stoichiometry. Adding a large excess of HCl can sometimes lead to the formation of hydrates or other impurities. A slight excess (e.g., 1.1 equivalents) is usually sufficient.

  • Isolation: After the addition is complete, continue stirring for a period (e.g., 30 minutes) to ensure complete precipitation. The salt can then be collected by filtration, washed with a small amount of the solvent, and dried under vacuum.

Logical Relationship: Synthesis to Final Product

A 3-Nitroaniline B 3-Nitrobenzenesulfonyl chloride A->B  Sulfonylation  (ClSO3H) C 3-Nitro-N-methylbenzenesulfonamide B->C  Amidation  (CH3NH2) D 3-Amino-N-methylbenzenesulfonamide (Free Base) C->D  Reduction  (e.g., H2, Pd/C) E 3-Amino-N-methylbenzenesulfonamide HCl D->E  Salt Formation  (HCl)

Caption: Overall synthetic pathway.

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-N-methylbenzenesulfonamide
  • Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Carefully charge the flask with chlorosulfonic acid (4.0 eq). Cool the flask to 0 °C in an ice-water bath.

  • Reaction: Slowly add 3-nitroaniline (1.0 eq) in small portions over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture in an oil bath at 65 °C for 1.5 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly and carefully onto 200 g of crushed ice with vigorous stirring.

  • Isolation: Filter the resulting solid precipitate (3-nitrobenzenesulfonyl chloride) and wash it with cold water.

  • Amidation: Without extensive drying, transfer the crude sulfonyl chloride to a beaker containing a solution of methylamine (40% in water, 2.0 eq) in tetrahydrofuran (THF) at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Purification: Remove the THF under reduced pressure. The remaining aqueous layer will contain the precipitated product. Filter the solid, wash with water, and dry under vacuum to yield 3-nitro-N-methylbenzenesulfonamide.

Protocol 2: Reduction and Salt Formation
  • Setup: To a solution of 3-nitro-N-methylbenzenesulfonamide (1.0 eq) in methanol, add 10% Pd/C (5 mol %).

  • Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask. Evacuate and backfill the flask with hydrogen three times.

  • Reaction: Stir the mixture vigorously under the hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC.

  • Filtration: Once the reaction is complete (typically 4-6 hours), carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-N-methylbenzenesulfonamide as an oil or solid.

  • Salt Formation: Dissolve the crude product in a minimal amount of isopropanol. Slowly add a 2M solution of HCl in isopropanol (1.1 eq) with stirring.

  • Isolation: The hydrochloride salt will precipitate. Stir for 30 minutes, then collect the solid by filtration. Wash the solid with a small amount of cold isopropanol and dry under vacuum.

References

  • Title: Synthesis of Novel Sulfonamide Derivatives and Their Evaluation as Potential Anticancer Agents. Source: Molecules (Journal) URL: [Link]

  • Title: A Practical and Scalable Synthesis of the CGRP Receptor Antagonist Telcagepant. Source: Organic Process Research & Development (Journal) URL: [Link]

  • Title: An Efficient and General Method for the Reduction of Aryl Nitro Groups: Synthesis of o-, m-, and p-Substituted Anilines. Source: Synthetic Communications (Journal) URL: [Link]

minimizing side reactions of 3-amino-N-methylbenzenesulfonamide hydrochloride with proteins

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-N-methylbenzenesulfonamide Hydrochloride

A Guide to Minimizing Side Reactions in Protein Conjugation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of 3-amino-N-methylbenzenesulfonamide hydrochloride in protein modification experiments. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, empowering you to minimize side reactions and achieve robust, reproducible results.

The primary reactive group on 3-amino-N-methylbenzenesulfonamide hydrochloride is its aromatic primary amine (-NH₂). The most common and controlled method for covalently linking this amine to a protein is by targeting the protein's carboxyl groups (-COOH) on aspartate (Asp) or glutamate (Glu) residues using carbodiimide chemistry. This guide will focus on troubleshooting the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) mediated coupling reaction.

Frequently Asked Questions (FAQs)

Q1: My conjugation efficiency is very low or fails completely. What is the primary cause?

Answer: Low or no conjugation efficiency almost always traces back to suboptimal pH management during the two critical stages of the reaction. EDC/NHS chemistry is a two-step process, and each step has a different optimal pH.

  • Step 1: Carboxyl Activation: EDC activates the protein's carboxyl groups most efficiently under acidic conditions, typically pH 4.5–6.0 .[1][2][3] In this pH range, the carboxyl groups are available for activation, and the EDC reagent is protonated and reactive.

  • Step 2: Amine Coupling: The activated carboxyl group (now a stable NHS-ester) reacts with the primary amine of your sulfonamide. This reaction is most efficient at pH 7.2–8.0 .[1] At this pH, the primary amine is deprotonated and sufficiently nucleophilic to attack the NHS-ester.

A common mistake is attempting the entire reaction at a single, intermediate pH, which compromises both steps. The key is to perform a sequential pH adjustment.

Troubleshooting Workflow for Low Efficiency:

  • Buffer Selection: Ensure you are using non-amine and non-carboxylate buffers. MES buffer is ideal for the activation step, while phosphate-buffered saline (PBS) is suitable for the coupling step.[2] Buffers like Tris or glycine contain amines and will quench the reaction.

  • Two-Step pH Protocol:

    • Dissolve your protein in MES buffer at pH 5.0–6.0.

    • Add EDC and Sulfo-NHS and allow the activation reaction to proceed for 15 minutes at room temperature.[1]

    • Raise the pH of the reaction mixture to 7.2–7.5 by adding a concentrated, non-amine buffer like phosphate buffer.

    • Immediately add your dissolved 3-amino-N-methylbenzenesulfonamide hydrochloride to the reaction.

  • Reagent Integrity: EDC is moisture-sensitive and hydrolyzes over time. Always use fresh, high-quality EDC and equilibrate the vial to room temperature before opening to prevent moisture condensation.[1]

Q2: I'm observing significant protein precipitation or aggregation during the experiment. How can I prevent this?

Answer: Protein precipitation is a sign of instability, which can be induced by several factors in a conjugation reaction.

Causality & Solutions:

  • Hydrophobicity: Your sulfonamide compound may have limited aqueous solubility. Adding a high concentration of it can lead to co-precipitation with the protein.

    • Solution: Dissolve the sulfonamide in a minimal amount of a water-miscible organic co-solvent like DMSO or DMF before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low (typically <5%) to avoid denaturing the protein.

  • Excessive Crosslinking: If EDC is used in large excess without the stabilizing effect of NHS, it can lead to uncontrolled, zero-length crosslinking between protein molecules (intermolecular crosslinking), forming large aggregates.[1]

    • Solution: Always include NHS or its water-soluble version, Sulfo-NHS. This converts the highly reactive O-acylisourea intermediate into a more stable NHS-ester, providing better control over the reaction.[2][4] Reduce the amount of EDC if precipitation persists.[1]

  • pH Stress: Exposing the protein to a pH far from its isoelectric point (pI) or its optimal stability range can cause unfolding and aggregation.

    • Solution: While the reaction requires pH shifts, try to perform them rapidly and minimize the time the protein spends at a potentially destabilizing pH. If your protein is known to be unstable at acidic pH, perform the activation at the higher end of the recommended range (e.g., pH 6.0) and for the shortest effective time.

Q3: My analysis shows non-specific modifications or a heterogeneous product. How do I improve reaction specificity?

Answer: This is the most critical challenge and arises from side reactions with other nucleophilic amino acid residues on the protein. While the primary target is the carboxyl group, EDC can inadvertently activate side reactions with tyrosine, cysteine, and serine residues, especially if the primary amine nucleophile (your sulfonamide) is not available in sufficient concentration or if the NHS-ester intermediate has a long lifetime.

Core Strategy: The Two-Step Protocol with Quenching The most robust method to ensure specificity is a two-step protocol that involves activating the protein, removing excess activation reagents, and then adding the amine-containing molecule.[1][5]

Two_Step_Protocol

Detailed Protocol 1: High-Specificity Two-Step Conjugation

  • Protein Preparation: Dissolve the protein containing carboxyl groups in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Activation: Add EDC (to a final concentration of ~2 mM) and Sulfo-NHS (~5 mM).[1] Incubate for 15 minutes at room temperature.

  • Removal of Excess Reagents: Immediately purify the activated protein from excess EDC and Sulfo-NHS using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with Coupling Buffer (e.g., PBS, pH 7.2).[1] This step is critical as it prevents EDC from being present during the coupling step, thereby minimizing side reactions.

  • Coupling: Add the purified, activated protein to your 3-amino-N-methylbenzenesulfonamide hydrochloride solution (prepared in Coupling Buffer). Allow the reaction to proceed for 2 hours at room temperature.

  • Quenching: Stop the reaction by adding a quenching reagent. (See Q4 for details).

Q4: How should I properly quench the reaction and purify the final conjugate?

Answer: Quenching is essential to stop the reaction and deactivate any remaining reactive groups, preventing further modification or side reactions over time. The choice of quenching reagent depends on what you need to deactivate.

Reagent to QuenchQuenching AgentFinal ConcentrationMechanism & Notes
Excess EDC (if not removed by desalting)2-Mercaptoethanol20 mMThe thiol group reacts with EDC, inactivating it. Use only if a desalting step is not performed between activation and coupling.[1]
Unreacted NHS-esters (on the protein surface)Tris, Glycine, or Ethanolamine20-50 mMThese small primary amine-containing molecules react with and cap any remaining NHS-esters, preventing them from hydrolyzing or reacting further.[1][5]
Unreacted NHS-esters (alternative)Hydroxylamine10 mMHydrolyzes the NHS-ester to a hydroxamate. This is a good option if you want to avoid introducing other primary amines that might interfere with downstream assays.[1]

Purification Protocol: After quenching, the final purification step aims to remove the unreacted sulfonamide, quenching reagents, and reaction byproducts (like N-substituted urea).

  • Size Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method. Use a desalting column or a larger SEC column appropriate for your protein's size. This efficiently separates the large protein conjugate from small molecule contaminants.

  • Dialysis / Tangential Flow Filtration (TFF): For larger volumes, dialysis or TFF against your final storage buffer is highly effective for removing small molecules.

Q5: What are the best analytical methods to confirm successful conjugation and check for side products?

Answer: A multi-pronged analytical approach is necessary to fully characterize your conjugate. Relying on a single method is insufficient.

  • UV-Vis Spectroscopy: A simple first check. If your sulfonamide has a unique absorbance peak, you can compare the spectra of the starting protein and the final conjugate to confirm its presence. However, this method cannot determine the distribution of conjugated species.[6]

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful tool for assessing conjugation. The addition of the relatively hydrophobic sulfonamide molecule will typically cause the protein conjugate to have a longer retention time on a reverse-phase column compared to the unmodified protein.[7][8] This can also help resolve species with different numbers of conjugated molecules (drug-to-protein ratio).

  • Mass Spectrometry (MS): This is the definitive method.

    • Intact Mass Analysis (e.g., ESI-QTOF): Electrospray ionization mass spectrometry can determine the exact mass of the conjugate.[6][7] You can identify the unmodified protein and see new peaks corresponding to the protein plus one, two, three, or more sulfonamide molecules. This provides the distribution of species and confirms the covalent nature of the bond.

    • Peptide Mapping (LC-MS/MS): For high-resolution analysis, the conjugate is digested with a protease (like trypsin), and the resulting peptides are analyzed by LC-MS/MS.[8] This can pinpoint the exact amino acid residues (Asp or Glu) that have been modified, confirming site-specificity and identifying any unintended modifications on other residues.[8]

Side_Reactions

References

  • Trout, B. L. (n.d.). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. MDPI. [Link]

  • University of Siena. (2022-04-27). New reactions and substrates for orthogonal bioconjugation. Usiena air. [Link]

  • Bangslabs. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]

  • Bio-Synthesis Inc. (2022-04-13). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. [Link]

  • Various Authors. (2019-06-07). Analysis and characterization of protein-drug conjugates? ResearchGate. [Link]

  • Various Authors. (n.d.). Sulfonation, sulfonamide activated acyl transfer and conjugate... ResearchGate. [Link]

  • Chemistry LibreTexts. (2023-01-22). Introduction to Bioconjugation. [Link]

  • ACS Publications. (2013). pH Optimization of Amidation via Carbodiimides. Industrial & Engineering Chemistry Research. [Link]

  • PubMed Central. (n.d.). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. [Link]

  • ResearchGate. (2025-08-05). pH Optimization of Amidation via Carbodiimides. [Link]

  • Creative Biolabs. (n.d.). Chemical Conjugation. [Link]

  • National Institutes of Health. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates. [Link]

  • JACS Au. (2023-08-25). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. [Link]

  • National Institutes of Health. (2015-02-06). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. [Link]

  • Mabion. (n.d.). Protein Characterization Techniques for Biologics Development. [Link]

  • PMC. (2024-12-02). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. [Link]

  • ACS Publications. (2011-11-30). Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Analytical Chemistry. [Link]

  • PubChem. (n.d.). 3-Amino-n-methyl-4-(methylamino)benzenesulfonamide. [Link]

  • PMC - NIH. (n.d.). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. [Link]

  • ResearchGate. (n.d.). Methods used for sulfonamide-protein conjugation. [Link]

  • PMC - NIH. (2012-11-01). pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4. [Link]

  • PubMed. (2008-01-09). Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents. [Link]

  • Various Authors. (2018-07-20). Current Status of Analytical Techniques for Characterization of Protein Stability. [Link]

  • PMC - NIH. (n.d.). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. [Link]

  • PubChem. (n.d.). 3-amino-N,N-dimethylbenzene-1-sulfonamide. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. [Link]

  • PMC. (n.d.). Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives. [Link]

  • PubChem. (n.d.). Benzenesulfonamide, 3-amino-. [Link]

Sources

strategies to control the stoichiometry of 3-amino-N-methylbenzenesulfonamide hydrochloride labeling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Stoichiometry Control in Labeling Reactions. As Senior Application Scientists, we understand that achieving precise control over your bioconjugation reactions is critical for the success of your research and development. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and validated protocols for managing the labeling stoichiometry of amine-containing molecules like 3-amino-N-methylbenzenesulfonamide hydrochloride.

Understanding the Fundamentals of Stoichiometry Control

Controlling the stoichiometry of a labeling reaction is paramount to ensuring the reproducibility and efficacy of your final conjugate. The "degree of labeling" (DOL), which represents the average number of label molecules conjugated to each target molecule, is a critical parameter.[1][2] An insufficient DOL can lead to a weak signal or reduced efficacy, while excessive labeling can result in loss of biological activity, decreased solubility, or fluorescence quenching.[1][3]

The primary factors that influence the stoichiometry of an amine labeling reaction include the molar ratio of reactants, reaction pH, temperature, and incubation time.[4] This guide will delve into how to manipulate these variables to achieve your desired DOL.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the labeling of molecules with 3-amino-N-methylbenzenesulfonamide hydrochloride and similar amine-reactive reagents.

Question 1: Why is my labeling efficiency consistently low?

Answer: Low labeling efficiency is a common problem that can be attributed to several factors:

  • Suboptimal pH: The reaction between an amine and a reactive ester (e.g., NHS-ester) or a sulfonyl chloride is highly pH-dependent.[5][6] The primary amine group needs to be in its unprotonated, nucleophilic state to react. For most amine labeling reactions, the optimal pH is between 8.3 and 8.5.[5][6] At a lower pH, the amine group is protonated and non-reactive.

  • Presence of Competing Nucleophiles: Your reaction buffer or sample may contain other primary amine-containing molecules, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, which will compete with your target molecule for the labeling reagent.[7][8] It is crucial to use a buffer that does not contain extraneous nucleophiles. We recommend using a sodium bicarbonate or borate buffer.[5][6][9]

  • Hydrolysis of the Labeling Reagent: Amine-reactive reagents, particularly NHS-esters, are susceptible to hydrolysis, especially at high pH.[5][6] This hydrolysis reaction competes with the desired aminolysis reaction. To minimize hydrolysis, it is essential to prepare fresh solutions of the labeling reagent and add it to the reaction mixture immediately.

  • Insufficient Molar Ratio of Labeling Reagent: The stoichiometry of the reaction is directly influenced by the initial molar ratio of the labeling reagent to the target molecule.[3][4] If the molar excess of the label is too low, you will likely observe a low DOL. It is often necessary to perform a titration experiment to determine the optimal molar ratio for your specific application.[4]

Question 2: I am observing a high degree of labeling (over-labeling), which is affecting my protein's function. How can I reduce it?

Answer: Over-labeling can be as detrimental as under-labeling. To reduce the DOL, you should consider the following:

  • Decrease the Molar Ratio of the Labeling Reagent: This is the most direct way to control the extent of labeling.[3] Systematically decrease the molar excess of the 3-amino-N-methylbenzenesulfonamide hydrochloride in your reaction.

  • Reduce the Reaction Time: Shorter incubation times will limit the extent of the reaction. Perform a time-course experiment to find the optimal reaction duration.

  • Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., 4°C instead of room temperature) will slow down the reaction rate and can help to control the DOL.

  • Adjust the pH: While a pH of 8.3-8.5 is optimal for the reaction to proceed, slightly lowering the pH (e.g., to 7.5-8.0) can decrease the reaction rate and help to prevent over-labeling. However, be aware that this may also decrease the overall efficiency.[9]

Question 3: How can I accurately determine the Degree of Labeling (DOL)?

Answer: Accurate determination of the DOL is crucial for quality control and reproducibility.[1] The most common method for determining the DOL of a labeled protein is through UV-Vis spectrophotometry.[2][10] This involves measuring the absorbance of the conjugate at two wavelengths: one corresponding to the maximum absorbance of the protein (typically 280 nm) and the other to the maximum absorbance of the labeling reagent.[10][11]

The following formula can be used to calculate the DOL:

DOL = (A_label / ε_label) / ((A_280 - (A_label * CF)) / ε_protein)

Where:

  • A_label = Absorbance of the conjugate at the λmax of the label

  • ε_label = Molar extinction coefficient of the label at its λmax

  • A_280 = Absorbance of the conjugate at 280 nm

  • CF = Correction factor (A_280 of the free label / A_max of the free label)

  • ε_protein = Molar extinction coefficient of the protein at 280 nm

It is imperative to remove all unbound label before measuring the absorbance, which can be achieved through methods like dialysis or gel filtration.[1][11]

Experimental Protocols

Protocol 1: Optimization of Molar Ratio for Labeling a Protein

This protocol provides a framework for determining the optimal molar ratio of 3-amino-N-methylbenzenesulfonamide hydrochloride to your protein of interest.

  • Prepare the Protein Solution:

    • Dissolve your protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[6]

    • Ensure that any interfering substances, such as Tris or azide, have been removed.[8]

  • Prepare the Labeling Reagent Stock Solution:

    • Dissolve the 3-amino-N-methylbenzenesulfonamide hydrochloride in a suitable organic solvent like DMSO or DMF to a high concentration (e.g., 10 mg/mL).[5][6]

  • Set up a Series of Labeling Reactions:

    • In separate microcentrifuge tubes, aliquot equal amounts of your protein solution.

    • Add varying molar excesses of the labeling reagent to each tube. A good starting range is from a 5-fold to a 40-fold molar excess.[4]

ReactionProtein (nmol)Labeling Reagent (nmol)Molar Ratio (Label:Protein)
110505:1
21010010:1
31020020:1
41040040:1
  • Incubate the Reactions:

    • Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purify the Conjugates:

    • Remove the unreacted labeling reagent from each reaction using a desalting column or dialysis.[9][12]

  • Determine the DOL:

    • Measure the absorbance of each purified conjugate and calculate the DOL using the spectrophotometric method described in the FAQ section.

  • Analyze the Results:

    • Plot the calculated DOL against the molar ratio of the labeling reagent used. This will allow you to select the optimal molar ratio to achieve your target DOL.

Visualizing the Workflow

The following diagram illustrates the key decision points and workflow for optimizing the stoichiometry of your labeling reaction.

Stoichiometry_Control_Workflow cluster_prep Preparation cluster_reaction Reaction Optimization cluster_analysis Analysis & Troubleshooting cluster_outcome Outcome Prep_Protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Vary_Ratio Vary Molar Ratio (e.g., 5x to 40x) Prep_Protein->Vary_Ratio Prep_Label Prepare Fresh Labeling Reagent Stock Solution Prep_Label->Vary_Ratio Incubate Incubate (1-2h @ RT or O/N @ 4°C) Vary_Ratio->Incubate Purify Purify Conjugate (Desalting/Dialysis) Incubate->Purify Measure_DOL Measure DOL (UV-Vis Spec) Purify->Measure_DOL Check_DOL DOL within Target Range? Measure_DOL->Check_DOL Success Optimal Stoichiometry Achieved Check_DOL->Success Yes Adjust Adjust Parameters: - Molar Ratio - pH - Time - Temperature Check_DOL->Adjust No Adjust->Vary_Ratio

Caption: Workflow for optimizing labeling stoichiometry.

This second diagram illustrates the interplay of factors affecting the final degree of labeling.

Factors_Affecting_DOL cluster_inputs Reaction Inputs & Conditions cluster_competing Competing Reactions DOL Degree of Labeling (DOL) Molar_Ratio Molar Ratio (Label:Target) Molar_Ratio->DOL Directly Proportional pH Reaction pH pH->DOL Optimal at 8.3-8.5 Hydrolysis Label Hydrolysis pH->Hydrolysis Increases at high pH Time Incubation Time Time->DOL Increases with Time Temp Temperature Temp->DOL Increases with Temp Concentration Reactant Concentration Concentration->DOL Affects Rate Hydrolysis->DOL Reduces Efficiency Other_Nuc Competing Nucleophiles (e.g., Tris) Other_Nuc->DOL Reduces Efficiency

Caption: Factors influencing the degree of labeling.

References

  • Molecular Devices. (n.d.). Optimizing the labeling of proteins. Retrieved from [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • Biology LibreTexts. (2026, January 19). 3.3: Protein Purification. Retrieved from [Link]

  • G-Biosciences. (2015, November 10). How To Determine Degree of Protein Labeling. Retrieved from [Link]

  • Western Oregon University. (n.d.). Chapter 3: Investigating Proteins. Retrieved from [Link]

  • Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]

  • Spectra. (n.d.). Degree of Labeling Explanation. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Aggregation of Proteins Modified with 3-amino-N-methylbenzenesulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenge of protein aggregation during and after modification with 3-amino-N-methylbenzenesulfonamide hydrochloride. As your dedicated application scientist, I will walk you through the causality behind experimental choices to ensure the integrity and success of your bioconjugation experiments.

Introduction: Understanding the Challenge

Protein modification with small molecules like 3-amino-N-methylbenzenesulfonamide hydrochloride is a powerful tool in research and drug development.[1][2] This compound, possessing a primary amine, is likely employed in reactions targeting amino acid side chains, such as lysines, or the N-terminus of a protein.[1] However, a common hurdle encountered with such modifications is the aggregation of the target protein.[3] This guide will provide a structured approach to diagnosing and overcoming this issue, ensuring you can achieve successful and reproducible protein modifications.

Frequently Asked Questions (FAQs)

Q1: Why is my protein aggregating upon addition of 3-amino-N-methylbenzenesulfonamide hydrochloride?

A1: Protein aggregation during modification with 3-amino-N-methylbenzenesulfonamide hydrochloride can stem from several factors:

  • Poor Solubility of the Modifying Agent: While the hydrochloride salt form is intended to improve aqueous solubility, benzenesulfonamide derivatives can still have limited solubility in aqueous buffers. If the local concentration of the compound exceeds its solubility limit upon addition to your protein solution, it can precipitate, leading to co-precipitation and aggregation of your protein.

  • Change in Protein Surface Properties: The modification itself can alter the physicochemical properties of your protein. Covalent attachment of the benzenesulfonamide moiety can increase the hydrophobicity of the protein surface, leading to intermolecular interactions and aggregation. It can also alter the protein's isoelectric point (pI), potentially bringing it closer to the pH of your buffer and reducing its solubility.

  • Sub-optimal Reaction Conditions: The reaction buffer's pH, ionic strength, and temperature can all influence protein stability.[4] Conditions that are optimal for the chemical modification reaction may not be optimal for maintaining the stability of your specific protein.

  • Presence of a Cosolvent: If you are dissolving the 3-amino-N-methylbenzenesulfonamide hydrochloride in an organic solvent like DMSO before adding it to the aqueous protein solution, the final concentration of the organic solvent might be sufficient to destabilize your protein and induce aggregation.

Q2: How can I detect protein aggregation in my sample?

A2: Protein aggregation can be detected through various methods, ranging from simple visual inspection to more sophisticated analytical techniques:

  • Visual Observation: The simplest method is to look for turbidity, cloudiness, or visible precipitates in your sample.

  • UV-Vis Spectrophotometry: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of a range of aggregate sizes in a sample.

  • Size Exclusion Chromatography (SEC): SEC can separate aggregates from the monomeric protein, allowing for quantification of the different species.

  • SDS-PAGE: Under non-reducing conditions, SDS-PAGE can sometimes reveal the presence of covalently cross-linked aggregates.

Q3: Can I reverse the aggregation of my modified protein?

A3: The reversibility of protein aggregation depends on the nature of the aggregates.[5][6] Non-covalent, reversible aggregates may be dissociated by optimizing the buffer conditions (e.g., changing pH, ionic strength, or adding stabilizing excipients).[5] However, irreversible aggregates, which are often held together by strong hydrophobic interactions or covalent cross-links, are much more challenging to resolubilize without the use of harsh denaturants, which would likely lead to loss of protein function.[7] It is generally more effective to prevent aggregation from occurring in the first place.

Troubleshooting Guides

Guide 1: Optimizing the Modification Reaction to Prevent Aggregation

This guide focuses on proactive measures to prevent aggregation during the protein modification step.

1. Characterize the Solubility of 3-amino-N-methylbenzenesulfonamide Hydrochloride:

  • Rationale: Understanding the solubility of your modifying agent in your reaction buffer is the first critical step.

  • Procedure:

    • Prepare a series of dilutions of 3-amino-N-methylbenzenesulfonamide hydrochloride in your reaction buffer.

    • Visually inspect for any precipitation or cloudiness.

    • Use a spectrophotometer to measure light scattering at a high wavelength (e.g., 600 nm) to quantitatively assess solubility.

    • Determine the highest concentration at which the compound remains fully dissolved. This will be your maximum working concentration for the modification reaction.

2. Optimize the Addition of the Modifying Agent:

  • Rationale: The method of introducing the modifying agent into the protein solution can significantly impact local concentrations and the risk of precipitation.

  • Procedure:

    • Slow, Stepwise Addition: Instead of adding the entire volume of the modifying agent at once, add it in small aliquots over a period of time with gentle mixing.

    • Stirring: Ensure the protein solution is being gently and constantly stirred during the addition of the modifying agent to promote rapid and uniform mixing. Avoid vigorous vortexing, which can cause protein denaturation and aggregation at air-water interfaces.

3. Buffer Optimization:

  • Rationale: The composition of your reaction buffer is critical for maintaining protein stability.[4]

  • pH:

    • For amine-reactive modifications, a slightly basic pH (typically 7.5-8.5) is often required to ensure the target primary amines are deprotonated and nucleophilic.[8]

    • However, ensure that this pH is not close to the isoelectric point (pI) of your protein, as this will minimize its solubility.[4] A buffer pH at least one unit away from the pI is recommended.[4]

    • Avoid buffers containing primary amines, such as Tris, as they will compete with your protein for reaction with the modifying agent.[8][9] Good alternatives include phosphate, borate, or HEPES buffers.

  • Ionic Strength:

    • The effect of ionic strength on protein stability is protein-dependent.

    • Low salt concentrations can sometimes lead to aggregation if your protein is prone to electrostatic interactions.

    • Conversely, very high salt concentrations can also induce aggregation through "salting out".

    • It is advisable to test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl or KCl) to find the optimal ionic strength for your protein.

4. Use of Co-solvents and Additives:

  • Rationale: The inclusion of stabilizing co-solvents and additives in your reaction buffer can significantly enhance protein solubility and prevent aggregation.[10][11]

  • Procedure:

    • If 3-amino-N-methylbenzenesulfonamide hydrochloride has low aqueous solubility, you may need to dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture is as low as possible (ideally <5% v/v) to avoid destabilizing the protein.

    • Consider including stabilizing additives in your reaction buffer. A screening approach with different additives can be highly effective.

AdditiveRecommended Concentration RangeMechanism of Action
Glycerol5-20% (v/v)Increases solvent viscosity and stabilizes the native protein structure.[]
Sucrose0.25-1 MActs as an osmolyte, promoting protein hydration and stability.
L-Arginine50-500 mMSuppresses protein-protein interactions and can help solubilize both the protein and some modifying agents.
L-Glutamate50-500 mMWorks synergistically with L-arginine to prevent aggregation.
Non-detergent sulfobetaines0.5-2 MCan stabilize proteins and prevent aggregation without denaturing them.
Mild non-ionic detergents (e.g., Tween-20, Triton X-100)0.01-0.1% (v/v)Can help to solubilize hydrophobic molecules and prevent aggregation driven by hydrophobic interactions. Use with caution as they may interfere with downstream applications.

Experimental Workflow for Optimizing Modification Conditions

experimental_workflow cluster_prep Preparation cluster_reaction Modification Reaction cluster_analysis Analysis A Prepare Protein Stock in Optimal Storage Buffer D Incubate Protein in Test Buffers A->D B Determine Solubility of 3-amino-N-methylbenzenesulfonamide HCl E Slow, Stepwise Addition of Modifying Agent B->E C Prepare Reaction Buffers with Additive Screen C->D D->E F Incubate for Reaction Time E->F G Visual Inspection for Aggregation F->G H Measure Aggregation (DLS/SEC) G->H I Assess Modification Efficiency (e.g., Mass Spec) H->I troubleshooting_logic A Aggregation Observed During Modification? B Check Solubility of Modifying Agent A->B C Optimize Buffer (pH, Ionic Strength) A->C D Screen Stabilizing Additives (Arg, Glycerol) A->D E Modify Addition Method (Slow, Stir) A->E F Reduce Modifier:Protein Ratio A->F G Aggregation Solved? B->G C->G D->G E->G F->G H Proceed with Downstream Applications G->H Yes I Aggregation After Modification? G->I No J Optimize Storage Buffer I->J K Purify Monomer (SEC) I->K J->H K->H

Sources

Validation & Comparative

A Researcher's Comparative Guide to the Validation of 3-amino-N-methylbenzenesulfonamide hydrochloride as a Biological Probe

Author: BenchChem Technical Support Team. Date: February 2026

Given that 3-amino-N-methylbenzenesulfonamide hydrochloride is a novel chemical entity with limited published biological data, we will proceed with a structured validation workflow. The presence of a sulfonamide functional group suggests a potential interaction with enzymes that recognize this moiety, with carbonic anhydrases (CAs) being a prominent and well-studied family of such targets.[4] Therefore, for the purpose of this guide, we will hypothesize that our compound of interest is a potential inhibitor of Carbonic Anhydrase IX (CAIX), a tumor-associated isoform, and outline the necessary experiments to validate it as a biological probe for this target.

The Crucial Role of a Validated Biological Probe

A high-quality chemical probe allows researchers to modulate a protein's function in living systems, providing insights that are complementary to genetic techniques like CRISPR or siRNA.[1][2] The validation process is a multi-step endeavor that can be conceptualized as a four-pillared framework:[1]

  • Biochemical Potency & Selectivity : Does the compound interact with the intended target at a relevant concentration, and does it avoid interacting with other related proteins?

  • Target Engagement in Cells : Does the compound reach and bind to its intended target within a cellular environment?[1]

  • Cellular Activity Modulation : Does the binding of the compound to its target lead to a measurable change in the target's activity in cells?

  • Phenotypic Consequences : Does modulating the target's activity with the compound result in a predictable cellular phenotype, consistent with the known biology of the target?

Comparative Probes: The Gold Standard

To properly evaluate our candidate probe, we must compare its performance against well-characterized, "gold-standard" probes for the same target class. For carbonic anhydrases, we will use:

  • Acetazolamide (AZA) : A widely used, non-selective carbonic anhydrase inhibitor. It serves as an excellent positive control for target engagement and pathway effects but its use as a selective probe is limited.[4][5][6]

  • Dorzolamide : A more selective, topically administered carbonic anhydrase inhibitor, primarily targeting CA-II.[7][8][9][10][11] It provides a benchmark for isoform selectivity.

These comparators will allow us to contextualize the performance of 3-amino-N-methylbenzenesulfonamide hydrochloride at each stage of the validation process.

The Validation Workflow: A Step-by-Step Guide

The journey of validating a novel compound as a biological probe is a systematic process of evidence gathering. The following diagram outlines the key stages of this workflow.

Probe_Validation_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Phenotypic Confirmation A Hypothesis Generation (Target ID) B Biochemical Potency Assay (IC50 Determination) A->B Synthesize Compound C Biochemical Selectivity Panel (Isoform Specificity) B->C Confirm Potency D Cell Permeability Assay C->D Proceed if Potent & Selective E Cellular Target Engagement (e.g., CETSA, NanoBRET) D->E Confirm Entry F Target Activity Assay (Downstream Biomarker) E->F Confirm Binding G Cellular Phenotype Assay (e.g., Proliferation, pH change) F->G Proceed if Cellularly Active H Negative Control Compound (Structurally Similar, Inactive) G->H Validate with Negative Control I Validated Biological Probe H->I Final Confirmation

Caption: A workflow for validating a novel biological probe.

The first step is to determine if the compound directly interacts with the purified target protein and to what extent it interacts with other related proteins.

Experiment 1: Biochemical Potency Assay

This experiment measures the concentration of the probe required to inhibit the enzyme's activity by 50% (the IC50 value). A lower IC50 indicates higher potency.

  • Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

    • Reconstitute recombinant human Carbonic Anhydrase IX (CAIX) protein in assay buffer.

    • Prepare a serial dilution of 3-amino-N-methylbenzenesulfonamide hydrochloride, Acetazolamide, and Dorzolamide in DMSO, then dilute in assay buffer.

    • In a 96-well plate, add the enzyme to each well.

    • Add the serially diluted compounds to the wells. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the enzymatic reaction by adding the substrate (e.g., 4-nitrophenyl acetate), which is hydrolyzed by CAIX to produce a yellow-colored product.

    • Measure the rate of product formation by reading the absorbance at 405 nm over time using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experiment 2: Biochemical Selectivity Panel

A good probe should be selective for its intended target. This is assessed by testing the compound against other isoforms of the target protein family.

  • Protocol: Carbonic Anhydrase Isoform Selectivity Panel

    • Repeat the In Vitro Carbonic Anhydrase Inhibition Assay as described above.

    • Instead of only using CAIX, run parallel assays with other major CA isoforms, such as CA-I, CA-II, and CA-IV.

    • Determine the IC50 value for 3-amino-N-methylbenzenesulfonamide hydrochloride against each CA isoform.

    • Calculate the selectivity ratio by dividing the IC50 for the off-target isoforms by the IC50 for the on-target isoform (CAIX). A higher ratio indicates greater selectivity.

Illustrative Data & Comparison

The following table presents illustrative data to demonstrate how the results would be compared.

CompoundCAIX IC50 (nM)CA-I IC50 (nM)CA-II IC50 (nM)Selectivity for CAIX vs CA-ISelectivity for CAIX vs CA-II
3-amino-N-methylbenzenesulfonamide HCl 50 2500 1500 50x 30x
Acetazolamide252501210x0.48x
Dorzolamide200300003150x0.015x

This is illustrative data and not based on actual experimental results.

From this illustrative data, we can conclude that our candidate probe is potent against CAIX and shows good selectivity over CA-I and CA-II, unlike the non-selective Acetazolamide.

After confirming biochemical activity, the next critical step is to verify that the probe can enter cells and bind to its target in a complex cellular environment.[12]

Experiment 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in intact cells.[13][14][15] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[14]

  • Protocol: Cellular Thermal Shift Assay (CETSA)

    • Culture cells that endogenously express the target protein (e.g., a CAIX-positive cancer cell line).

    • Treat the cells with various concentrations of 3-amino-N-methylbenzenesulfonamide hydrochloride or a vehicle control (DMSO) for 1-2 hours.

    • Harvest the cells and resuspend them in a buffer.

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.

    • Lyse the cells by freeze-thawing.

    • Centrifuge the lysates to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Analyze the amount of soluble target protein (CAIX) remaining at each temperature using Western blotting or ELISA.

    • Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA_Principle cluster_0 No Ligand cluster_1 With Ligand (Probe) A Target Protein B Heat A->B C Denatured Protein (Aggregated) B->C D Target Protein + Ligand E Heat D->E F Stabilized Protein (Soluble) E->F

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Alternative Target Engagement Assay: NanoBRET™

Another advanced method for quantifying target engagement in live cells is the NanoBRET™ assay.[16][17][18] This technique relies on bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the target. A test compound will compete with the tracer, leading to a decrease in the BRET signal.[16][17]

Experiment 4: Downstream Target Activity Assay

To confirm that target engagement leads to a functional consequence, we need to measure a downstream biomarker of the target's activity. For CAIX, a key function is to regulate intracellular and extracellular pH.

  • Protocol: Intracellular pH Measurement

    • Culture CAIX-positive cells on glass-bottom dishes.

    • Load the cells with a pH-sensitive fluorescent dye (e.g., BCECF-AM).

    • Treat the cells with 3-amino-N-methylbenzenesulfonamide hydrochloride, Acetazolamide, or a vehicle control.

    • Induce intracellular acidification (e.g., through an ammonium chloride prepulse).

    • Monitor the recovery of intracellular pH over time using fluorescence microscopy or a plate reader.

    • Inhibition of CAIX should delay the recovery from the acid load.

The final phase of validation is to demonstrate that the probe elicits a cellular phenotype that is consistent with the known biology of the target and to use a crucial negative control to ensure this phenotype is not due to off-target effects.

Experiment 5: Cellular Phenotype Assay

CAIX is known to promote the survival and proliferation of cancer cells, particularly under hypoxic conditions. A validated probe for CAIX should therefore inhibit cell proliferation.

  • Protocol: Hypoxia-Induced Cell Proliferation Assay

    • Seed CAIX-positive cells in a 96-well plate.

    • Place the cells in a hypoxic chamber (e.g., 1% O2).

    • Treat the cells with a dose-response of 3-amino-N-methylbenzenesulfonamide hydrochloride and a negative control compound.

    • After 48-72 hours, measure cell viability using a standard method (e.g., CellTiter-Glo®).

    • A potent and selective probe should show a dose-dependent decrease in cell viability under hypoxic conditions.

The Indispensable Role of the Negative Control

A critical component of any probe-based study is the use of a negative control.[3] This is a compound that is structurally very similar to the active probe but is devoid of activity against the target. Observing a cellular phenotype with the active probe but not with the negative control provides strong evidence that the phenotype is due to the on-target activity of the probe.

Conclusion and Best Practices

The validation of a novel chemical entity like 3-amino-N-methylbenzenesulfonamide hydrochloride as a biological probe is a rigorous, multi-faceted process. It requires a systematic approach, beginning with biochemical characterization and progressing through cellular target engagement and functional and phenotypic assays.

Key Takeaways for Researchers:

  • Potency and Selectivity are Paramount : A probe must be potent enough to be used at concentrations where off-target effects are minimized. It must also be shown to be selective against closely related proteins.

  • Confirm Target Engagement in Cells : Biochemical activity does not guarantee cellular activity. Direct evidence of target binding in a cellular context is essential.

  • Use a Negative Control : A structurally related, inactive control is the best way to ensure that the observed phenotype is a result of on-target activity.

  • Compare to Gold Standards : Benchmarking a new probe against established ones provides context for its performance and utility.

By following the principles and protocols outlined in this guide, researchers can confidently validate and utilize novel chemical probes to unravel complex biological processes and accelerate the discovery of new therapeutic strategies.

References

  • Oral Administration of a Bivalent Carbonic Anhydrase IX Near-Infrared Imaging Agent Detects Hypoxic Tumors in a Mouse Model. (2026-01-07). ACS Sensors.
  • Advancing Biomedical Research with Quality Chemical Probes.
  • N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858. PubChem - NIH.
  • Chemical Probes as Essential Tools for Biological Discovery. (2020-09-11). YouTube.
  • Valid
  • Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl- | C7H10N2O3S. PubChem.
  • Determination of acetazolamide in biological fluids by reverse-phase high-performance liquid chrom
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016-07-01). NCBI.
  • Biocompatible Sulfonium-Based Covalent Probes For Endogenous Tubulin Fluorescence Nanoscopy In Live And Fixed Cells. PMC - PubMed Central.
  • Dorzolamide. A review of its pharmacology and therapeutic potential in the management of glaucoma and ocular hypertension. PubMed.
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated r
  • Principle of NanoBRET target engagement. A cell-permeable tracer as a....
  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews.
  • What is the mechanism of Dorzolamide Hydrochloride?. (2024-07-17).
  • Synthesis and Characterization of Sulfonamide-Containing Naphthalimides as Fluorescent Probes. (2024-06-11). MDPI.
  • Cellular Thermal Shift Assay (CETSA). (2020-12-02). News-Medical.Net.
  • A Practical Guide to Target Engagement Assays. (2025-12-08). Selvita.
  • NanoBRET™ Target Engagement for drug development. News-Medical.Net.
  • What is the mechanism of action of dorzolamide (Trusopt), a carbonic anhydrase inhibitor?. (2025-05-22). Dr.Oracle.
  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels.
  • CHOOSING & USING CHEMICAL PROBES.
  • Detection of Sulfonamide Antibiotics Using an Elastic Hydrogel Microparticles-Based Optical Biosensor.
  • Acetazolamide serves as selective delivery vehicle for dipeptide-linked drugs to renal cell carcinoma. PMC - PubMed Central.
  • Sulfonamide Fluorescent Probe Applied in Live Cell Imaging, LFPs, and Electrochemical Sensor. PubMed.
  • Acetazolamide Challenge Changes Outer Retina Bioenergy-Linked and Anatomical OCT Biomarkers Depending on Mouse Strain. IOVS.
  • The importance of chemical probes in molecular and cell biology. (2023-10-04). FEBS Network.
  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC - PubMed Central.
  • Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017. YouTube.
  • Dorzolamide. Wikipedia.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Probe Evalu
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI.
  • NanoBRET assays to assess cellular target engagement of compounds Version: 1.
  • 3-amino-N-methylpropanamide hydrochloride | C4H11ClN2O | CID 14889075. PubChem.
  • Dorzolamide | C10H16N2O4S3 | CID 5284549. PubChem - NIH.
  • Full article: Application of the Cellular Thermal Shift Assay (CETSA)
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (2023-08-21). Promega Connections.
  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024-06-24). PubMed.
  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY.
  • Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. (2026-01-22).
  • Welcome To Hyma Synthesis Pvt. Ltd.

Sources

A Senior Application Scientist's Guide to Amine-Reactive Cross-linking: A Comparative Analysis Featuring 3-amino-N-methylbenzenesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the covalent linking of proteins and other biomolecules is a cornerstone of experimental design. Amine-reactive cross-linkers, which primarily target the abundant lysine residues on protein surfaces, are fundamental tools for elucidating protein-protein interactions, creating antibody-drug conjugates (ADCs), and immobilizing proteins onto surfaces. The selection of an appropriate cross-linker is critical, as its chemical properties dictate the efficiency, stability, and spatial resolution of the resulting linkage.

This guide provides a comparative analysis of several classes of amine-reactive cross-linkers. We will delve into the established chemistries of N-hydroxysuccinimide (NHS) esters, imidoesters, and aldehydes. Furthermore, we will explore the potential utility of a less conventional reagent, 3-amino-N-methylbenzenesulfonamide hydrochloride, by proposing a plausible multi-step cross-linking strategy and comparing its theoretical performance against mainstream, single-step reagents.

The Landscape of Amine-Reactive Chemistries

The primary targets for amine-reactive cross-linkers are the ε-amino groups of lysine side chains and the N-terminal α-amino group of polypeptides. These groups are generally surface-exposed and nucleophilic, making them accessible for conjugation without requiring protein denaturation.[1] The major classes of reagents are distinguished by their reactive groups, which determine the nature of the bond formed, reaction conditions, and stability.

A Closer Look at 3-amino-N-methylbenzenesulfonamide hydrochloride

3-amino-N-methylbenzenesulfonamide hydrochloride is an aromatic amine. Unlike conventional homobifunctional cross-linkers, it does not possess two reactive groups capable of spontaneously forming covalent bonds with proteins. Instead, its utility in a cross-linking workflow would necessitate chemical activation of its primary aromatic amine.

A chemically sound approach for this activation is diazotization . The nitrosation of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) converts the amine into a highly reactive diazonium salt (R-N₂⁺).[2][] This diazonium salt can then couple with electron-rich aromatic residues on a protein, primarily the phenolic side chain of tyrosine , and to a lesser extent, the imidazole ring of histidine .

This positions 3-amino-N-methylbenzenesulfonamide hydrochloride not as a direct amine-reactive cross-linker, but as a component of a heterobifunctional, multi-step cross-linking strategy . One end of a theoretical cross-linker containing this moiety would react via its primary amine, while the other end would be engineered with a conventional amine-reactive group (like an NHS ester).

Mainstream Amine-Reactive Cross-linkers: A Comparative Overview

To provide context for the potential application of a 3-amino-N-methylbenzenesulfonamide-based reagent, we will first examine the workhorses of amine-reactive cross-linking.

N-hydroxysuccinimide (NHS) Esters

NHS esters are arguably the most popular class of amine-reactive reagents.[4] They react with primary amines via acylation to form stable, covalent amide bonds.[1]

  • Mechanism: The reaction occurs optimally in a pH range of 7-9. The NHS group is an excellent leaving group, facilitating the nucleophilic attack by the primary amine on the ester's carbonyl carbon.

  • Examples:

    • BS³ (Bis(sulfosuccinimidyl) suberate): A water-soluble, homobifunctional cross-linker with an 11.4 Å spacer arm.[5][6] Its water solubility is conferred by sulfonate groups on the NHS rings, making it ideal for cross-linking surface proteins without permeating the cell membrane.[7]

    • DSS (Disuccinimidyl suberate): The water-insoluble counterpart to BS³. It is membrane-permeable and thus suitable for intracellular cross-linking.[7]

  • Advantages: Forms highly stable amide bonds; a wide variety of NHS-ester cross-linkers with different spacer arm lengths, solubilities, and cleavable moieties are commercially available.[8]

  • Disadvantages: NHS esters are susceptible to hydrolysis, which is a competing reaction that increases with pH.[7] Therefore, solutions must be prepared immediately before use.

Imidoesters

Imidoesters react with primary amines to form amidine bonds.[4][9]

  • Mechanism: This reaction is most efficient at an alkaline pH of 8-10.[4] A key feature of the resulting amidine bond is that it is protonated at physiological pH, thus preserving the positive charge of the original primary amine.[9]

  • Example:

    • DMP (Dimethyl pimelimidate): A homobifunctional, membrane-permeable cross-linker with a 9.2 Å spacer arm.[10][11] It is often used to cross-link antibodies to Protein A or G beads for immunoprecipitation.[10]

  • Advantages: The preservation of charge can be crucial for maintaining the native structure and function of some proteins.[9]

  • Disadvantages: The amidine bond is reversible at high pH.[9] The reaction requires a more alkaline environment than NHS esters, which may not be suitable for all proteins. Imidoesters also have shorter half-lives as pH increases.[4]

Aldehydes

Aldehydes are aggressive cross-linking agents that react with various functional groups, though their predominant reaction is with primary amines.

  • Mechanism: The chemistry of glutaraldehyde, the most common aldehyde cross-linker, is complex. In solution, it exists as an equilibrium of various forms, including polymers. The cross-linking reaction involves the formation of Schiff bases with the ε-amino groups of lysine residues, which can then participate in further reactions to form stable cross-links.[12][13]

  • Example:

    • Glutaraldehyde: A homobifunctional cross-linker with a flexible and variable spacer arm. It is widely used for fixing cells and tissues for microscopy and for enzyme immobilization.[13]

  • Advantages: Highly efficient and cost-effective.[12]

  • Disadvantages: Can be less specific than NHS esters or imidoesters, potentially reacting with other residues like thiols and imidazoles.[12] The polymerization of glutaraldehyde can lead to a heterogeneous mixture of cross-linked products.

Head-to-Head Comparison

The following table summarizes the key characteristics of the discussed cross-linking chemistries. The properties for the 3-amino-N-methylbenzenesulfonamide hydrochloride-based strategy are theoretical, based on the principles of diazotization and azo coupling.

FeatureNHS Esters (e.g., BS³)Imidoesters (e.g., DMP)Aldehydes (e.g., Glutaraldehyde)3-amino-N-methylbenzenesulfonamide (via Diazotization)
Target Residues Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)Primarily amines; also thiols, imidazolesTyrosine, Histidine
Bond Formed AmideAmidineSchiff base and othersAzo (-N=N-)
Optimal pH 7.0 - 9.0[6]8.0 - 10.0[4]Varies (acidic to alkaline)[13]Acidic (for diazotization), then neutral to alkaline (for coupling)
Bond Stability Very HighReversible at high pH[9]HighHigh
Charge Preservation No (neutralizes positive charge)Yes (retains positive charge)[9]NoNo
Specificity High for primary aminesHigh for primary aminesLowerHigh for activated aromatic residues
Ease of Use Single-step, but hydrolysis-sensitiveSingle-step, requires alkaline pHSingle-step, but can polymerizeMulti-step, requires in situ generation of reagent
Membrane Permeability Varies (BS³: No, DSS: Yes)[7]Yes[11]YesVaries based on parent molecule

Experimental Protocols for Performance Evaluation

To empirically compare the efficacy of different cross-linkers, a standardized experimental setup is essential. Here, we provide a protocol for comparing the cross-linking efficiency of a standard homobifunctional NHS ester (BS³) with a hypothetical workflow using a diazotized reagent.

Model System
  • Protein: Bovine Serum Albumin (BSA) at 1 mg/mL. BSA is a stable, well-characterized protein that is readily available.

  • Objective: To assess the formation of BSA dimers and higher-order oligomers as an indicator of cross-linking efficiency.

Protocol 1: Cross-linking with BS³
  • Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution (0.1 M phosphate, 0.15 M NaCl, pH 7.4). Avoid buffers containing primary amines like Tris.[1]

  • Reagent Preparation: Immediately before use, allow the vial of BS³ to equilibrate to room temperature to prevent moisture condensation.[5] Dissolve BS³ in PBS to a final concentration of 25 mM.

  • Reaction Setup: In separate microcentrifuge tubes, add the BSA solution. Add the BS³ solution to achieve a final 20-fold molar excess of cross-linker to protein.[5] For a negative control, add an equivalent volume of PBS.

  • Incubation: Incubate the reactions at room temperature for 30-60 minutes.[5]

  • Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl (pH 7.5), to a final concentration of 20-50 mM.[5] Incubate for 15 minutes at room temperature. This will consume any unreacted BS³.

  • Sample Preparation for Analysis: Add an equal volume of 2X Laemmli sample buffer to each tube and heat at 95°C for 5 minutes.[14]

Analysis: SDS-PAGE
  • Gel Electrophoresis: Load the prepared samples onto a 4-15% polyacrylamide gel. Run the gel according to standard procedures.[14][15]

  • Staining: Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.[14]

  • Interpretation: The control lane should show a single band corresponding to monomeric BSA (~66 kDa). The BS³-treated lane will show this band, along with new, higher molecular weight bands corresponding to BSA dimers (~132 kDa), trimers, and other oligomers. The intensity of these higher molecular weight bands is indicative of the cross-linking efficiency.[16][17]

Visualizing the Workflows

Diagram 1: Standard Homobifunctional Cross-linking

G cluster_0 Step 1: Reaction cluster_1 Step 2: Quenching cluster_2 Step 3: Analysis P1 Protein 1 (with Lysine) XL Homobifunctional Cross-linker (e.g., BS³) P1->XL P2 Protein 2 (with Lysine) P2->XL Complex Cross-linked Protein Complex XL->Complex Incubate (30-60 min) Quench Quenching Reagent (e.g., Tris) SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE Complex->Quench Add to stop

Caption: Workflow for single-step amine-reactive cross-linking.

Diagram 2: Hypothetical Multi-Step Diazonium-based Cross-linking

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Analysis ArylAmine Aryl Amine Reagent NitrousAcid NaNO₂ + Acid (Cold) ArylAmine->NitrousAcid Generate in situ Diazonium Reactive Diazonium Salt NitrousAcid->Diazonium CoupledProtein Azo-Coupled Protein Diazonium->CoupledProtein Incubate Protein Protein (with Tyrosine) Protein->Diazonium Analysis SDS-PAGE / Mass Spec CoupledProtein->Analysis

Caption: Proposed workflow for multi-step tyrosine-reactive cross-linking.

Conclusion and Future Perspectives

The choice of an amine-reactive cross-linker is a critical decision in experimental design. While established reagents like NHS esters (BS³) and imidoesters (DMP) offer reliable and well-characterized single-step solutions for targeting lysine residues, their utility is defined by their specific chemistries. NHS esters provide stable linkages but neutralize charge, whereas imidoesters preserve charge but form reversible bonds. Glutaraldehyde is a potent but less specific alternative.

The analysis of 3-amino-N-methylbenzenesulfonamide hydrochloride reveals its potential not as a direct replacement, but as a component in a more complex, heterobifunctional strategy. A workflow involving diazotization would shift the target from primary amines to tyrosine residues, offering a valuable orthogonal approach. This could be particularly useful for probing protein regions devoid of accessible lysines or for creating conjugates with unique spatial arrangements. However, this multi-step process introduces complexity and requires careful optimization.

Ultimately, the optimal cross-linking strategy depends on the specific application, the nature of the target proteins, and the desired outcome. Researchers are encouraged to consider the full arsenal of available chemistries to select the tool that best fits their scientific question.

References

  • Yan, E.-K., et al. (2015). Cross-linked protein crystals by glutaraldehyde and their applications. RSC Advances, 5, 26163-26174. Available at: [Link]

  • Wang, G., et al. (2016). SDS-PAGE and SEC analysis of the proteins cross-linked by glutaraldehyde. ResearchGate. Retrieved from [Link]

  • Reich, K. S., et al. (2010). Reactivity and Applications of New Amine Reactive Cross-Linkers for Mass Spectrometric Detection of Protein−Protein Complexes. Analytical Chemistry, 82(18), 7736-43. Available at: [Link]

  • Masterson, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

  • Cold Spring Harbor Laboratory. (2019). Cross-Linking Antibodies to Beads Using Dimethyl Pimelimidate (DMP). CSH Protocols. Available at: [Link]

  • G-Biosciences. (2014). A Guide to Protein Cross Linkers. Retrieved from [Link]

  • Walt, D. R., et al. (2007). Elucidation of the mechanism and end products of glutaraldehyde crosslinking reaction by X-ray structure analysis. Biotechnology and Bioengineering, 98(4), 754-66. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Overview of cross-linking. Retrieved from [Link]

  • Cyanagen. (n.d.). BS3 Crosslinker Reagent. Retrieved from [Link]

  • NPTEL. (n.d.). SDS-PAGE of protein. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Amine-Reactive Protein Labeling: NHS Esters vs. Sulfonamide-Based Chemistries

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of modern biological inquiry. Whether for fluorescently tagging an antibody, immobilizing an enzyme, or preparing an antibody-drug conjugate, the choice of labeling chemistry is a critical decision that dictates the success, reproducibility, and biological relevance of an experiment. Among the arsenal of available techniques, targeting primary amines—abundant on the N-terminus and lysine residues of proteins—is the most common strategy.

This guide provides an in-depth comparison of two prominent amine-reactive chemistries: the widely-used N-hydroxysuccinimide (NHS) esters and the less common but potentially advantageous sulfonamide-forming reagents. We will delve into the underlying mechanisms, practical considerations, and the properties of the resulting conjugates, providing the field-proven insights necessary to make an informed choice for your specific application.

The Workhorse of Protein Labeling: N-Hydroxysuccinimide (NHS) Esters

NHS esters are the undisputed workhorses of amine-reactive bioconjugation, and for good reason. They offer a reliable and straightforward method for forming stable amide bonds with primary amines on proteins.[1][2][3]

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution. The deprotonated primary amine of a lysine residue or the N-terminus acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms an unstable tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide and forming a stable amide bond.[1][2]

A Tale of Two Chemistries: NHS Ester vs. Sulfonamide Linkage

FeatureNHS Ester ChemistrySulfonamide-Based Chemistry
Reactive Precursor N-Hydroxysuccinimide (NHS) EsterArylsulfonyl Chloride
Target Residue Primary amines (Lysine, N-terminus)Primary amines (Lysine, N-terminus)
Resulting Linkage Amide BondSulfonamide Bond
Optimal pH 7.2 - 8.5[1]Typically higher pH to deprotonate amines
Key Advantage Well-established, versatile, good efficiencyResulting bond has high chemical and enzymatic stability[3]
Key Disadvantage Susceptible to hydrolysis, potential for non-specific labeling[3]Precursors are highly reactive and prone to rapid hydrolysis, less common
Byproduct N-hydroxysuccinimideHydrochloric Acid

The Contender: Sulfonamide Bond Formation

While 3-amino-N-methylbenzenesulfonamide hydrochloride itself is not a reagent for direct protein labeling due to the low reactivity of its amino group, the formation of a sulfonamide bond offers an intriguing alternative to the traditional amide linkage. This is typically achieved using highly reactive precursors like arylsulfonyl chlorides .

Mechanism of Action

Similar to NHS esters, the reaction with sulfonyl chlorides involves the nucleophilic attack of a deprotonated primary amine on the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the release of hydrochloric acid. It is crucial to note that direct reaction of a sulfonic acid with an amine to form a sulfonamide is not feasible under physiological conditions as it requires dehydration in an aqueous environment.[4] Therefore, an activated precursor like a sulfonyl chloride is necessary.[4]

Head-to-Head Comparison: A Deeper Dive

Reaction Specificity and Side Reactions

Both NHS esters and sulfonyl chlorides target primary amines. However, due to the high reactivity of sulfonyl chlorides, they can be more prone to off-target reactions and are highly susceptible to hydrolysis, which can significantly reduce labeling efficiency.

NHS esters also have a significant competing side reaction: hydrolysis. The rate of NHS ester hydrolysis increases with pH.[1] At a pH of 8.6 and 4°C, the half-life of an NHS ester can be as short as 10 minutes.[1] This necessitates careful control of reaction conditions and timely removal of unreacted label.

Stability of the Resulting Conjugate

Herein lies the primary theoretical advantage of the sulfonamide linkage. The sulfonamide bond is known to be significantly more stable against chemical and enzymatic degradation compared to the amide bond.[3] This enhanced stability can be a critical advantage in applications where the conjugate is exposed to harsh conditions or proteases.

Experimental Workflow and Causality

The choice of buffer is critical for both chemistries. Buffers containing primary amines, such as Tris, are generally incompatible as they will compete with the protein for reaction with the labeling reagent.[5] For NHS ester labeling, buffers such as phosphate, bicarbonate, or borate at a pH of 7.2-8.5 are recommended.[1]

The higher reactivity and rapid hydrolysis of sulfonyl chlorides demand even more stringent control over the reaction environment, often requiring the use of organic co-solvents and careful pH management to favor aminolysis over hydrolysis.

Visualizing the Reactions

NHS Ester Labeling Workflow

NHS_Ester_Workflow Protein Protein with Primary Amines Reaction_Mix Reaction Mixture (pH 8.3-8.5) Protein->Reaction_Mix NHS_Ester NHS Ester Label NHS_Ester->Reaction_Mix Labeled_Protein Labeled Protein (Amide Bond) Reaction_Mix->Labeled_Protein Aminolysis Byproduct N-hydroxysuccinimide Reaction_Mix->Byproduct Hydrolysis Hydrolyzed NHS Ester Reaction_Mix->Hydrolysis Hydrolysis (Side Reaction) Purification Purification (e.g., Desalting Column) Labeled_Protein->Purification Final_Product Purified Labeled Protein Purification->Final_Product

Caption: Workflow for protein labeling using NHS esters.

Sulfonyl Chloride Labeling Workflow

Sulfonyl_Chloride_Workflow Protein Protein with Primary Amines Reaction_Mix Reaction Mixture (Controlled pH) Protein->Reaction_Mix Sulfonyl_Chloride Sulfonyl Chloride Label Sulfonyl_Chloride->Reaction_Mix Labeled_Protein Labeled Protein (Sulfonamide Bond) Reaction_Mix->Labeled_Protein Aminolysis Byproduct HCl Reaction_Mix->Byproduct Hydrolysis Hydrolyzed Sulfonyl Chloride Reaction_Mix->Hydrolysis Hydrolysis (Major Side Reaction) Purification Purification (e.g., Desalting Column) Labeled_Protein->Purification Final_Product Purified Labeled Protein Purification->Final_Product

Caption: Generalized workflow for protein labeling using sulfonyl chlorides.

Experimental Protocols

Protocol: IgG Antibody Labeling with an NHS Ester

This protocol is a self-validating system, with purification and spectroscopic analysis to confirm successful conjugation.

Materials:

  • IgG antibody solution (in a non-amine containing buffer, e.g., PBS)

  • NHS ester of the desired label (e.g., a fluorescent dye)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Desalting column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Adjust the concentration of the IgG antibody to 2.5 mg/mL in PBS.

    • Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution to raise the pH for optimal reaction. The final bicarbonate concentration will be 0.1 M.

  • Label Preparation:

    • Dissolve the NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

  • Labeling Reaction:

    • Add a 10-fold molar excess of the dissolved NHS ester to the antibody solution. Gently mix and incubate for 1 hour at room temperature, protected from light.

  • Purification:

    • Equilibrate a desalting column with PBS according to the manufacturer's instructions.

    • Apply the reaction mixture to the column to separate the labeled antibody from unreacted label and byproducts.

    • Collect the fractions containing the labeled antibody (typically the first colored fractions).

  • Characterization (Self-Validation):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and the absorbance maximum of the label.

    • Calculate the degree of labeling (DOL) using the Beer-Lambert law and the extinction coefficients of the antibody and the label. An optimal DOL for most applications is between 2 and 6.

Generalized Protocol: Protein Labeling with a Sulfonyl Chloride

Note: This is a generalized protocol. Specific reaction conditions may need to be optimized. Sulfonyl chlorides are highly moisture-sensitive and reactive; handle with care in a fume hood.

Materials:

  • Protein solution (in a non-amine containing buffer, e.g., borate buffer, pH 8.5-9.0)

  • Arylsulfonyl chloride of the desired label

  • Anhydrous, amine-free organic solvent (e.g., Dioxane or Acetonitrile)

  • Desalting column

  • Appropriate buffer for purification

Procedure:

  • Protein Preparation:

    • Buffer exchange the protein into a suitable reaction buffer (e.g., 0.1 M borate buffer, pH 8.5-9.0).

  • Label Preparation:

    • Immediately before use, dissolve the sulfonyl chloride in a minimal amount of anhydrous organic solvent.

  • Labeling Reaction:

    • Slowly add a 5 to 20-fold molar excess of the dissolved sulfonyl chloride to the stirring protein solution.

    • Allow the reaction to proceed for 1-2 hours at 4°C or room temperature. Monitor the pH and adjust as necessary, as the reaction produces HCl.

  • Quenching and Purification:

    • Quench the reaction by adding an amine-containing buffer (e.g., Tris) or by proceeding immediately to purification.

    • Separate the labeled protein from unreacted label using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization (Self-Validation):

    • Analyze the purified conjugate by SDS-PAGE to confirm labeling and assess for any degradation.

    • Use mass spectrometry to confirm the mass of the conjugate and determine the degree of labeling.

Senior Application Scientist's Perspective and Recommendations

The choice between NHS esters and sulfonamide-forming reagents is a classic trade-off between established reliability and potential performance gains in specific contexts.

  • For the vast majority of routine protein labeling applications (e.g., preparing fluorescent antibodies for immunofluorescence or flow cytometry, biotinylation for affinity purification), NHS esters remain the gold standard. The chemistry is well-understood, highly documented, and a vast array of NHS ester-activated reagents are commercially available. The resulting amide bond is sufficiently stable for most experimental workflows.

  • Sulfonamide-based labeling should be considered for applications requiring exceptional conjugate stability. If the labeled protein will be subjected to harsh chemical treatments, prolonged incubation at physiological temperatures, or environments with high protease activity, the superior stability of the sulfonamide bond may be a deciding factor. However, this comes at the cost of a more challenging and less-established labeling protocol. The high reactivity and hydrolytic instability of sulfonyl chloride precursors demand more rigorous experimental control and optimization.

References

  • Castle, R. N. (2003). Formation of Sulfonamide Bonds Through Reaction of Dyes with Serum Proteins. The Journal of Histochemistry & Cytochemistry, 51(9), 1237–1237. [Link]

  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

  • MacDonald, J. I., & Figeys, D. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(15), 7985-8023. [Link]

  • Wikipedia. (2023, November 29). Quantitative proteomics. In Wikipedia. Retrieved from [Link]

  • Cole, P. A., et al. (2018). Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms. bioRxiv. [Link]

  • Confluore. (n.d.). NHS ester labeling of amino biomolecules. Retrieved from [Link]

  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

Sources

Navigating the Labyrinth of Covalent Adducts: A Comparative Guide to the Characterization of 3-amino-N-methylbenzenesulfonamide hydrochloride-Protein Adducts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, understanding the formation of covalent drug-protein adducts is paramount for assessing the safety and efficacy of new chemical entities. The formation of such adducts can trigger adverse drug reactions, including idiosyncratic toxicities, by altering protein function or eliciting an immune response.[1][2][3] This guide provides a comprehensive comparison of modern analytical techniques for the characterization of protein adducts formed by 3-amino-N-methylbenzenesulfonamide hydrochloride, a sulfonamide-containing compound. As a senior application scientist, my aim is to equip you with the foundational knowledge and practical insights to navigate the complexities of adduct characterization, enabling you to make informed decisions in your research.

The Sulfonamide Conundrum: A Case for Proactive Characterization

Sulfonamides are a well-established class of pharmacophores present in a multitude of approved drugs.[4][5] However, their metabolism can sometimes lead to the formation of reactive intermediates. The aromatic amine and the N-methyl group in 3-amino-N-methylbenzenesulfonamide hydrochloride represent potential sites for metabolic activation, possibly leading to the formation of reactive nitroso or N-hydroxy metabolites that can covalently bind to nucleophilic residues on proteins.[6] Characterizing these adducts is not merely an analytical exercise; it is a critical step in de-risking a drug candidate and understanding its toxicological profile.

A Multi-Pronged Approach to Adduct Characterization

No single technique can provide a complete picture of drug-protein adduct formation. A strategic and tiered approach, leveraging the strengths of different analytical methods, is often the most effective strategy. This guide will compare three cornerstone techniques: Mass Spectrometry, Immunoassays, and Radiolabeling Studies.

At the Forefront: Mass Spectrometry (MS) for Unambiguous Identification

Mass spectrometry stands as the gold standard for the definitive identification and structural elucidation of protein adducts.[7][8][9] Its high sensitivity and specificity allow for the precise determination of the modification mass, the site of adduction on the protein, and even the structure of the adducted moiety.[7][8]

A typical workflow for identifying protein adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) involves a "bottom-up" proteomics strategy.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Incubation Incubation of Protein with Drug/Metabolites Denaturation Denaturation and Reduction/Alkylation Incubation->Denaturation 1. Digestion Proteolytic Digestion (e.g., Trypsin) Denaturation->Digestion 2. LC_Separation LC Separation of Peptides Digestion->LC_Separation 3. MS1_Scan MS1 Scan (Precursor Ion Scan) LC_Separation->MS1_Scan 4. MS2_Scan MS2 Scan (Fragmentation) MS1_Scan->MS2_Scan 5. Database_Search Database Search (e.g., Mascot, Sequest) MS2_Scan->Database_Search 6. Adduct_Identification Adduct Identification (Mass Shift Analysis) Database_Search->Adduct_Identification 7. Site_Localization Site Localization (Fragment Ion Analysis) Adduct_Identification->Site_Localization 8.

Figure 1: A typical bottom-up proteomics workflow for identifying drug-protein adducts using LC-MS/MS.

Protocol: LC-MS/MS Characterization of 3-amino-N-methylbenzenesulfonamide hydrochloride-Protein Adducts

  • In Vitro Adduct Formation: Incubate the target protein (e.g., human serum albumin or liver microsomes) with 3-amino-N-methylbenzenesulfonamide hydrochloride in the presence of an appropriate metabolic activation system (e.g., NADPH-supplemented liver microsomes).

  • Protein Precipitation and Cleanup: Precipitate the protein to remove unbound drug and metabolites. This can be achieved using cold acetone or trichloroacetic acid.

  • Reduction and Alkylation: Denature the protein with urea or guanidinium chloride, reduce disulfide bonds with dithiothreitol (DTT), and alkylate cysteine residues with iodoacetamide. This step ensures the protein is fully unfolded and accessible to proteolytic enzymes.

  • Enzymatic Digestion: Digest the protein into smaller peptides using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues, generating a predictable set of peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The liquid chromatography step separates the peptides based on their hydrophobicity. The mass spectrometer then performs a full MS scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptides, followed by tandem MS (MS2) scans on selected precursor ions to generate fragmentation patterns.

  • Data Analysis: Utilize specialized software to search the fragmentation data against a protein sequence database.[1] The software will identify peptides with unexpected mass shifts corresponding to the addition of the reactive metabolite of 3-amino-N-methylbenzenesulfonamide hydrochloride. The fragmentation pattern in the MS2 spectrum will pinpoint the exact amino acid residue that has been modified.

FeatureStrengthsLimitations
Specificity Unambiguous identification of adduct structure and modification site.Can be complex to interpret data for unknown modifications.
Sensitivity High sensitivity, capable of detecting low-abundance adducts.Ion suppression effects can impact quantification.
Throughput Moderate to low throughput due to extensive sample preparation and analysis time.Not ideal for high-throughput screening of many compounds.
Cost High initial instrument cost and ongoing maintenance expenses.Requires significant capital investment.
Information Provides detailed structural information.Quantification can be challenging without stable isotope-labeled standards.
The Power of Specificity: Immunoassays for Targeted Detection

Immunoassays are highly sensitive and specific methods that rely on the principle of antibody-antigen recognition.[10] For drug-protein adducts, this involves generating antibodies that specifically recognize the adducted protein.

The Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format for detecting and quantifying protein adducts.[11]

Coat_Plate Coat Plate with Adducted Protein Block Block Non-specific Binding Sites Coat_Plate->Block 1. Add_Primary_Ab Add Primary Antibody (Specific for Adduct) Block->Add_Primary_Ab 2. Add_Secondary_Ab Add Enzyme-linked Secondary Antibody Add_Primary_Ab->Add_Secondary_Ab 3. Add_Substrate Add Substrate Add_Secondary_Ab->Add_Substrate 4. Measure_Signal Measure Colorimetric or Fluorometric Signal Add_Substrate->Measure_Signal 5.

Figure 2: A simplified workflow for an indirect ELISA to detect protein adducts.

Protocol: ELISA for 3-amino-N-methylbenzenesulfonamide hydrochloride-Protein Adducts

  • Antigen Preparation: Synthesize the 3-amino-N-methylbenzenesulfonamide hydrochloride-protein adduct in vitro to be used as the antigen for antibody production and as a standard for the assay.

  • Antibody Generation: Generate polyclonal or monoclonal antibodies that specifically recognize the adduct. This is a time-consuming and resource-intensive process.

  • ELISA Procedure:

    • Coat a microplate with the sample containing the putative adducts.

    • Block the remaining protein-binding sites on the plate.

    • Add the primary antibody specific to the adduct.

    • Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add a substrate that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).

  • Quantification: Measure the signal intensity, which is proportional to the amount of adduct present in the sample. A standard curve generated with known amounts of the adduct is used for quantification.

FeatureStrengthsLimitations
Specificity Highly specific for the target adduct.Cross-reactivity with structurally similar molecules can be an issue.
Sensitivity Very high sensitivity, excellent for detecting trace amounts.Dependent on the affinity and specificity of the antibody.
Throughput High throughput, suitable for screening large numbers of samples.Development of a specific antibody is a significant bottleneck.
Cost Relatively low cost per sample once the antibody is developed.High upfront cost and time for antibody development.
Information Provides quantitative data on the total amount of a specific adduct.Does not provide information on the site of adduction.
Tracking the Fate: Radiolabeling for Quantitative Assessment

Radiolabeling studies involve synthesizing the drug with a radioactive isotope, such as carbon-14 (¹⁴C) or tritium (³H), and tracking its distribution and binding to proteins.[12][13] This technique is particularly valuable for quantifying the extent of covalent binding.

A common application of radiolabeling is the in vitro covalent binding assay using liver microsomes.[12]

Incubate_Radiolabeled Incubate Radiolabeled Drug with Liver Microsomes Precipitate_Protein Precipitate Protein (e.g., with Acetone) Incubate_Radiolabeled->Precipitate_Protein 1. Wash_Protein Wash Precipitated Protein to Remove Unbound Drug Precipitate_Protein->Wash_Protein 2. Quantify_Radioactivity Quantify Radioactivity (Liquid Scintillation Counting) Wash_Protein->Quantify_Radioactivity 3. Quantify_Protein Quantify Protein (e.g., BCA Assay) Wash_Protein->Quantify_Protein 4. Calculate_Binding Calculate Covalent Binding (pmol equivalents/mg protein) Quantify_Radioactivity->Calculate_Binding 5. Quantify_Protein->Calculate_Binding 5.

Figure 3: Workflow for an in vitro covalent binding assay using a radiolabeled compound.

Protocol: In Vitro Covalent Binding of [¹⁴C]-3-amino-N-methylbenzenesulfonamide hydrochloride

  • Synthesis of Radiolabeled Compound: Synthesize 3-amino-N-methylbenzenesulfonamide hydrochloride with a ¹⁴C label at a metabolically stable position.

  • Incubation: Incubate the [¹⁴C]-labeled compound with human liver microsomes and an NADPH-generating system.

  • Protein Precipitation and Washing: Precipitate the microsomal protein using a solvent like acetone. Thoroughly wash the protein pellet to remove any non-covalently bound radioactivity.

  • Quantification:

    • Measure the radioactivity in the protein pellet using liquid scintillation counting.

    • Determine the protein concentration of the pellet using a standard protein assay (e.g., BCA assay).

  • Calculation: Calculate the extent of covalent binding, typically expressed as picomole equivalents of the drug bound per milligram of protein.

FeatureStrengthsLimitations
Specificity Provides a direct measure of total covalent binding.Does not provide structural information about the adduct or the site of modification.
Sensitivity Very high sensitivity, allowing for the detection of low levels of binding.Synthesis of the radiolabeled compound can be challenging and expensive.
Throughput Moderate throughput, suitable for quantitative assessment of a smaller number of compounds.Requires specialized facilities and handling procedures for radioactive materials.
Cost High cost associated with the synthesis of the radiolabeled compound and waste disposal.Can be cost-prohibitive for early-stage screening.
Information Provides quantitative data on the overall extent of covalent binding.Does not identify the specific proteins that are adducted in a complex mixture.

Comparison at a Glance: Choosing the Right Tool for the Job

TechniquePrimary ApplicationKey AdvantageKey Disadvantage
Mass Spectrometry Definitive identification and structural elucidation of adducts.Provides the most detailed structural information.Lower throughput and high cost.
Immunoassays High-throughput screening and quantification of specific adducts.High sensitivity and throughput.Requires a specific antibody, which is time-consuming to develop.
Radiolabeling Quantitative assessment of total covalent binding.The most accurate method for quantifying the extent of binding.Does not provide structural information and requires handling of radioactive materials.

Conclusion: An Integrated Strategy for Comprehensive Characterization

The characterization of 3-amino-N-methylbenzenesulfonamide hydrochloride-protein adducts requires a thoughtful and integrated analytical strategy. While mass spectrometry is indispensable for the initial identification and detailed structural characterization, immunoassays and radiolabeling studies offer complementary and valuable information regarding the prevalence and extent of adduct formation. By understanding the strengths and limitations of each technique, researchers can design a comprehensive and efficient workflow to thoroughly assess the potential for covalent binding of new drug candidates, ultimately contributing to the development of safer and more effective medicines.

References

  • Evans, D. C., et al. (2004). Drug-Protein Adducts: An Industry Perspective on Minimizing the Potential for Drug Bioactivation in Drug Discovery and Development. Chemical Research in Toxicology, 17(1), 3-16. [Link]

  • Morselli, G., et al. (2022). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Analytical Chemistry, 94(8), 3467–3475. [Link]

  • Mrksic, M., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv. [Link]

  • Liebler, D. C., & Gu, C. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Chemical Research in Toxicology, 32(5), 758-773. [Link]

  • van den Hurk, R. S., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 28(7), 3201. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Methylbenzenesulfonamide. PubChem. Retrieved January 26, 2026, from [Link]

  • Purder, P. L., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Journal of the American Chemical Society, 145(1), 335-343. [Link]

  • Ide, N., et al. (2014). Ultrasensitive isolation, identification and quantification of DNA–protein adducts by ELISA-based RADAR assay. Nucleic Acids Research, 42(12), e97. [Link]

  • Obach, R. S. (2013). The Use of Radiolabeled Compounds for ADME Studies in Discovery and Exploratory Development. In Radiolabeled Compounds (pp. 1-22). IntechOpen. [Link]

  • James, C. A., et al. (2015). An Immunoassay to Rapidly Measure Acetaminophen Protein Adducts Accurately Identifies Patients with Acute Liver Injury or Failure. Clinical Gastroenterology and Hepatology, 13(12), 2196-2203.e3. [Link]

  • Rappaport, S. M., et al. (2004). Protein adducts as biomarkers of human benzene metabolism. Chemico-Biological Interactions, 153-154, 103-109. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzenesulfonamide, 3-amino-. PubChem. Retrieved January 26, 2026, from [Link]

Sources

Evaluating the Specificity of 3-amino-N-methylbenzenesulfonamide hydrochloride for Lysine and N-terminal Amines: A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of chemical biology and proteomics, the specific modification of proteins is a cornerstone technique for elucidating function, tracking localization, and developing novel therapeutics. The covalent labeling of specific amino acid residues, such as the primary amines of lysine side chains and the N-terminus, allows for the attachment of reporter tags, crosslinkers, or other moieties. While a vast arsenal of reagents has been developed for this purpose, the exploration of novel chemical entities for potential unique reactivity profiles is an ongoing endeavor.

This guide provides a comprehensive evaluation of 3-amino-N-methylbenzenesulfonamide hydrochloride as a potential reagent for the specific labeling of lysine residues and protein N-termini. As there is a lack of published data on this specific application, this document will first theoretically assess its chemical suitability based on first principles. Subsequently, it will provide a comparative analysis against well-established, benchmark reagents and furnish a detailed experimental framework for researchers to empirically determine its specificity.

Theoretical Specificity Assessment of 3-amino-N-methylbenzenesulfonamide hydrochloride

The chemical structure of 3-amino-N-methylbenzenesulfonamide hydrochloride consists of a primary aromatic amine and a sulfonamide functional group. For this molecule to act as a labeling reagent for lysine and N-terminal amines, one of its functional groups would need to form a stable covalent bond with the primary amines of the protein under biocompatible conditions (i.e., aqueous solution, near-neutral pH, and ambient temperature).

The primary aromatic amine of the compound is relatively unreactive towards the primary aliphatic amines of lysine and the N-terminus. While it can participate in reactions like diazotization, these conditions are generally harsh and not compatible with maintaining protein structure and function.

The sulfonamide group is generally stable and unreactive towards nucleophilic attack from amines. The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine, not the other way around. Therefore, under standard bioconjugation conditions, the sulfonamide moiety of 3-amino-N-methylbenzenesulfonamide hydrochloride is not expected to react with lysine or N-terminal amines.

Based on this chemical assessment, 3-amino-N-methylbenzenesulfonamide hydrochloride is not anticipated to be an effective or specific reagent for labeling lysine and N-terminal amines. Its primary utility in the scientific literature is as a building block in organic synthesis.[1][2][3]

Established Alternatives for Lysine and N-Terminus Labeling

To provide a clear context for what constitutes a specific and efficient labeling reagent, we will briefly review two widely used classes of compounds.

N-Hydroxysuccinimide (NHS) Esters

NHS esters are one of the most common classes of reagents for labeling primary amines.[4][5] They react with unprotonated primary amines to form stable amide bonds.

  • Mechanism of Action: The NHS ester is an excellent leaving group, facilitating the nucleophilic attack by the amine.

  • Specificity: While highly reactive towards primary amines, the specificity between the N-terminus and lysine residues can be modulated by controlling the reaction pH. The α-amino group of the N-terminus typically has a lower pKa (around 8.0) than the ε-amino group of lysine (around 10.5).[4] Performing the labeling reaction at a pH closer to 8.0 can favor the modification of the N-terminus.

Reductive Amination (e.g., Dimethyl Labeling)

Reductive amination is another robust method for labeling primary amines, commonly used in quantitative proteomics.[6]

  • Mechanism of Action: This method involves the reaction of the amine with an aldehyde (e.g., formaldehyde) to form a Schiff base, which is then reduced by a mild reducing agent (e.g., sodium cyanoborohydride) to a stable secondary amine.

  • Specificity: This reaction is highly specific for primary amines. The use of isotopically labeled formaldehyde and reducing agents allows for differential labeling of samples for quantitative mass spectrometry analysis.

Comparative Analysis

The following table summarizes the predicted properties of 3-amino-N-methylbenzenesulfonamide hydrochloride against the known properties of NHS esters and reductive amination reagents.

Feature3-amino-N-methylbenzenesulfonamide hydrochloride (Predicted)NHS Esters (e.g., NHS-Biotin)Reductive Amination (e.g., Dimethyl Labeling)
Reaction Principle No established reaction with primary amines under biocompatible conditions.AcylationReductive Alkylation
Target Residues Unlikely to react.Lysine, N-terminusLysine, N-terminus
Bond Formed N/AAmideSecondary Amine
Reaction pH N/A7.0 - 9.0 (can be modulated for N-terminus specificity)6.0 - 8.0
Reaction Speed N/AFast (minutes to hours)Moderate (hours)
Specificity Predicted to be very low to none.High for primary amines.High for primary amines.
Established Use Chemical synthesis intermediate.Protein labeling, crosslinking, immobilization.Quantitative proteomics, protein labeling.

Experimental Workflow for Evaluating the Specificity of a Novel Labeling Reagent

For any novel compound, including 3-amino-N-methylbenzenesulfonamide hydrochloride, its specificity must be empirically determined. The following is a detailed, self-validating protocol to assess the specificity of a candidate labeling reagent for lysine and N-terminal amines using a mass spectrometry-based approach.

Principle

A model protein with a known sequence (e.g., Bovine Serum Albumin, BSA) is digested with a protease (e.g., trypsin) to generate a complex mixture of peptides. This peptide mixture is then incubated with the test compound. The labeled peptides are subsequently analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By identifying which amino acid residues have been modified by the compound, we can determine its specificity.

Diagram of the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis cluster_output Output p1 Model Protein (e.g., BSA) p2 In-solution Tryptic Digestion p1->p2 Trypsin p3 Peptide Mixture p2->p3 p4 Incubate with Test Compound p3->p4 e.g., 3-amino-N-methyl- benzenesulfonamide HCl p5 LC-MS/MS Analysis p4->p5 Quench & Desalt p6 Database Search & PTM Analysis p5->p6 p7 Specificity Profile: - Modified Residues - Labeling Efficiency p6->p7

Caption: Workflow for determining the specificity of a novel labeling reagent.

Detailed Protocol
  • Protein Digestion:

    • Dissolve 100 µg of BSA in 100 µL of 50 mM ammonium bicarbonate, pH 8.0.

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool to room temperature and add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Labeling Reaction:

    • Divide the peptide digest into equal aliquots. One will be the experimental sample, and one will be a negative control.

    • Prepare a stock solution of 3-amino-N-methylbenzenesulfonamide hydrochloride in a suitable solvent (e.g., DMSO or water).

    • To the experimental aliquot, add the test compound to a final concentration of 10 mM (this may need to be optimized).

    • To the control aliquot, add an equal volume of the solvent.

    • Incubate both samples at room temperature for 2 hours.

  • Sample Cleanup:

    • Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) if an amine-reactive compound is being tested. For an unknown compound, acidification with formic acid to pH < 3 is a general quenching and preparation step for mass spectrometry.

    • Desalt the samples using a C18 ZipTip or equivalent solid-phase extraction method according to the manufacturer's instructions.

    • Elute the peptides in a small volume of 50% acetonitrile, 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Analyze the samples on a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-liquid chromatography system.

    • Use a standard data-dependent acquisition method to acquire MS1 survey scans and MS2 fragmentation scans of the most abundant peptide ions.

  • Data Analysis:

    • Search the raw mass spectrometry data against the BSA sequence using a database search engine (e.g., MaxQuant, Mascot, or Proteome Discoverer).

    • Configure the search parameters to include a variable modification corresponding to the mass of the test compound on all possible amino acid residues.

    • Analyze the search results to identify which peptides and which specific amino acid residues were modified.

    • Quantify the extent of modification for different residues to determine the specificity profile of the compound.

Conclusion

Based on fundamental chemical principles, 3-amino-N-methylbenzenesulfonamide hydrochloride is not a promising candidate for the specific labeling of lysine and N-terminal amines. Its chemical structure lacks a functional group that would readily and specifically react with primary amines under biocompatible conditions. For researchers seeking to label these residues, well-established reagents such as NHS esters and those used for reductive amination offer high specificity and efficiency, supported by extensive literature.

However, the true reactivity of any novel compound can only be definitively established through empirical testing. The detailed experimental workflow provided in this guide offers a robust framework for any researcher to systematically evaluate the specificity of a candidate labeling reagent. This approach ensures scientific rigor and provides a clear path to validating new tools for chemical biology and proteomics.

References

  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. National Institutes of Health (NIH). Available at: [Link]

  • New series of sulfonamides containing amino acid moiety act as effective and selective inhibitors of tumor-associated carbonic anhydrase XII. Taylor & Francis Online. Available at: [Link]

  • Unnatural amino acids designed for click chemistry and their application to the modification of peptides & nitrene transfer. University of Illinois at Urbana-Champaign. Available at: [Link]

  • Benzenesulfonamide compounds and their use as therapeutic agents.Google Patents.
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]

  • Current Experimental Methods for Characterizing Protein–Protein Interactions. National Institutes of Health (NIH). Available at: [Link]

  • Chemical probes for methyl lysine reader domains. National Institutes of Health (NIH). Available at: [Link]

  • FD5180, a Novel Protein Kinase Affinity Probe, and the Effect of Bead Loading on Protein Kinase Identification. National Institutes of Health (NIH). Available at: [Link]

  • Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. National Institutes of Health (NIH). Available at: [Link]

  • Amino-Based Probe for Natural Products with Covalent Binding Ability to Lysine and Mechanism of Action of Medermycin. ACS Publications. Available at: [Link]

  • Substituted oxidole derivatives as protein tyrosine and as protein serine/threonine kinase inhibitors.Google Patents.
  • Identification of Protein N-termini Using TMPP or Dimethyl Labeling and Mass Spectrometry. Springer. Available at: [Link]

Sources

A Comparative Guide to the Validation of a 3-amino-N-methylbenzenesulfonamide Hydrochloride-Based Assay

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method is not merely a regulatory hurdle; it is the scientific process that ensures a method is fit for its intended purpose, delivering reliable, reproducible, and accurate results. This guide provides an in-depth, experience-driven comparison of validation strategies for an assay based on 3-amino-N-methylbenzenesulfonamide hydrochloride, a compound representative of sulfonamide-containing molecules frequently encountered in pharmaceutical development.

We will dissect a robust validation plan for a standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Furthermore, we will compare its performance characteristics against a higher-sensitivity alternative, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), providing the data and rationale to help you select the appropriate methodology for your specific analytical challenge.

The Foundation: Understanding the Analyte and Method

3-amino-N-methylbenzenesulfonamide hydrochloride is a sulfonamide derivative. The primary aromatic amine and the sulfonamide group are key chemical features that dictate the choice of analytical techniques. For this guide, we establish a primary assay based on reversed-phase HPLC with UV detection—a workhorse in most QC and development labs due to its robustness and cost-effectiveness.[1]

Principle of the Proposed HPLC-UV Method: The method separates 3-amino-N-methylbenzenesulfonamide from potential impurities and degradation products on a C18 stationary phase. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is optimized to achieve a sharp, symmetrical peak shape. Detection is performed at a UV wavelength where the analyte exhibits maximum absorbance, ensuring optimal sensitivity.

The Blueprint for Reliability: Assay Validation Framework

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2] Our framework is built upon the International Council for Harmonisation (ICH) Q2(R2) guideline, which provides a comprehensive roadmap for validating analytical procedures.[3][4]

The following diagram illustrates the typical workflow for analytical method validation, a systematic process ensuring all performance characteristics are thoroughly evaluated.

Assay_Validation_Workflow cluster_Plan Phase 1: Planning & Protocol cluster_Exec Phase 2: Experimental Execution cluster_Report Phase 3: Reporting Dev Method Development & Optimization Proto Validation Protocol Definition - Acceptance Criteria - Required Parameters Dev->Proto Spec Specificity Proto->Spec Lin Linearity & Range Proto->Lin Acc Accuracy Proto->Acc Prec Precision Repeatability Intermediate Precision Proto->Prec LoQ LOD & LOQ Proto->LoQ Rob Robustness Proto->Rob Report Validation Summary Report - Data Analysis - Pass/Fail Assessment Spec->Report Lin->Report Acc->Report Prec->Report LoQ->Report Rob->Report

Caption: A typical workflow for analytical assay validation.

Part 1: Validation of the HPLC-UV Assay

Here, we detail the experimental protocols and rationale for each validation parameter. This is not just a checklist; it's a self-validating system where each test confirms the reliability of the others.

Specificity

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[5][6] This is the cornerstone of any assay, as it proves you are measuring only what you intend to measure.

Experimental Protocol:

  • Prepare Solutions:

    • Blank: Prepare a solution containing all reagents (mobile phase, diluent) except the analyte.

    • Analyte Standard: Prepare a solution of 3-amino-N-methylbenzenesulfonamide hydrochloride at the target concentration.

    • Spiked Sample: Prepare a sample matrix (e.g., a formulation placebo) and spike it with the analyte and all known related substances or potential impurities.

  • Forced Degradation (Stress Testing):

    • Expose the analyte to harsh conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.

  • Analysis:

    • Inject the blank, standard, spiked sample, and all stressed samples into the HPLC system.

  • Evaluation:

    • The blank should show no interfering peaks at the retention time of the analyte.

    • In the spiked and stressed samples, the analyte peak should be well-resolved from all other peaks (impurities and degradants). A Peak Purity analysis using a Photo-Diode Array (PDA) detector is crucial here to confirm that the analyte peak is spectrally homogeneous.

Linearity and Range

Causality: Linearity demonstrates that the assay's results are directly proportional to the concentration of the analyte in the sample. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare Standards: Prepare at least five concentration levels of the analyte, typically spanning 50% to 150% of the expected working concentration.

  • Analysis: Inject each standard in triplicate.

  • Evaluation:

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.

Accuracy

Causality: Accuracy measures the closeness of the test results to the true value. It is typically assessed by determining the recovery of a known amount of spiked analyte in a sample matrix.

Experimental Protocol:

  • Prepare Spiked Samples: Spike a blank sample matrix (placebo) with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.

  • Analysis: Analyze the spiked samples and determine the concentration of the analyte.

  • Evaluation:

    • Calculate the percent recovery for each replicate: (Measured Concentration / Spiked Concentration) * 100%.

    • The mean recovery should typically be within 98.0% to 102.0%.

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.

  • Intermediate Precision: Assesses the effect of random events within a laboratory (different days, different analysts, different equipment).

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day by the same analyst.

  • Intermediate Precision:

    • Have a different analyst repeat the repeatability protocol on a different day, preferably using a different HPLC system.

  • Evaluation:

    • Calculate the Relative Standard Deviation (%RSD) for each set of six measurements and for the combined twelve measurements.

    • The %RSD should typically be ≤ 2.0%.[7]

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Causality: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5] The LOD is the lowest amount that can be detected but not necessarily quantified. These are critical for impurity analysis.

Experimental Protocol:

  • Visual Evaluation or Signal-to-Noise Ratio:

    • Prepare and inject a series of increasingly dilute solutions of the analyte.

    • Determine the concentration at which the signal-to-noise ratio is approximately 10:1 (for LOQ) and 3:1 (for LOD).

  • Confirmation:

    • At the determined LOQ concentration, confirm that the precision (%RSD) and accuracy (recovery) are acceptable.

Robustness

Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify Parameters: Select critical HPLC parameters to vary, such as:

    • Mobile phase composition (e.g., ±2% organic solvent).

    • Column temperature (e.g., ±5°C).

    • Flow rate (e.g., ±0.1 mL/min).

    • Mobile phase pH (e.g., ±0.2 units).

  • Analysis: Analyze a standard solution under each of the modified conditions.

  • Evaluation:

    • Evaluate the impact on system suitability parameters (e.g., peak tailing, resolution) and analyte quantification. The results should remain within acceptable criteria.

Part 2: Comparative Analysis with an Alternative Method: LC-MS/MS

While HPLC-UV is excellent for many applications, it can lack the sensitivity and specificity required for trace-level quantification or analysis in complex biological matrices. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative.[1][8]

Principle of the LC-MS/MS Method: The same chromatographic separation is used, but the detector is a mass spectrometer. The analyte is ionized, and a specific precursor ion is selected. This ion is fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, virtually eliminating matrix interference.[8]

The following table provides a comparative summary of the validation performance for our hypothetical 3-amino-N-methylbenzenesulfonamide hydrochloride assay using both techniques.

Validation ParameterHPLC-UVLC-MS/MSRationale for Difference
Specificity Good; confirmed by peak purity and resolution. Susceptible to co-eluting compounds with similar UV spectra.Excellent; based on specific precursor-to-product ion transition (MRM). Highly resistant to matrix interference.Mass spectrometry provides an orthogonal detection mechanism based on mass-to-charge ratio, which is far more specific than UV absorbance.
Linearity (r²) ≥ 0.999≥ 0.999Both methods demonstrate excellent linearity, but LC-MS/MS often achieves it over a much wider dynamic range.
Range 1 - 15 µg/mL0.05 - 500 ng/mLThe superior sensitivity of MS detection allows for a significantly lower quantification limit and a broader range.
Accuracy (% Recovery) 98.5% - 101.5%99.1% - 101.2%Both methods are highly accurate. LC-MS/MS can sometimes show better recovery in complex matrices due to its specificity.
Precision (%RSD) < 2.0%< 5.0% (at LLOQ)Both are highly precise. The acceptance criteria for LC-MS/MS are often wider at the lower limit of quantitation (LLOQ).
LOQ 1 µg/mL0.05 ng/mLLC-MS/MS is orders of magnitude more sensitive, making it the clear choice for trace analysis, such as genotoxic impurity assessment.[9]
Robustness RobustModerately RobustLC-MS/MS methods can be more sensitive to variations in mobile phase composition and matrix effects (ion suppression/enhancement).

Making the Right Choice: A Decision Framework

Selecting the appropriate assay depends on its intended application. The following decision tree can guide your choice between the robust HPLC-UV method and the sensitive LC-MS/MS method.

Assay_Selection_Framework start Define Analytical Target Profile (ATP) q1 Is the analyte concentration in the ppm (µg/mL) range or higher? start->q1 q2 Is the sample matrix complex (e.g., plasma, tissue extract)? q1->q2 No (ppb/ppt range) res_hplcuv Use Validated HPLC-UV Method q1->res_hplcuv Yes q3 Is absolute structural confirmation required for impurities? q2->q3 No (simple matrix) res_lcms Use Validated LC-MS/MS Method q2->res_lcms Yes q3->res_hplcuv No q3->res_lcms Yes

Caption: A decision framework for selecting the appropriate assay.

Expert Insights:

  • For routine quality control, release testing, and stability studies of the main drug substance where concentrations are high, the validated HPLC-UV method is superior. It is cost-effective, robust, and easily transferable between labs.

  • For bioanalysis (measuring drug levels in biological fluids), detection of trace-level impurities, or when dealing with very complex sample matrices, the LC-MS/MS method is the required choice. Its unparalleled sensitivity and specificity justify the higher operational cost and complexity.

Conclusion

Method validation is a rigorous, evidence-based process that underpins the quality of pharmaceutical development. By systematically evaluating parameters from specificity to robustness, we build a comprehensive profile of an assay's performance. As demonstrated, both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of 3-amino-N-methylbenzenesulfonamide hydrochloride, but their suitability is dictated by the specific analytical challenge. This guide provides the framework not only to execute the validation but also to make an informed, scientifically-sound decision on which validated method to deploy, ensuring data integrity from discovery to market.

References

  • A very fast and simple method for the determination of sulfonamide residues in seawaters. (2025). Google Search.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. (n.d.). Thermo Fisher Scientific.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). ResearchGate.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. (2023). PubMed.
  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service.
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020). Google Search.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. (2024). ACS Omega.
  • 3-Amino-N-methylbenzamide. (n.d.). PubChem.
  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (2024). YMER.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
  • Differences Between Biogenic Amine Detection by HPLC Methods Using OPA and Dansyl Derivates. (2025). ResearchGate.
  • Meeting the Evolving Need for Effective Nitrosamine Detection. (2024). Google Search.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). PMC - NIH.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
  • Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. (2019). NIH.
  • Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. (2025). ResearchGate.
  • N-Methylbenzenesulfonamide. (n.d.). PubChem.
  • Stability-indicating methods for drug analysis. (n.d.). CONICET.
  • Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. (2026). The Journal of Organic Chemistry.
  • 3-Aminobenzamide. (n.d.). PubChem.
  • 3-Amino-N-methylbenzenesulfonamide. (n.d.). BLD Pharm.

Sources

A Comparative Guide to the Cross-Reactivity of 3-amino-N-methylbenzenesulfonamide Hydrochloride and its Structural Analogs in Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the specificity of a drug candidate is paramount. Off-target effects, often arising from cross-reactivity with structurally similar compounds, can lead to unforeseen side effects and hinder therapeutic efficacy. This guide provides an in-depth comparative analysis of the cross-reactivity of 3-amino-N-methylbenzenesulfonamide hydrochloride, a key intermediate and potential pharmacophore, against its structural analogs. Our focus will be on its well-documented role as a carbonic anhydrase (CA) inhibitor, a class of enzymes crucial in various physiological processes.[1][2][3]

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives known to exhibit a wide range of biological activities, including antibacterial and anticancer properties.[4][5] However, minor structural modifications can dramatically alter their binding affinity and selectivity for different enzyme isoforms. This guide will explore these nuances through a combination of detailed experimental protocols, comparative data analysis, and visual representations of the underlying scientific principles.

The Critical Role of Selectivity in Sulfonamide-Based Drug Design

Sulfonamides exert their therapeutic effects by mimicking the substrate of a target enzyme. In the case of carbonic anhydrases, the sulfonamide moiety coordinates with the zinc ion in the active site, leading to potent inhibition.[6][7] However, the human body has 15 different CA isoforms, each with distinct physiological roles. Non-selective inhibition can lead to a host of side effects. Therefore, designing sulfonamide-based drugs with high selectivity for the target isoform is a key objective in drug discovery. This guide will use 3-amino-N-methylbenzenesulfonamide hydrochloride as a focal point to explore how subtle changes in its structure affect its interaction with carbonic anhydrase, providing a framework for understanding and predicting cross-reactivity.

Comparative Analysis of Inhibitory Activity

To illustrate the impact of structural modifications on inhibitory activity, we will compare 3-amino-N-methylbenzenesulfonamide hydrochloride with three key analogs:

  • Sulfanilamide (4-aminobenzenesulfonamide): The parent compound of the sulfa drugs, providing a baseline for comparison.

  • 3-Amino-4-hydroxybenzenesulfonamide: An analog with a hydroxyl group addition, which can alter electronic properties and hydrogen bonding potential.[4]

  • Acetazolamide: A clinically used carbonic anhydrase inhibitor with a distinct heterocyclic ring, serving as a reference compound for potent inhibition.

The following table summarizes hypothetical, yet realistic, inhibitory activity (Ki) and cross-reactivity data against two prominent human carbonic anhydrase (hCA) isoforms: hCA II (a ubiquitous, off-target isoform) and hCA IX (a tumor-associated isoform and a key therapeutic target).[1]

CompoundStructurehCA II (Ki, nM)hCA IX (Ki, nM)Cross-Reactivity (%) vs. Sulfanilamide (hCA II)
3-amino-N-methylbenzenesulfonamide HCl 1505040%
Sulfanilamide 250100100%
3-Amino-4-hydroxybenzenesulfonamide 7525200%
Acetazolamide 125>1000%

Note: The cross-reactivity percentage is calculated as: (Ki of Sulfanilamide / Ki of Test Compound) x 100. A higher percentage indicates greater potency relative to sulfanilamide.

This data illustrates that the addition of a methyl group on the sulfonamide nitrogen and the position of the amino group (meta in our target compound versus para in sulfanilamide) significantly influences inhibitory potency and selectivity. The hydroxyl group in 3-amino-4-hydroxybenzenesulfonamide further enhances binding, likely through additional hydrogen bonding interactions within the active site.

Experimental Methodologies for Assessing Cross-Reactivity

To generate the kind of data presented above, two robust analytical techniques are indispensable: the competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA for Quantifying Cross-Reactivity

A competitive ELISA is a highly sensitive immunoassay ideal for quantifying small molecules like sulfonamides.[8][9] The principle lies in the competition between the unlabeled sulfonamide in the sample and a labeled sulfonamide for a limited number of antibody binding sites.

ELISA_Workflow cluster_coating Step 1: Antibody Coating cluster_competition Step 2: Competitive Binding cluster_washing Step 3: Washing cluster_detection Step 4: Signal Generation & Detection A Microplate wells are coated with a capture antibody specific for the sulfonamide class. B Sample containing unlabeled sulfonamide (e.g., 3-amino-N-methylbenzenesulfonamide) is added along with a fixed amount of enzyme-labeled sulfonamide. A->B Incubation C Unbound sulfonamides and reagents are washed away. B->C Washing D A substrate is added, which is converted by the bound enzyme to a colored product. C->D Substrate Addition E The absorbance is measured. A lower signal indicates higher concentration of the unlabeled sulfonamide in the sample. D->E Color Development

Caption: Workflow of a competitive ELISA for sulfonamide cross-reactivity analysis.

  • Antibody Coating: Dilute a polyclonal anti-sulfonamide antibody in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of a blocking buffer (e.g., 3% BSA in PBS) to each well and incubate for 2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Prepare serial dilutions of the test compounds (3-amino-N-methylbenzenesulfonamide HCl and its analogs) and a standard. Add 50 µL of each dilution to the respective wells. Immediately add 50 µL of a fixed concentration of HRP-conjugated sulfonamide to all wells. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot a standard curve of absorbance versus the log of the standard concentration. Use this curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the labeled sulfonamide binding) for each analog. Cross-reactivity is then calculated relative to a reference compound.

Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis

SPR is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time.[10][11] It measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[12][13] This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

SPR_Workflow cluster_immobilization Step 1: Ligand Immobilization cluster_association Step 2: Analyte Association cluster_dissociation Step 3: Analyte Dissociation cluster_regeneration Step 4: Surface Regeneration A Carbonic Anhydrase (e.g., hCA II or hCA IX) is immobilized on the sensor chip surface. B A solution of the sulfonamide analog (analyte) flows over the chip surface, allowing it to bind to the immobilized CA. A->B Analyte Injection C Buffer flows over the surface, and the dissociation of the sulfonamide from the CA is monitored. B->C Buffer Flow D A regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next cycle. C->D Regeneration Pulse

Caption: The four key phases of a Surface Plasmon Resonance (SPR) experiment.

  • Ligand Immobilization: Immobilize recombinant human carbonic anhydrase (hCA II or hCA IX) onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of each sulfonamide analog in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the different concentrations of each analyte over the immobilized CA surface and a reference flow cell. Monitor the association and dissociation phases.

  • Regeneration: After each injection, regenerate the sensor surface with a short pulse of a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the affinity (KD).

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the profound impact of subtle structural modifications on the biological activity and cross-reactivity of 3-amino-N-methylbenzenesulfonamide hydrochloride and its analogs. For drug development professionals, a thorough understanding of these structure-activity relationships is crucial for designing selective and effective therapeutics. The experimental frameworks provided for competitive ELISA and SPR offer robust methods for quantifying these interactions.

Future research should focus on expanding the panel of carbonic anhydrase isoforms to gain a more comprehensive cross-reactivity profile. Additionally, exploring a wider range of structural modifications on the benzenesulfonamide scaffold will undoubtedly unveil new insights into the molecular determinants of selective enzyme inhibition, paving the way for the next generation of targeted therapies.

References

  • Lolak, N., et al. (2020). Synthesis and biological evaluation of benzenesulfonamides incorporating 1,3,5-triazine structural motifs. Bioorganic Chemistry, 100, 103897. Available at: [Link]

  • Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2855-2863. Available at: [Link]

  • Lolak, N., et al. (2021). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar. FLORE. Available at: [Link]

  • Shah, M. A., et al. (2014). Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools. Available at: [Link]

  • Gudaitis, P., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(21), 7293. Available at: [Link]

  • Adamu, U., et al. (2021). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Journal of Chemical Society of Nigeria, 46(4). Available at: [Link]

  • Yamada, K., et al. (2018). Development of drug discovery screening system by molecular interaction kinetics-mass spectrometry. Rapid Communications in Mass Spectrometry, 32(8), 637-644. Available at: [Link]

  • Khan, A. U., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 907901. Available at: [Link]

  • Schindler, S. E., et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(10), 1324-1327. Available at: [Link]

  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports, 7(1), 41-48. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78858, N-Methylbenzenesulfonamide. Available at: [Link]

  • Biosensing Instrument. (2025). Small Molecule Detection by Surface Plasmon Resonance (SPR). Available at: [Link]

  • Angeli, A., et al. (2021). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 22(22), 12423. Available at: [Link]

  • Creative Diagnostics. (2021). Competitive ELISA. Available at: [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6895-6912. Available at: [Link]

  • Roy, M. J., et al. (2019). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in Molecular Biology, 2025, 245-263. Available at: [Link]

  • Perez-Guerrero, C., et al. (2021). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Pharmacy & Pharmacognosy Research, 9(2), 205-215. Available at: [Link]

  • Biosensing Instrument. (2025). Small Molecule Detection by Surface Plasmon Resonance (SPR). Available at: [Link]

  • Balseviciene, L., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12534. Available at: [Link]

  • American Academy of Allergy, Asthma & Immunology. (2023). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. Available at: [Link]

  • Li, G., et al. (2022). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry, 87(3), 1647-1658. Available at: [Link]

  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current Allergy and Asthma Reports, 7(1), 41-48. Available at: [Link]

  • Aryal, S. (2022). Competitive ELISA Protocol and Animation. Microbe Notes. Available at: [Link]

  • Raphael, Y., et al. (2007). Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. Methods in Molecular Biology, 493, 247-263. Available at: [Link]

  • Saudi Medication Safety Center. (2014). Sulfa Drugs Allergy Cross-Reactivity Algorithm. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. 3-Amino-4-chloro-n,n-diethyl-benzene sulfonamide. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 135413346, Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl-. Available at: [Link]

Sources

A Comparative Guide to the Structural Analysis of Proteins Modified by 3-amino-N-methylbenzenesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the structural analysis of proteins covalently modified by small molecules, with a specific focus on 3-amino-N-methylbenzenesulfonamide hydrochloride as a case study. We will explore the necessary biochemical confirmations and compare the leading high-resolution structural techniques, offering insights into experimental design and data interpretation.

Introduction: Visualizing the Impact of Covalent Modification

The covalent modification of proteins by small molecules is a cornerstone of drug action and cellular regulation. Understanding the precise three-dimensional changes a protein undergoes upon modification is critical for rational drug design, elucidating mechanisms of action, and understanding biological pathways. 3-amino-N-methylbenzenesulfonamide hydrochloride, a sulfonamide-containing compound, represents a class of molecules with significant therapeutic potential. While this specific molecule is not extensively documented as a protein modifier in public literature, its structure provides a valuable model for establishing a robust, technique-agnostic workflow for structural characterization.

This guide will navigate the essential preparatory steps and compare the three principal methods of high-resolution structural biology: X-ray Crystallography, Cryo-Electron Microscopy (Cryo-EM), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Part 1: Foundational Analysis - Confirming the Covalent Modification

Before embarking on resource-intensive structural studies, it is imperative to biochemically and biophysically validate the covalent modification of the target protein. This initial phase ensures that the protein is indeed modified as expected and provides crucial data on the location and extent of the modification.

Mass Spectrometry (MS): The Gold Standard for Identification

Mass spectrometry is an indispensable tool for confirming covalent modifications and identifying the specific amino acid residues involved.[1][2] A typical workflow involves proteolytic digestion of the modified protein followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS for Modification Site Mapping

  • Sample Preparation: Incubate the purified target protein with 3-amino-N-methylbenzenesulfonamide hydrochloride under the desired reaction conditions. Include a negative control (protein without the compound).

  • Denaturation and Reduction: Denature the protein with 8 M urea and reduce disulfide bonds with dithiothreitol (DTT).

  • Alkylation: Alkylate cysteine residues with iodoacetamide to prevent disulfide bond reformation.

  • Proteolytic Digestion: Dilute the sample to reduce the urea concentration and digest the protein overnight with a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.

  • Data Analysis: Use specialized software to search the fragmentation data against the protein sequence, including a variable modification corresponding to the mass of 3-amino-N-methylbenzenesulfonamide. The presence of peptides with this mass shift confirms the modification and MS/MS fragmentation will pinpoint the modified residue.[3]

Comparative Table: Biochemical Validation Techniques
TechniqueInformation GainedAdvantagesDisadvantages
Mass Spectrometry (LC-MS/MS) Confirms covalent modification, identifies specific residue(s) modified, determines modification efficiency.[1][2]High sensitivity and specificity; provides precise location of modification.Destructive to the sample; does not provide structural information on the folded protein.
Isothermal Titration Calorimetry (ITC) Measures binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of the interaction.Provides a complete thermodynamic profile of the binding event; label-free.Requires relatively large amounts of pure protein; may not be suitable for very tight binders or irreversible covalent interactions.

Part 2: High-Resolution Structural Analysis - A Comparative Approach

With the covalent modification confirmed, the next step is to obtain a high-resolution structure of the protein-modifier complex. The choice of technique depends on several factors, including the size and properties of the protein, and the specific questions being asked.

X-Ray Crystallography: The Atomic Resolution Benchmark

X-ray crystallography remains a powerhouse for determining the atomic structure of protein-ligand complexes.[4][5] It provides an unparalleled level of detail, allowing for the precise visualization of the covalent bond, the orientation of the modifier in the binding pocket, and any resulting conformational changes in the protein.[6]

Workflow for X-ray Crystallography of a Modified Protein

XRay_Workflow cluster_prep Protein Preparation cluster_cryst Crystallization cluster_data Data Collection & Processing cluster_solve Structure Solution Expr Protein Expression & Purification Modify Modification with Compound Expr->Modify Purify_Mod Purification of Modified Protein Modify->Purify_Mod Screen Crystallization Screening Purify_Mod->Screen Optimize Optimization of Crystals Screen->Optimize Collect X-ray Diffraction Data Collection Optimize->Collect Process Data Processing & Scaling Collect->Process Solve Structure Solution (e.g., Molecular Replacement) Process->Solve Refine Refinement & Model Building Solve->Refine Validate Structure Validation Refine->Validate

Caption: Workflow for X-ray Crystallography.

Experimental Protocol: Co-crystallization

  • Complex Formation: Incubate the purified protein with a molar excess of 3-amino-N-methylbenzenesulfonamide hydrochloride to ensure complete modification.

  • Purification: Separate the modified protein from excess compound using size-exclusion chromatography.

  • Crystallization: Screen a wide range of crystallization conditions to identify those that yield well-diffracting crystals of the complex. This is often the most challenging step.

  • Data Collection: Cryo-cool a single crystal and collect diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the structure, typically using molecular replacement if a structure of the unmodified protein is available.

  • Refinement: Carefully model the covalently attached ligand into the electron density map and refine the structure to high resolution.

Cryo-Electron Microscopy (Cryo-EM): The Solution for Large and Flexible Targets

Cryo-EM has emerged as a revolutionary technique for structural biology, particularly for large protein complexes or those that resist crystallization.[7] It allows for the visualization of molecules in a near-native, vitrified state, capturing different conformational states that may exist in solution.[8][9] While historically challenging for smaller proteins, recent advances are pushing the size limits lower, making it a viable option for a broader range of targets.[10]

When to Choose Cryo-EM:

  • When the target protein is large (>100 kDa) or part of a larger complex.

  • If the protein is highly flexible or has significant conformational heterogeneity.

  • When extensive efforts to crystallize the protein-ligand complex have failed.

Experimental Protocol: Single-Particle Cryo-EM

  • Sample Preparation: Prepare a homogenous sample of the protein modified with 3-amino-N-methylbenzenesulfonamide hydrochloride at a suitable concentration.

  • Grid Preparation: Apply a small volume of the sample to an EM grid, blot away the excess liquid, and plunge-freeze it in liquid ethane to vitrify the sample.

  • Data Acquisition: Collect a large dataset of 2D projection images of the frozen particles using a transmission electron microscope.

  • Image Processing: Pick individual particles from the micrographs, classify them into different views, and reconstruct a 3D model.

  • Model Building and Refinement: Build an atomic model into the 3D density map and refine it.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights into Dynamics and Interactions in Solution

NMR spectroscopy is unique in its ability to study the structure, dynamics, and interactions of proteins in solution, providing data that is highly complementary to the static pictures from crystallography and Cryo-EM.[11][12][13] It is particularly powerful for mapping the binding site of a ligand and assessing the dynamic changes in a protein upon modification.[14][15]

Key NMR Experiments:

  • Chemical Shift Perturbation (CSP): By acquiring 2D ¹H-¹⁵N HSQC spectra of an isotopically labeled protein before and after modification, changes in the chemical shifts of backbone amides can be identified. Residues with significant perturbations are typically at or near the modification site.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can identify through-space proximities between protons on the modifier and protons on the protein, providing direct distance restraints for structural modeling of the complex.

Limitations: NMR is generally limited to smaller, well-behaved proteins (typically < 40 kDa) due to spectral complexity and relaxation properties.

Part 3: A Decision-Making Framework and Comparative Summary

Choosing the right structural technique is critical for success. The following diagram provides a logical framework for this decision, and the subsequent table offers a direct comparison of the key performance metrics.

Decision Framework for Structural Method Selection

Decision_Tree Start Protein Modified? MassSpec Confirm with Mass Spec? Start->MassSpec ProteinSize Protein Size > 100 kDa? MassSpec->ProteinSize Yes Biochem Biochemical Assays MassSpec->Biochem No Crystals Does it Crystallize? ProteinSize->Crystals No CryoEM Cryo-EM ProteinSize->CryoEM Yes NMR_Feasible Protein Size < 40 kDa? Crystals->NMR_Feasible No XRay X-Ray Crystallography Crystals->XRay Yes NMR_Feasible->CryoEM No NMR NMR Spectroscopy NMR_Feasible->NMR Yes

Caption: Decision tree for selecting a structural method.

Comparative Summary of Structural Techniques
ParameterX-Ray CrystallographyCryo-Electron MicroscopyNMR Spectroscopy
Resolution Typically 1-3 Å (Atomic)Typically 2-4 Å (Near-atomic)Lower resolution, but provides dynamic data
Protein Size No theoretical upper limit, but crystallization is a bottleneck.Ideal for >100 kDa, but feasible down to ~40 kDa.[10]Ideal for <40 kDa.
Sample State Solid (Crystal)Vitrified Solution (Near-native)Solution (Native-like)
Key Advantage Highest resolution, clear view of chemical bonds.Can handle large, flexible, and heterogeneous samples.[8]Provides information on dynamics and interactions in solution.[11]
Main Challenge Growing well-diffracting crystals.High instrument cost; data processing can be complex.Limited to smaller proteins; requires isotopic labeling.

Conclusion

The structural analysis of proteins modified by small molecules like 3-amino-N-methylbenzenesulfonamide hydrochloride is a multi-step process that requires careful planning and execution. The journey begins with robust biochemical validation, primarily using mass spectrometry, to confirm the covalent adduct. The choice between X-ray crystallography, Cryo-EM, and NMR for high-resolution structural determination depends on the specific characteristics of the protein target. By understanding the strengths and weaknesses of each technique, researchers can design a workflow that maximizes the chances of obtaining a detailed three-dimensional view of the modified protein, thereby accelerating drug discovery and deepening our understanding of biological systems.

References

  • Analysis of Structural Changes in the Protein near the Phosphorylation Site. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl-. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Genetic and Covalent Protein Modification Strategies to Facilitate Intracellular Delivery. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Cryo-EM for small molecules. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Studying protein-ligand interactions using X-ray crystallography. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Screening protein-small molecule interactions by NMR. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Mapping protein post-translational modifications with mass spectrometry. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. (n.d.). ProQuest. Retrieved January 26, 2026, from [Link]

  • Mapping Protein Post-Translational Modifications with Mass Spectrometry. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Cryo-EM-Guided Binding Pocket Optimization for Small Molecule Drugs. (n.d.). Creative Biostructure. Retrieved January 26, 2026, from [Link]

  • A New Simplified 3'-Amino-Modifier CPG. (n.d.). Glen Research. Retrieved January 26, 2026, from [Link]

  • X-ray crystallography of protein-ligand interactions. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • NMR studies of protein-small molecule and protein-peptide interactions. (n.d.). Scholarly Publications Leiden University. Retrieved January 26, 2026, from [Link]

  • Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. (n.d.). AHA Journals. Retrieved January 26, 2026, from [Link]

  • What Are the Methods for Protein Covalent Modifications? (n.d.). MtoZ Biolabs. Retrieved January 26, 2026, from [Link]

  • Producing Crystalline Protein-Ligand Complexes. (n.d.). Peak Proteins. Retrieved January 26, 2026, from [Link]

  • Applications of Cryo-EM in small molecule and biologics drug design. (n.d.). Portland Press. Retrieved January 26, 2026, from [Link]

  • N-Methylbenzenesulfonamide. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]

  • Structural Modification of Proteins and Peptides. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved January 26, 2026, from [Link]

  • Cross-linking mass spectrometry for mapping protein complex topologies in situ. (n.d.). Portland Press. Retrieved January 26, 2026, from [Link]

  • NMR-Based Approaches for the Identification and Optimization of Inhibitors of Protein–Protein Interactions. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • High-resolution cryo-EM structures of small protein–ligand complexes near the theoretical size limit. (n.d.). bioRxiv. Retrieved January 26, 2026, from [Link]

  • 3-amino-N-methylpropanamide hydrochloride. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • NMR Methods for Structural Characterization of Protein-Protein Complexes. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]

  • Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • 3-Amino-n-methyl-4-(methylamino)benzenesulfonamide. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Applying NMR to Study Small-Molecule Interactions in Drug Discovery. (n.d.). AZoLifeSciences. Retrieved January 26, 2026, from [Link]

  • ChemEM: Flexible Docking of Small Molecules in Cryo-EM Structures. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

  • Benzenesulfonamide, 3-amino-. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • 3-Amino-4-methylbenzenesulfonamide. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

Sources

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of 3-amino-N-methylbenzenesulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development, the integrity of your work and the safety of your laboratory are paramount. While 3-amino-N-methylbenzenesulfonamide hydrochloride and its analogs are valuable intermediates in medicinal chemistry, their safe handling and disposal are critical considerations that extend beyond the bench. This guide provides a detailed, step-by-step framework for the proper disposal of 3-amino-N-methylbenzenesulfonamide hydrochloride, ensuring compliance with safety regulations and fostering a culture of responsible chemical management.

Hazard Identification and Risk Assessment: Understanding the Compound

Key Hazard Considerations:

  • Skin and Eye Irritation: Like many aminobenzenesulfonamide derivatives, this compound is expected to cause skin and eye irritation upon contact.

  • Respiratory Tract Irritation: Inhalation of the dust can lead to respiratory irritation.

  • Corrosivity (due to Hydrochloride): The hydrochloride salt, when in solution, can create an acidic environment, posing a risk of corrosion to certain materials and potential reactivity with bases.

  • Environmental Hazards: While specific ecotoxicity data is limited, sulfonamides as a class can have environmental implications and should not be disposed of down the drain.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Based on the hazard profile, the following PPE is mandatory when handling 3-amino-N-methylbenzenesulfonamide hydrochloride for disposal:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne dust.
Hand Protection Nitrile gloves (ensure compatibility with the specific compound and any solvents used).Prevents skin contact and potential irritation.
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory A NIOSH-approved respirator with an appropriate particulate filter may be necessary for large quantities.Minimizes the risk of inhaling airborne dust, especially in poorly ventilated areas.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 3-amino-N-methylbenzenesulfonamide hydrochloride is a multi-step process that must be followed diligently. The following workflow provides a clear and logical sequence of actions to ensure safety and regulatory compliance.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Start: Identify Waste assess Assess Hazards & Don PPE start->assess Consult SDS/Analog Data segregate Segregate Waste assess->segregate Isolate from Incompatibles container Select Appropriate Container segregate->container labeling Label Container Correctly container->labeling Hazardous Waste Label storage Store in Designated Area labeling->storage pickup Arrange for Professional Disposal storage->pickup Contact EHS end End: Disposal Complete pickup->end SpillResponse spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor & EHS evacuate->notify ppe Don Appropriate PPE notify->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate report Complete Incident Report decontaminate->report

Caption: Spill response plan for 3-amino-N-methylbenzenesulfonamide hydrochloride.

Spill Cleanup Protocol:

  • Evacuate and Notify: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Notify your laboratory supervisor and your institution's EHS department.

  • Assess and Prepare: Only personnel trained in chemical spill cleanup should address the spill. Before re-entering the area, don the appropriate PPE, including respiratory protection if necessary.

  • Containment: For a solid spill, carefully cover the material with an absorbent, inert material (e.g., vermiculite, sand, or a commercial spill absorbent). This will prevent the dust from becoming airborne.

  • Cleanup: Gently sweep or scoop the spilled material and absorbent into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water, if appropriate for the surface), and collect the cleaning materials for disposal as hazardous waste.

  • Disposal: Seal and label the container with the spill cleanup materials as hazardous waste and arrange for its disposal through your EHS department.

By adhering to these comprehensive guidelines, you can ensure the safe and responsible disposal of 3-amino-N-methylbenzenesulfonamide hydrochloride, protecting yourself, your colleagues, and the environment.

References

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. Chemical Waste: Solids. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? Retrieved from [Link] (Note: A representative URL has been used as the original is a video link).

Navigating the Safe Handling of 3-amino-N-methylbenzenesulfonamide hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: An Evidence-Based Approach

The hazard profile of 3-amino-N-methylbenzenesulfonamide hydrochloride can be inferred from related compounds. Structurally analogous molecules, such as 3-aminobenzenesulfonamide and N-methylbenzenesulfonamide, are known to cause skin, eye, and respiratory irritation[1][2][3][4]. The hydrochloride salt component suggests that the compound may be corrosive and release acidic vapors, particularly in the presence of moisture[5]. Therefore, a cautious approach assuming irritant and potentially corrosive properties is warranted.

Inferred Hazard Classifications:

Hazard ClassCategoryPrimary Concerns
Acute Toxicity (Oral)Likely Harmful if SwallowedMay cause gastrointestinal irritation[1].
Skin Corrosion/IrritationCategory 2 (Irritant)Causes skin irritation upon contact[1][2].
Serious Eye Damage/IrritationCategory 2/2A (Irritant)Causes serious eye irritation[1][2].
Specific Target Organ ToxicityCategory 3May cause respiratory irritation[1][2].

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 3-amino-N-methylbenzenesulfonamide hydrochloride. The following table outlines the minimum required PPE, with the rationale rooted in preventing exposure to fine powders and potential irritants.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles with side shields or a full-face shield[6][7]Protects against airborne particles and accidental splashes.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)[5][8][9]Provides a barrier against skin contact and potential irritation.
Body Laboratory coat, long-sleeved shirt, and long pants[8]Prevents incidental skin contact with the chemical.
Respiratory NIOSH-approved respirator (e.g., N95 or higher)[8][10]Necessary when handling the powder outside of a fume hood to prevent inhalation of airborne particles.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol minimizes the risk of exposure and contamination. The following workflow is designed to guide the user through the safe handling of 3-amino-N-methylbenzenesulfonamide hydrochloride from receipt to use.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage Prep 1. Review SDS of Analogous Compounds AreaPrep 2. Prepare Well-Ventilated Work Area (Fume Hood) Prep->AreaPrep PPE 3. Don Appropriate PPE AreaPrep->PPE Weigh 4. Weigh Compound in Fume Hood PPE->Weigh Transfer 5. Transfer to Reaction Vessel Weigh->Transfer Clean 6. Decontaminate Work Surface Transfer->Clean Store 7. Store in a Cool, Dry, Well-Ventilated Area Clean->Store

Caption: Workflow for Safe Handling of 3-amino-N-methylbenzenesulfonamide hydrochloride.

Procedural Steps:

  • Pre-Handling Preparation:

    • Thoroughly review the SDS of structurally similar compounds like 3-aminobenzenesulfonamide and N-methylbenzenesulfonamide to be familiar with potential hazards[1][2].

    • Ensure that the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible[6].

    • Put on all required personal protective equipment as outlined in the table above.

  • Handling the Compound:

    • Conduct all manipulations that may generate dust, such as weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure[11].

    • Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust clouds.

    • If transferring to a solution, add the solid to the liquid slowly to prevent splashing.

  • Post-Handling Procedures:

    • Tightly seal the container of 3-amino-N-methylbenzenesulfonamide hydrochloride after use.

    • Decontaminate the work surface with an appropriate cleaning agent and wipe it down.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water[12].

    • Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[1][12].

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing 3-amino-N-methylbenzenesulfonamide hydrochloride should be treated as hazardous chemical waste.

DisposalPlan cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal SolidWaste Solid Waste (Contaminated PPE, weigh boats) CollectSolid Collect in a Labeled, Sealed Hazardous Waste Bag SolidWaste->CollectSolid LiquidWaste Liquid Waste (Unused solutions) CollectLiquid Collect in a Labeled, Leak-Proof Hazardous Waste Container LiquidWaste->CollectLiquid EHSOffice Arrange for Pickup by Institutional Environmental Health & Safety CollectSolid->EHSOffice CollectLiquid->EHSOffice

Caption: Disposal Workflow for 3-amino-N-methylbenzenesulfonamide hydrochloride Waste.

Disposal Protocol:

  • Waste Segregation:

    • Do not mix waste containing 3-amino-N-methylbenzenesulfonamide hydrochloride with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, weigh paper, and disposable labware, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect unused solutions or reaction mixtures containing the compound in a compatible, sealed, and clearly labeled hazardous waste container.

  • Final Disposal:

    • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[13][14]. Do not dispose of this chemical down the drain or in the regular trash[11].

By adhering to these guidelines, researchers can confidently and safely handle 3-amino-N-methylbenzenesulfonamide hydrochloride, ensuring a secure laboratory environment and the integrity of their scientific pursuits.

References

  • Amphenol Alden. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Tri-iso. (n.d.). Material Safety Data Sheet: ADDOCAT KE-9018 363D. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 4-(Aminomethyl)Benzenesulfonamide Hydrochloride, 99+%. Retrieved from [Link]

  • Greenbook.net. (2017, June 12). Safety Data Sheet: CLEAN AMINE®. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylbenzenesulfonamide. National Institutes of Health. Retrieved from [Link]

  • Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-N-methylpropanamide hydrochloride. National Institutes of Health. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-N-methylbenzenesulfonamide hydrochloride
Reactant of Route 2
3-amino-N-methylbenzenesulfonamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.